molecular formula C9H10N2O4 B1598744 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine CAS No. 81864-62-2

8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Cat. No.: B1598744
CAS No.: 81864-62-2
M. Wt: 210.19 g/mol
InChI Key: AFALZDMHQHIVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-6-4-8-9(5-7(6)11(12)13)15-3-1-2-14-8/h4-5H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFALZDMHQHIVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)N)[N+](=O)[O-])OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401246
Record name 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81864-62-2
Record name 3,4-Dihydro-8-nitro-2H-1,5-benzodioxepin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81864-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, a complex heterocyclic molecule with potential applications in medicinal chemistry and materials science. While specific research on this particular compound is limited in publicly available literature, this document synthesizes foundational chemical principles and data from analogous structures to present a detailed examination of its chemical architecture, a plausible synthetic pathway, and a discussion of its potential biological significance. This guide is intended to serve as a foundational resource for researchers interested in the exploration and application of novel benzodioxepin derivatives.

Introduction: The Benzodioxepin Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepin ring system is a seven-membered heterocyclic scaffold that has garnered significant interest in the field of medicinal chemistry. This structural motif is present in a variety of biologically active compounds. The conformational flexibility of the seven-membered ring, coupled with the electronic properties of the fused benzene ring and the two oxygen atoms, allows for diverse interactions with biological targets.

The introduction of specific substituents onto the benzodioxepin core can dramatically influence its pharmacological profile. In particular, the presence of nitro (-NO2) and amino (-NH2) groups, as seen in this compound, suggests a rich potential for biological activity. Nitroaromatic compounds are known to play a role in a variety of biological processes, often acting as prodrugs that are activated by cellular reductases.[1][2] The amino group, a common pharmacophore, can participate in hydrogen bonding and salt formation, significantly impacting a molecule's solubility and receptor-binding affinity.

This guide will now delve into the specific structural features, a proposed synthetic route, and the prospective applications of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused ring system consisting of a benzene ring and a seven-membered dioxepin ring. The key functional groups are a nitro group at the 8-position and an amino group at the 7-position of the aromatic ring.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₄[3][4]
Molecular Weight210.19 g/mol [4]
CAS Number81864-62-2[4]

Due to the limited availability of experimental data, spectroscopic information for this specific compound is not available in the public domain. However, based on its structure, the following spectroscopic characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the dioxepin ring, and the protons of the amine group. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nitro group and the electron-donating amino group.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the substituents.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the dioxepin ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the C-O stretching of the ether linkages in the dioxepin ring.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be devised based on established methodologies for the synthesis of substituted benzodioxepins and the introduction of nitro and amino functionalities onto an aromatic ring. The proposed pathway involves a multi-step sequence starting from a commercially available substituted catechol.

G cluster_0 Step 1: Formation of Benzodioxepin Ring cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction of Nitro Group cluster_3 Step 4: Regioselective Nitration A Substituted Catechol C Substituted 3,4-dihydro-2H-1,5-benzodioxepin A->C Williamson Ether Synthesis B 1,3-Dihalopropane B->C D Substituted 3,4-dihydro-2H-1,5-benzodioxepin C->D F Nitro-substituted Benzodioxepin D->F Electrophilic Aromatic Substitution E Nitrating Agent (e.g., HNO3/H2SO4) E->F G Nitro-substituted Benzodioxepin F->G I 8-amino-3,4-dihydro-2H-1,5-benzodioxepin G->I Reduction H Reducing Agent (e.g., Sn/HCl or H2/Pd-C) H->I J 8-amino-3,4-dihydro-2H-1,5-benzodioxepin I->J L This compound J->L Directed Nitration K Nitrating Agent K->L

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on established chemical transformations. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified researchers.

Step 1: Synthesis of a Substituted 3,4-dihydro-2H-1,5-benzodioxepin

  • To a solution of a suitable substituted catechol (e.g., 4-aminocatechol) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane dropwise to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nitration of the Benzodioxepin Ring

  • Dissolve the substituted 3,4-dihydro-2H-1,5-benzodioxepin in a minimal amount of concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography. The directing effects of the existing substituents will determine the position of nitration.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro-substituted benzodioxepin in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Tin and Hydrochloric Acid: Add tin metal and concentrated hydrochloric acid and reflux the mixture.

    • Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • If using tin and HCl, neutralize the reaction mixture with a base and extract the product.

  • If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.

  • Purify the resulting amino-benzodioxepin by column chromatography or recrystallization.

Step 4: Regioselective Nitration

  • The final step of introducing a nitro group ortho to the newly formed amino group can be challenging due to the activating nature of the amine. Protection of the amino group may be necessary.

  • Acylation: React the amino-benzodioxepin with acetic anhydride to form the corresponding acetamide.

  • Nitration: Carefully nitrate the acetamide derivative using a nitrating agent under controlled conditions. The acetamido group will direct the incoming nitro group to the ortho and para positions.

  • Hydrolysis: De-protect the amino group by hydrolyzing the acetamide under acidic or basic conditions to yield the final product, this compound.

Potential Applications and Biological Significance

While there is no specific biological data for this compound, its structural features suggest several potential areas of application in drug discovery and development.

  • Antimicrobial Agents: Many nitroaromatic compounds exhibit antimicrobial activity.[1][2] The nitro group can be reduced by microbial nitroreductases to form reactive radical species that are toxic to the microorganisms.

  • Anticancer Agents: The nitro group can also be a key feature in hypoxia-activated prodrugs for cancer therapy. In the low-oxygen environment of solid tumors, the nitro group can be reduced to a cytotoxic species.

  • Central Nervous System (CNS) Activity: The benzodioxepin scaffold is found in some compounds with activity in the central nervous system. Further modification of the amino and nitro groups could lead to the development of novel CNS-active agents.

  • Material Science: The presence of both a donor (amino) and an acceptor (nitro) group on the aromatic ring suggests potential for non-linear optical (NLO) properties, which are of interest in materials science.

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

  • Development of a reliable and scalable synthetic route: The proposed synthesis needs to be experimentally validated and optimized.

  • Comprehensive spectroscopic and structural analysis: Detailed NMR, MS, IR, and X-ray crystallographic studies are needed to fully characterize the molecule.

  • In vitro and in vivo biological evaluation: The compound should be screened against a variety of biological targets to identify its pharmacological profile.

  • Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of related analogs will help to elucidate the key structural features responsible for any observed biological activity.

Conclusion

This compound represents an intriguing, yet underexplored, area of heterocyclic chemistry. Its unique combination of a flexible seven-membered ring and strategically placed functional groups on the aromatic core suggests a high potential for novel applications in medicine and materials science. This technical guide provides a foundational framework for future research by outlining its chemical properties, proposing a viable synthetic strategy, and discussing its potential significance. Further investigation into this and related compounds is warranted to unlock their full potential.

References

physicochemical properties of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. The molecule this compound presents a compelling scaffold, integrating an electron-rich aromatic amine with a potent electron-withdrawing nitro group, bridged by a conformationally flexible dioxepine ring. This unique combination of functional groups suggests potential applications as a pharmacological intermediate or a building block in materials chemistry. This guide is structured not as a rigid data sheet, but as a logical workflow for a researcher encountering this molecule for the first time. We will move from foundational identity and predicted properties to the practical, validated experimental protocols required to elucidate its true physicochemical nature. The causality behind each analytical choice is explained to provide not just data, but understanding.

Section 1: Molecular Identity and Structural Overview

The initial step in any chemical investigation is to confirm the identity and fundamental properties of the molecule. This establishes a baseline for all further analysis.

The structure combines a nitroaromatic system, a known chromophore and a key functional group in many bioactive molecules, with a secondary aromatic amine, a common nucleophile and a site for further chemical modification. The 1,5-dioxepine ring imparts a specific three-dimensional conformation that can be crucial for biological interactions.

Table 1: Core Molecular Identifiers

Property Value Source
CAS Number 81864-62-2 [1]
Molecular Formula C₉H₁₀N₂O₄ [1][2]
Molecular Weight 210.19 g/mol [1]
Canonical SMILES C1COCC2=C(O1)C=C(C(=C2)N)--INVALID-LINK--[O-] N/A
InChIKey Not Publicly Available N/A

Section 2: Predicted Physicochemical Properties

Rationale for Predictions:

  • Melting Point: The presence of both a hydrogen bond donor (amine) and acceptor (nitro, ether oxygens) in a planar aromatic system suggests strong intermolecular forces, leading to a relatively high melting point for a molecule of this size.

  • logP (Octanol-Water Partition Coefficient): The aromatic rings contribute to lipophilicity, while the polar amine and nitro groups increase hydrophilicity. The predicted value suggests a moderate balance, indicating potential for cell membrane permeability.

  • Water Solubility: The polar functional groups allow for hydrogen bonding with water, but the overall aromatic scaffold limits high solubility.

  • pKa: The primary acidic pKa will be associated with the protonated aromatic amine. The electron-withdrawing nitro group is expected to decrease the basicity (lower the pKa) of the amine compared to aniline (pKa ≈ 4.6).

Table 2: Predicted Physicochemical Data

Property Predicted Value Rationale / Notes
Melting Point (°C) 130 - 150 Estimated based on similar nitroaniline and benzodioxane structures.[3]
Boiling Point (°C) > 400 (decomposes) High due to polarity and molecular weight; likely to decompose before boiling at STP.
logP 1.5 - 2.5 Calculated using cheminformatics models, balancing hydrophobic and hydrophilic groups.[4]
Water Solubility Low to Moderate Estimated based on logP and presence of H-bond donors/acceptors.[5]

| pKa (Acidic) | 2.5 - 3.5 | Refers to the pKa of the conjugate acid (Ar-NH₃⁺). Value is lowered by the adjacent nitro group. |

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and purity. The choice of techniques is dictated by the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation in solution.

  • ¹H NMR: We anticipate distinct signals for the aromatic protons, the amine protons, and the aliphatic protons of the dioxepine ring. The two aromatic protons will appear as singlets due to their para-disposition. The protons on the dioxepine ring will likely show complex splitting patterns (triplets or multiplets) corresponding to their positions. The amine (-NH₂) protons will present as a broad singlet, the chemical shift of which is solvent-dependent.

  • ¹³C NMR: Nine distinct carbon signals are expected. The chemical shifts will confirm the presence of aromatic carbons (110-160 ppm), with those bonded to oxygen and nitrogen appearing further downfield. The aliphatic carbons of the dioxepine ring will be observed in the upfield region (60-80 ppm).

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation, which further validates the structure.

  • Expected Molecular Ion: In a high-resolution mass spectrum (HRMS), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 211.0719.

  • Key Fragmentation Pathways: Common fragmentation patterns would include the loss of the nitro group (-NO₂, 46 Da), and characteristic cleavage of the dioxepine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

Table 3: Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Vibration Type
Aromatic Amine (N-H) 3300 - 3500 Symmetric & Asymmetric Stretch (doublet)
Aromatic C-H 3000 - 3100 Stretch
Aliphatic C-H 2850 - 3000 Stretch
Aromatic C=C 1580 - 1620 Stretch
Nitro (N-O) 1500 - 1550 Asymmetric Stretch (strong)
Nitro (N-O) 1330 - 1370 Symmetric Stretch (strong)

| Aryl Ether (C-O) | 1200 - 1270 | Asymmetric Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The nitroaniline chromophore within the structure will dominate the UV-Vis spectrum. This analysis is critical for selecting a detection wavelength for HPLC analysis.

  • Expected λmax: Two primary absorption bands are expected, characteristic of nitroaromatic compounds.[6]

    • A strong π → π* transition around 230-250 nm .

    • A weaker, broad n → π* transition at a longer wavelength, likely around 330-360 nm , responsible for the typical yellow color of nitroanilines.

Section 4: Experimental Protocols for Property Determination

The following protocols are self-validating systems designed for accuracy and reproducibility, reflecting standard practices in the pharmaceutical and chemical industries.

Protocol for HPLC Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a non-volatile organic compound. The method development is guided by the predicted properties of the molecule (moderate polarity, UV absorbance).

Methodology:

  • Preparation of Standard Solution: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution. Prepare a series of dilutions for a calibration curve.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring at the predicted λmax (~340 nm).

  • Analysis: Inject the standard and sample solutions. Purity is determined by the area percentage of the main peak. Quantification is achieved by comparing the peak area of the sample to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Diluent (50:50 ACN/H2O) A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (DAD @ 340 nm) E->F G Integrate Peak Area F->G H Calculate Purity (%) G->H

Fig 1: High-level workflow for HPLC purity analysis.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol follows the OECD 105 guideline and is a robust method for determining water solubility.

Methodology:

  • Equilibration: Add an excess amount of the compound (~10 mg) to a glass vial containing 5 mL of purified water (or a relevant buffer, e.g., pH 7.4 phosphate buffer).

  • Agitation: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A preliminary experiment should confirm that equilibrium is reached within this timeframe.

  • Phase Separation: Allow the vial to stand undisturbed for at least 24 hours at the same temperature for the undissolved solid to settle. Alternatively, centrifuge the sample at high speed to pellet the solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with the HPLC mobile phase and quantify the concentration of the dissolved compound using the pre-validated HPLC method described in Section 4.1.

Solubility_Workflow A Add Excess Solid to Water/Buffer B Agitate at 25°C for 24h A->B C Equilibrate & Settle (or Centrifuge) B->C D Sample Supernatant C->D E Quantify Concentration via HPLC D->E

Fig 2: Shake-flask method for solubility determination.
Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of the ionizable amine group.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent mixture (e.g., 50% methanol in water) to ensure solubility throughout the titration.

  • Titration Setup: Use an automated titrator equipped with a calibrated pH electrode. Sparge the solution with nitrogen to remove dissolved CO₂.

  • Acidification: Add a known excess of a strong acid (e.g., 0.1 M HCl) to fully protonate the amine group (Ar-NH₃⁺).

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This can be determined from the first derivative of the titration curve.

pKa_Workflow A Dissolve Compound in Co-Solvent B Add Excess HCl to Protonate Amine A->B C Titrate with Standardized NaOH B->C D Record pH vs. Titrant Volume C->D E Determine Equivalence Point (1st Derivative Plot) D->E F pKa = pH at 1/2 Equivalence Point E->F

Fig 3: Workflow for pKa determination by potentiometric titration.

References

An In-Depth Technical Guide on the Potential Biological Activity of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds and the known pharmacology of its constituent functional groups to propose a reasoned, multi-pronged approach to its biological characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar molecules.

Introduction and Rationale

This compound is a synthetic organic compound characterized by a benzodioxepin core, a bicyclic system known to be present in some biologically active molecules. The substitution pattern, featuring a nitro group and an amine group on the benzene ring, is of particular interest. The benzodioxepin scaffold is found in compounds with a range of activities, including β-adrenergic stimulation.[1] The nitroaromatic moiety is a well-established pharmacophore, present in numerous drugs with antimicrobial, antineoplastic, and antihypertensive properties.[2][3] The juxtaposition of these structural features in a single molecule warrants a thorough investigation into its potential biological activities.

This guide will outline hypothesized biological activities, propose detailed experimental workflows for their validation, and provide a framework for the interpretation of potential results. The protocols described herein are designed to be self-validating and are grounded in established pharmacological and toxicological principles.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural components of this compound, we can postulate several potential biological activities.

β-Adrenergic Receptor Modulation

The 3,4-dihydro-2H-1,5-benzodioxepin nucleus is a key structural feature of a known class of β-adrenergic stimulants.[1] These compounds have shown potential as bronchial dilators.[1] It is therefore plausible that this compound could interact with β-adrenergic receptors, potentially as an agonist or antagonist. The amino group could play a crucial role in receptor binding, mimicking the endogenous catecholamines.

Antimicrobial and Antiparasitic Activity

The nitro group is a potent electron-withdrawing group that can undergo enzymatic reduction within microbial cells.[2] This reduction can lead to the formation of reactive nitroso and hydroxylamine intermediates, which are toxic to microorganisms.[2] This mechanism is the basis for the activity of several nitro-containing antimicrobial and antiparasitic drugs.[2][3] Therefore, it is hypothesized that this compound may exhibit activity against a range of bacteria, fungi, or parasites.

Anticancer Activity

The redox properties of the nitro group also form the basis of its potential as an antineoplastic agent.[2][3] The reduction of the nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells. Furthermore, the planar aromatic structure could allow for intercalation into DNA, a mechanism employed by some anticancer drugs.

Cardiovascular Effects

Given the potential for β-adrenergic activity and the presence of a nitro group (a feature in some vasodilators), this compound could exert effects on the cardiovascular system.[2] These could include changes in heart rate, blood pressure, and vascular tone.

A diagram illustrating the potential signaling pathways is presented below:

Hypothesized Signaling Pathways cluster_adrenergic β-Adrenergic Pathway cluster_nitro Nitro-mediated Cytotoxicity Compound Compound β-AR β-AR Compound->β-AR Binds to Nitroreductase Nitroreductase Compound->Nitroreductase Substrate for G Protein G Protein β-AR->G Protein Activates Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets (e.g., smooth muscle relaxation) Reactive Intermediates Reactive Intermediates Nitroreductase->Reactive Intermediates Generates (Nitroso, Hydroxylamine) ROS Production ROS Production Reactive Intermediates->ROS Production Induces Cellular Damage Cellular Damage ROS Production->Cellular Damage Causes (DNA, protein, lipid) Apoptosis/Necrosis Apoptosis/Necrosis Cellular Damage->Apoptosis/Necrosis Leads to This compound This compound

Caption: Hypothesized signaling pathways for this compound.

Proposed Experimental Workflows for Biological Evaluation

A systematic, tiered approach is recommended to efficiently screen for and characterize the biological activities of this compound.

Experimental Workflow Start Start Tier1 Tier 1: Primary Screening Start->Tier1 β-Adrenergic Receptor Binding β-Adrenergic Receptor Binding Tier1->β-Adrenergic Receptor Binding Antimicrobial MIC Panel Antimicrobial MIC Panel Tier1->Antimicrobial MIC Panel Cancer Cell Line Cytotoxicity Cancer Cell Line Cytotoxicity Tier1->Cancer Cell Line Cytotoxicity Tier2 Tier 2: Secondary & Mechanistic Assays cAMP Functional Assay cAMP Functional Assay Tier2->cAMP Functional Assay Time-Kill Kinetics Time-Kill Kinetics Tier2->Time-Kill Kinetics Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay Tier2->Apoptosis vs. Necrosis Assay ROS Production Assay ROS Production Assay Tier2->ROS Production Assay Tier3 Tier 3: In Vivo & Advanced Studies Animal Model of Asthma Animal Model of Asthma Tier3->Animal Model of Asthma Infection Model Infection Model Tier3->Infection Model Xenograft Tumor Model Xenograft Tumor Model Tier3->Xenograft Tumor Model Preliminary Toxicology Preliminary Toxicology Tier3->Preliminary Toxicology End End β-Adrenergic Receptor Binding->Tier2 If Active Antimicrobial MIC Panel->Tier2 If Active Cancer Cell Line Cytotoxicity->Tier2 If Active cAMP Functional Assay->Tier3 If Confirmed Time-Kill Kinetics->Tier3 If Potent Apoptosis vs. Necrosis Assay->Tier3 If Confirmed Animal Model of Asthma->End Infection Model->End Xenograft Tumor Model->End Preliminary Toxicology->End

Caption: A tiered experimental workflow for the biological evaluation of the target compound.

Tier 1: Primary Screening
  • Objective: To determine if the compound binds to β1 and β2 adrenergic receptors.

  • Methodology:

    • Prepare cell membranes from HEK293 cells overexpressing either human β1 or β2 adrenergic receptors.

    • Incubate the membranes with a known radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Determine the IC₅₀ value of the test compound for displacement of the radioligand.

  • Causality: This assay directly measures the affinity of the compound for the receptor, providing a primary indication of potential adrenergic activity.

  • Objective: To assess the antimicrobial activity against a panel of clinically relevant bacteria and fungi.

  • Methodology:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

    • Determine the MIC, defined as the lowest concentration of the compound that inhibits visible microbial growth.

  • Causality: This assay establishes the potency and spectrum of antimicrobial activity.

  • Objective: To evaluate the cytotoxic effects of the compound on a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

  • Methodology:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like resazurin.

    • Calculate the GI₅₀ (concentration causing 50% growth inhibition).

  • Causality: This provides a broad assessment of the compound's potential as an anticancer agent.

Tier 2: Secondary and Mechanistic Assays
  • Objective: To determine if the compound acts as an agonist or antagonist at β-adrenergic receptors.

  • Methodology:

    • Use cells expressing the β-adrenergic receptor of interest.

    • For agonist testing, treat cells with the test compound and measure intracellular cAMP levels using an ELISA or HTRF-based assay.

    • For antagonist testing, pre-incubate cells with the test compound before stimulating with a known agonist (e.g., isoproterenol) and then measure cAMP levels.

  • Causality: This functional assay elucidates the downstream signaling consequences of receptor binding.

  • Objective: To investigate if the compound's cytotoxicity is mediated by the induction of oxidative stress.

  • Methodology:

    • Treat cells (either microbial or cancer cells) with the test compound.

    • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).

    • Measure the fluorescence intensity over time using a plate reader or flow cytometer.

  • Causality: This assay directly links the compound to a key proposed mechanism of action for nitroaromatic compounds.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the proposed experiments should be carefully analyzed to build a profile of the compound's biological activity. The following table provides a template for organizing hypothetical data.

AssayEndpointHypothetical ResultInterpretation
β1-Adrenergic Receptor BindingIC₅₀> 10 µMLow affinity for β1 receptors.
β2-Adrenergic Receptor BindingIC₅₀500 nMModerate affinity for β2 receptors, warranting functional follow-up.
cAMP Functional Assay (β2)EC₅₀2 µM (agonist)Confirms β2-adrenergic agonist activity.
MIC vs. S. aureusMIC8 µg/mLModerate antibacterial activity against Gram-positive bacteria.
MIC vs. E. coliMIC> 64 µg/mLLow activity against Gram-negative bacteria.
Cytotoxicity vs. A549 lung cancerGI₅₀5 µMPotentially interesting anticancer activity.
ROS Production in A549 cellsFold ↑5-fold increaseSuggests cytotoxicity is mediated, at least in part, by oxidative stress.

Note: The data in this table is purely hypothetical and for illustrative purposes.

A preliminary SAR could be established by synthesizing and testing analogs. For example, modification of the amine or nitro group, or altering the substitution pattern on the aromatic ring, would provide valuable insights into the structural requirements for each observed activity.

Conclusion

This compound is a compound with significant potential for diverse biological activities, stemming from its hybrid structure. The proposed investigational framework provides a logical and efficient path to exploring its therapeutic potential as a β-adrenergic modulator, an antimicrobial agent, or an anticancer compound. The results of these studies will be crucial in determining the future direction of research and development for this and related chemical entities.

References

An Investigative Guide to the Putative Mechanism of Action of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document serves as an in-depth technical guide addressing the mechanism of action of the novel chemical entity, 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine. It is critical to establish from the outset that, following a comprehensive review of the current scientific literature, patents, and clinical trial databases, there is a notable absence of specific research pertaining to the biological activity and molecular targets of this compound.

Therefore, exercising full editorial control, this guide will not document a known mechanism of action. Instead, it will provide a scientifically grounded, hypothetical framework for its potential biological effects, based on a structural and functional analysis of its core chemical moieties: the benzodioxepine scaffold, the nitroaromatic group, and the primary amine. This guide is designed to be a foundational resource for initiating a research program to elucidate the pharmacological profile of this compound. We will propose a multi-phase research plan, complete with detailed experimental protocols and data interpretation strategies, to systematically investigate its mechanism of action.

Deconstruction of a Novel Chemical Entity: Insights from Structural Analogs

The rational design of a research strategy for a novel compound begins with an analysis of its structural components and the known biological activities of related molecules.

The Benzodioxepine Core: A Scaffold for CNS Activity

The 1,5-benzodioxepine ring system is a recognized pharmacophore present in a variety of biologically active compounds. While distinct from the 1,4-benzodiazepine structure, certain benzodioxepine derivatives have been explored for their interactions with central nervous system (CNS) targets. Notably, some analogues have been investigated for their affinity for benzodiazepine receptors, suggesting a potential modulation of GABAergic neurotransmission. Conformational analysis of benzodioxepine derivatives indicates that the seven-membered ring adopts specific chair-like or boat-like conformations, which can influence receptor binding.

The Nitroaromatic Moiety: An Electronic and Metabolic Influencer

The presence of a nitro group (NO₂) on the aromatic ring is a significant feature. The strong electron-withdrawing nature of the nitro group can substantially alter the electronic distribution of the molecule, potentially influencing its binding affinity to target proteins. In various classes of compounds, including benzodiazepines, the addition of a nitro group has been shown to enhance biological activity, such as antidepressant effects. Furthermore, the nitro group can be metabolically reduced in vivo to form nitroso and hydroxylamino intermediates, which may have their own pharmacological activities or toxicological profiles.

The Primary Amine: A Key Interaction Point

The 7-amino group provides a basic center and a potential key interaction point for hydrogen bonding with biological targets such as receptors or enzymes. In many pharmacologically active molecules, an aromatic amine is crucial for anchoring the ligand in the binding pocket. For instance, in the structurally related 1,4-benzoxazine series, amino substitutions have been shown to be critical for neuroprotective and anticancer activities.

A Hypothetical Mechanism of Action: Modulation of GABAergic Neurotransmission

Based on the structural similarities to benzodiazepines and the known CNS activities of related heterocyclic compounds, we propose a primary hypothesis:

This compound acts as a positive allosteric modulator of the GABA-A receptor, thereby potentiating the effects of the inhibitory neurotransmitter GABA.

This hypothesis is predicated on the idea that the benzodioxepine core mimics the general shape and pharmacophoric features of benzodiazepines, allowing it to bind to the benzodiazepine site on the GABA-A receptor. The nitro and amine substituents are hypothesized to be key determinants of binding affinity and modulatory efficacy.

An alternative, secondary hypothesis is that the compound may interact with other CNS targets, such as dopamine or serotonin receptors, given the broad activity profile of many heterocyclic scaffolds.

Below is a proposed signaling pathway based on our primary hypothesis.

G cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to GABA GABA GABA->GABA_A_Receptor Binds Compound This compound Compound->GABA_A_Receptor Binds (Allosteric Site)

Figure 1: Proposed signaling pathway for the hypothetical GABA-A receptor modulation.

A Proposed Research Program for Elucidation of the Mechanism of Action

To systematically test our hypothesis and characterize the pharmacological profile of this compound, we propose a three-phase research program.

Phase 1: In Vitro Target Identification and Validation

The initial phase focuses on identifying the primary molecular target(s) of the compound.

Objective: To determine if the compound binds to and modulates the function of GABA-A receptors or other relevant CNS targets.

Experimental Workflow:

G Start Compound Synthesis & Purification Receptor_Screening Broad Receptor Screening Panel (e.g., Eurofins SafetyScreen) Start->Receptor_Screening GABA_A_Assay GABA-A Receptor Binding Assay Start->GABA_A_Assay Data_Analysis Data Analysis (Ki, EC50, Emax) Receptor_Screening->Data_Analysis Functional_Assay Electrophysiology (Patch-Clamp) GABA_A_Assay->Functional_Assay Functional_Assay->Data_Analysis Conclusion Target Identification & Validation Data_Analysis->Conclusion

Figure 2: Experimental workflow for Phase 1 in vitro studies.

Detailed Protocols:

Protocol 1: Radioligand Binding Assay for GABA-A Receptor

  • Preparation of Membranes: Prepare crude synaptic membranes from rat whole brain or from cell lines expressing specific GABA-A receptor subtypes.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the membranes with a radioligand specific for the benzodiazepine site (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

  • Separation: After incubation (e.g., 60 min at 4°C), rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Electrophysiological Assay (Two-Electrode Voltage Clamp or Patch Clamp)

  • Cell Culture: Use Xenopus oocytes or mammalian cells (e.g., HEK293) expressing recombinant GABA-A receptors.

  • Recording: Using a voltage-clamp setup, record the chloride currents elicited by the application of a submaximal concentration of GABA (e.g., EC₂₀).

  • Compound Application: Co-apply GABA with varying concentrations of the test compound.

  • Data Analysis: Measure the potentiation of the GABA-induced current by the test compound. Plot a concentration-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal potentiation).

Hypothetical Data Summary:

Assay TypeParameterHypothetical Value
GABA-A BindingKi (nM)75
ElectrophysiologyEC₅₀ (nM)150
ElectrophysiologyEmax (%)120% (potentiation)
Phase 2: Elucidation of Downstream Signaling Pathways

If Phase 1 confirms GABA-A receptor modulation, this phase will investigate the downstream cellular consequences.

Objective: To confirm that the compound's effect on neuronal activity is consistent with GABA-A receptor potentiation.

Detailed Protocol: In Vitro Neuronal Activity Assay

  • Cell Culture: Culture primary cortical neurons.

  • Treatment: Treat the neurons with the test compound, a known GABA-A modulator (e.g., diazepam) as a positive control, and a vehicle control.

  • Stimulation: Induce neuronal activity using a depolarizing agent (e.g., high potassium) or a glutamatergic agonist.

  • Immunofluorescence: Fix the cells and perform immunofluorescence staining for markers of neuronal activity (e.g., c-Fos) or inhibitory signaling (e.g., phosphorylation of GABA-A receptor subunits).

  • Microscopy and Analysis: Image the cells using fluorescence microscopy and quantify the changes in protein expression or phosphorylation. A decrease in c-Fos expression following stimulation would be consistent with enhanced inhibition.

Phase 3: In Vivo Pharmacological Characterization

This phase will assess the compound's effects in animal models.

Objective: To determine if the compound exhibits anxiolytic, sedative, or anticonvulsant properties in vivo.

Detailed Protocol: Elevated Plus Maze (Anxiolytic Activity)

  • Animals: Use adult male mice or rats.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).

  • Testing: Place each animal at the center of an elevated plus maze (two open arms, two closed arms) and record its behavior for a set period (e.g., 5 minutes).

  • Data Analysis: Measure the time spent in the open arms and the number of entries into the open arms. A significant increase in these parameters compared to the vehicle group indicates anxiolytic-like activity.

Conclusion and Future Directions

The novel chemical entity this compound presents an intriguing subject for pharmacological investigation. While no direct data on its mechanism of action currently exist, its structural features suggest a plausible role as a modulator of CNS targets, particularly the GABA-A receptor. The multi-phase research program outlined in this guide provides a rigorous and systematic approach to elucidating its pharmacological profile. Successful execution of these studies will not only reveal the mechanism of action of this specific compound but could also pave the way for the development of a new class of therapeutic agents. Further studies would also need to address its pharmacokinetic and toxicological properties to fully assess its potential as a drug candidate.

The Evolving Landscape of 3,4-Dihydro-2H-1,5-benzodioxepins: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This in-depth technical guide provides a comprehensive literature review of this fascinating molecule, intended for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore its chemical and conformational properties, and meticulously analyze its diverse pharmacological applications, including its roles as a β-adrenergic stimulant, a muscarinic M3 receptor antagonist, and an antibacterial agent. This guide emphasizes the causality behind experimental choices and provides detailed protocols and structure-activity relationship (SAR) analyses to empower the rational design of novel therapeutics based on this promising scaffold.

Introduction: The Significance of the 3,4-Dihydro-2H-1,5-benzodioxepin Core

The 3,4-dihydro-2H-1,5-benzodioxepin ring system is a seven-membered heterocyclic structure containing a benzene ring fused to a 1,5-dioxepine ring. Its unique conformational flexibility and the ability to present substituents in a defined three-dimensional space have made it an attractive scaffold for the development of biologically active molecules. The core structure, with the IUPAC name 3,4-dihydro-2H-1,5-benzodioxepine, has the molecular formula C₉H₁₀O₂.[1][2] This guide will explore the journey of this scaffold from its initial synthesis to its emergence as a versatile pharmacophore in modern drug discovery.

Synthesis of the 3,4-Dihydro-2H-1,5-benzodioxepin Scaffold: Key Strategies and Methodologies

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin derivatives often revolves around the preparation of a key intermediate, 2H-1,5-benzodioxepin-3(4H)-one.[3][4] This ketone provides a versatile handle for the introduction of various functional groups, particularly at the C3 position, which is crucial for many of the observed biological activities.

Synthesis of the Key Intermediate: 2H-1,5-Benzodioxepin-3(4H)-one

A practical and widely used method for the synthesis of 2H-1,5-benzodioxepin-3(4H)-one involves a Thorpe-Ziegler cyclization of 1,2-di(cyanomethoxy)benzene, followed by hydrolysis of the resulting enamino nitrile.[3]

Synthesis_of_Ketone_Intermediate Catechol Catechol Dicyanomethoxybenzene 1,2-di(cyanomethoxy)benzene Catechol->Dicyanomethoxybenzene K2CO3, Acetone Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Dicyanomethoxybenzene Enamino_nitrile Enamino nitrile Dicyanomethoxybenzene->Enamino_nitrile NaH, Toluene Ketone 2H-1,5-Benzodioxepin-3(4H)-one Enamino_nitrile->Ketone H2SO4, H2O

Caption: Synthesis of the key ketone intermediate.

Experimental Protocol: Synthesis of 2H-1,5-Benzodioxepin-3(4H)-one [3]

  • Preparation of 1,2-di(cyanomethoxy)benzene: A mixture of catechol, chloroacetonitrile, and potassium carbonate in acetone is refluxed to yield 1,2-di(cyanomethoxy)benzene.

  • Thorpe-Ziegler Cyclization: The resulting 1,2-di(cyanomethoxy)benzene is treated with a strong base, such as sodium hydride, in a non-polar solvent like toluene to induce intramolecular cyclization, affording the enamino nitrile.

  • Hydrolysis: The enamino nitrile is then hydrolyzed with aqueous acid (e.g., sulfuric acid) to furnish the desired 2H-1,5-benzodioxepin-3(4H)-one.

Diversification from the Ketone Intermediate

From this central ketone intermediate, a variety of derivatives can be synthesized. Two primary pathways are commonly employed to introduce amino alcohol functionalities, which are key for β-adrenergic activity.[3]

Diversification_of_Ketone Ketone 2H-1,5-Benzodioxepin-3(4H)-one Cyanohydrin Cyanohydrin Ketone->Cyanohydrin NaCN, H+ Epoxide Spiro-epoxide Ketone->Epoxide Dimethylsulfoxonium methylide Amino_alcohol 3-Amino-3,4-dihydro-2H-1,5- benzodioxepin-3-ol Cyanohydrin->Amino_alcohol Reduction (e.g., LiAlH4) N_Substituted_amino_alcohol N-Substituted Amino Alcohol Epoxide->N_Substituted_amino_alcohol R-NH2

Caption: Key diversification pathways from the ketone intermediate.

Experimental Protocol: Synthesis of 3-Amino-3,4-dihydro-2H-1,5-benzodioxepin-3-ol [3]

  • Cyanohydrin Formation: The ketone is treated with a cyanide source, such as sodium cyanide, in the presence of an acid to form the corresponding cyanohydrin.

  • Reduction: The cyanohydrin is then reduced, for example with lithium aluminum hydride, to yield the primary amino alcohol.

Experimental Protocol: Synthesis of N-Substituted Amino Alcohols via the Epoxide [3]

  • Epoxidation: The ketone is reacted with a methylene transfer reagent, such as dimethylsulfoxonium methylide, to form a spiro-epoxide.

  • Ring-Opening: The epoxide is subsequently opened by a primary amine to yield the N-substituted amino alcohol. This route is particularly versatile as it allows for the introduction of a wide variety of substituents on the nitrogen atom.

Chemical Properties and Conformational Analysis

The seven-membered dioxepine ring of 3,4-dihydro-2H-1,5-benzodioxepin is not planar and can adopt several conformations. Understanding these conformational preferences is crucial for elucidating structure-activity relationships.

Studies utilizing ultraviolet absorption spectra have shown that the unsubstituted heterocyclic ring predominantly exists in a chair conformation .[1][5] This conformation is largely unaffected by substitution at the 2- and 4-positions. However, the introduction of substituents at the 3-position, particularly bulky groups, can lead to a significant increase in the population of a skew conformation .[1] This conformational flexibility allows the molecule to adapt its shape to fit different biological targets.

Biological Activities and Pharmacological Applications

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold has been explored for a range of therapeutic applications, with the most prominent being its activity as a β-adrenergic stimulant, a muscarinic M3 receptor antagonist, and an antibacterial agent.

β-Adrenergic Stimulants: A Novel Class of Bronchodilators

A seminal study in 1975 described a series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins as a novel class of β-adrenergic stimulants with potent bronchial dilator activity.[3] This activity is particularly interesting as these compounds lack the catechol moiety typically associated with β-agonists.

Beta_Adrenergic_Agonism Benzodioxepin 3,4-Dihydro-2H-1,5-benzodioxepin Derivative Beta_Receptor β-Adrenergic Receptor Benzodioxepin->Beta_Receptor Binds to Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to

Caption: Mechanism of action as a β-adrenergic agonist.

Structure-Activity Relationship (SAR) for β-Adrenergic Activity: [3]

Substituent PositionModificationImpact on Activity
Nitrogen (N) Primary or secondary alkyl/aralkyl groupEssential for activity. Secondary amines with bulky groups (e.g., isopropyl, tert-butyl) show the highest potency, mirroring the SAR of catecholamines.
C3-Position Hydroxyl groupCrucial for activity, likely involved in receptor binding.
Benzene Ring Electron-donating or -withdrawing groupsCan modulate activity, but the unsubstituted ring is often potent.
Muscarinic M3 Receptor Antagonists: Potential for Treating Overactive Bladder

More recent research has identified 1,5-benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists.[6] These compounds have shown high binding affinity for the M3 receptor and potent effects in reducing bladder pressure in animal models, suggesting their potential for the treatment of overactive bladder. A key advantage of some of these compounds is their selectivity for the bladder over the salivary glands, which could translate to a better side-effect profile compared to existing non-selective antagonists.[6]

Structure-Activity Relationship (SAR) for Muscarinic M3 Antagonism: [6]

The SAR for this activity is complex and depends on the specific substitution pattern. Generally, the presence of a basic nitrogen atom and a specific spatial arrangement of aromatic and polar groups are important for high affinity and selectivity.

Antibacterial Agents: A New Frontier

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Recent studies have highlighted the potential of 3,4-dihydro-2H-1,5-benzodioxepin derivatives as a new class of antibacterial compounds. Specifically, benzodioxepin-biphenyl amide derivatives have demonstrated significant antibacterial activity, with some compounds showing high potency. The proposed mechanism of action for some of these derivatives is the inhibition of the FabH enzyme, which is crucial for fatty acid biosynthesis in bacteria.

Conclusion and Future Perspectives

The 3,4-dihydro-2H-1,5-benzodioxepin scaffold has proven to be a remarkably versatile platform for the discovery of new therapeutic agents. From its initial exploration as a β-adrenergic stimulant to its more recent applications as a muscarinic antagonist and antibacterial agent, this heterocyclic system continues to offer exciting opportunities for drug development. The synthetic accessibility of the core and the potential for diverse functionalization make it an attractive starting point for the design of new molecules with tailored pharmacological profiles. Future research should focus on elucidating the precise molecular interactions of these compounds with their biological targets, which will further enable the rational design of more potent and selective drug candidates. The continued exploration of the chemical space around the 3,4-dihydro-2H-1,5-benzodioxepin core holds significant promise for addressing unmet medical needs.

References

The Benzodioxepin Core: A Technical Guide to Its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzodioxepin scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, represents a fascinating and versatile core in the landscape of organic chemistry. Its derivatives have garnered significant attention across diverse scientific disciplines, from the intricate world of fragrance chemistry to the demanding field of medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and applications of benzodioxepin derivatives, with a particular focus on the 1,5-benzodioxepin isomer. We will explore the historical context of their emergence, delve into the key synthetic strategies for their construction, and examine their notable pharmacological and olfactory properties. This guide is intended for researchers, scientists, and professionals in drug development and related fields who seek a detailed understanding of this important class of compounds.

Part 1: The Genesis of a Scaffold: Discovery and Historical Context

The journey of benzodioxepin derivatives from chemical curiosities to valuable molecules has been marked by discoveries in distinct and seemingly unrelated fields. While pinpointing a single, definitive "first" synthesis of the parent benzodioxepin ring can be challenging, early explorations into seven-membered heterocyclic systems laid the groundwork.

A significant milestone in the development of pharmacologically relevant benzodioxepins was the work on 3,4-dihydro-2H-1,5-benzodioxepins in the mid-1970s. Researchers investigating compounds with potential β-adrenergic activity synthesized a series of 3-substituted-amino-3,4-dihydro-2H-1,5-benzodioxepins and discovered their potent β-adrenergic stimulant properties. This discovery opened a new avenue for the exploration of benzodioxepins in cardiovascular and respiratory therapeutics.

Contemporaneously, the fragrance industry was on its own quest for novel scent molecules. In 1966, chemists at Pfizer discovered a compound with a unique and powerful "sea-breeze" aroma, which would later be known as Calone 1951® . This molecule, chemically identified as 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, revolutionized perfumery by introducing the "marine" or "aquatic" fragrance family.[1][2][3][4] The story of Calone 1951® is a classic example of serendipity in scientific discovery, where the initial goal may have differed from the groundbreaking outcome.

These parallel developments in medicinal and fragrance chemistry solidified the importance of the benzodioxepin core and spurred further investigation into its synthesis and derivatization.

Part 2: Constructing the Core: Key Synthetic Methodologies

The synthesis of the benzodioxepin ring system can be approached through several strategic disconnections. The choice of method often depends on the desired substitution pattern and the specific isomer being targeted. Here, we detail some of the most important and widely used synthetic routes.

From Catechols: The Foundation of Benzodioxepin Synthesis

The most common starting materials for the construction of the 1,5-benzodioxepin ring are catechols (1,2-dihydroxybenzenes). These readily available precursors can be elaborated into the seven-membered ring through various cyclization strategies.

A prevalent method for synthesizing 3,4-dihydro-2H-1,5-benzodioxepin-3-ones involves the reaction of a catechol with a 1,3-dihaloacetone in the presence of a base.[5] This reaction proceeds via a double Williamson ether synthesis to form the seven-membered ring.

Experimental Protocol: Synthesis of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone 1951®) from 4-Methylcatechol and 1,3-Dichloroacetone [6]

  • Step 1: Reaction Setup. In a four-necked round-bottomed flask equipped with a thermometer, a reflux condenser, a water separator, and a mechanical stirrer, add 480 g of a 50% sodium carbonate solution.

  • Step 2: Addition of Catechol. Under a nitrogen atmosphere, add 124 g of 4-methylcatechol.

  • Step 3: Initial Reaction. Control the temperature at 60-80°C and stir the mixture for 1-2 hours.

  • Step 4: Azeotropic Water Removal. Add 800 ml of toluene and heat the mixture to reflux to remove water azeotropically using the water separator.

  • Step 5: Dichloroacetone Addition. Once no more water is collected, cool the reaction mixture to 60°C.

  • Step 6: Cyclization. (Details on the addition of 1,3-dichloroacetone and subsequent reaction conditions would follow, based on the full patent procedure).

  • Step 7: Work-up and Purification. (Details on quenching the reaction, extraction, and purification of the final product would be provided here).

The industrial synthesis of Calone 1951® often employs a two-step sequence involving an initial double Williamson ether synthesis followed by an intramolecular Dieckmann condensation.[7][8][9][10] This robust and scalable route has been extensively optimized.

Experimental Protocol: Synthesis of Calone 1951® [7][8][9][10]

  • Step 1: Williamson Ether Synthesis of 4-Methylcatechol Dimethylacetate (MCDA).

    • To a solution of 4-methylcatechol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

    • Add methyl bromoacetate and a catalytic amount of potassium iodide (KI). The in situ formation of the more reactive methyl iodoacetate significantly enhances the reaction rate.[7][8][10]

    • Reflux the mixture until the reaction is complete (monitored by TLC or GC).

    • After cooling, filter the inorganic salts and evaporate the solvent. The crude MCDA can be purified by recrystallization or used directly in the next step.

  • Step 2: Dieckmann Condensation of MCDA.

    • Dissolve the MCDA intermediate in a dry, aprotic solvent such as toluene or THF.

    • Add a strong base, typically sodium hydride (NaH) or sodium methoxide (NaOMe), portion-wise at a controlled temperature.

    • Stir the reaction mixture at room temperature or with gentle heating to promote the intramolecular cyclization.[6][11][12][13][14]

    • The reaction is then quenched by the addition of an acid (e.g., acetic acid or dilute HCl) to neutralize the base and protonate the enolate intermediate.

  • Step 3: Hydrolysis and Decarboxylation.

    • The resulting β-keto ester is then heated in an acidic or basic aqueous solution to effect hydrolysis of the ester and subsequent decarboxylation to yield the final ketone, Calone 1951®.

    • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification is typically achieved by recrystallization or column chromatography.

Baeyer-Villiger Oxidation of Flavanones: A Route to 1,5-Benzodioxepin-2-ones

An elegant approach to 1,5-benzodioxepin-2-ones involves the Baeyer-Villiger oxidation of flavanones. This reaction introduces an oxygen atom into the ring system, expanding the six-membered dihydropyrone ring of the flavanone to the seven-membered dioxepinone ring.

Experimental Protocol: Synthesis of a 1,5-Benzodioxepin-2-one from a Flavanone

  • Step 1: Dissolution. Dissolve the starting flavanone in a suitable solvent, such as dichloromethane or chloroform.

  • Step 2: Addition of Peroxyacid. Add a peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The reaction is typically carried out at or below room temperature.

  • Step 3: Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Step 4: Work-up. Once the starting material is consumed, quench the excess peroxyacid by adding a reducing agent, such as a saturated aqueous solution of sodium bisulfite or sodium thiosulfate.

  • Step 5: Extraction. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid, followed by a wash with brine.

  • Step 6: Purification. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Part 3: The Spectrum of Activity: Pharmacological and Olfactory Properties

The benzodioxepin scaffold is a privileged structure that has given rise to compounds with a wide range of biological and sensory activities.

Pharmacological Applications

As mentioned earlier, 3-amino-3,4-dihydro-2H-1,5-benzodioxepin derivatives have been identified as potent β-adrenergic stimulants. These compounds act as agonists at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in regulating cardiovascular and respiratory functions.

Signaling Pathway of β-Adrenergic Receptor Agonism

Gprotein cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor GProtein G Protein (Gs) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Benzodioxepin Agonist Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->CellularResponse Phosphorylates Targets

Caption: β-Adrenergic Receptor Signaling Pathway.

Upon binding of a benzodioxepin agonist, the β-adrenergic receptor undergoes a conformational change, activating the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response, such as bronchodilation or an increased heart rate.

Certain 1,5-benzodioxepin derivatives have been developed as selective antagonists of the muscarinic M3 receptor. These receptors are also GPCRs and are involved in mediating the effects of acetylcholine in the parasympathetic nervous system. M3 receptor antagonists have therapeutic potential in the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).

Signaling Pathway of Muscarinic M3 Receptor Antagonism

M3_Antagonism cluster_membrane Cell Membrane M3R Muscarinic M3 Receptor Gq G Protein (Gq) M3R->Gq Activates (if ACh binds) PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Antagonist Benzodioxepin Antagonist Antagonist->M3R Blocks ACh Acetylcholine ACh->M3R Binding Inhibited PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca2_release->CellularResponse PKC_activation->CellularResponse

References

A Technical Guide to the Therapeutic Potential of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: A Roadmap for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive research framework for elucidating the therapeutic potential of the novel chemical entity, 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a benzodioxepin core, an aromatic nitro group, and a primary amine—suggest a rich and diverse pharmacological landscape for exploration. Drawing upon established knowledge of related compounds, this document provides a scientifically-grounded rationale and detailed experimental workflows to investigate its potential as a central nervous system modulator, an antimicrobial agent, or an antineoplastic compound. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical evaluation of this promising molecule.

Introduction: Unveiling a Molecule of Interest

The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound this compound (henceforth referred to as C₉H₁₀N₂O₄ for brevity) presents a compelling case for investigation. Its chemical architecture, available from suppliers such as ChemUniverse, combines the rigid, conformationally-defined benzodioxepin scaffold with the electronically-versatile nitro and amine functionalities[1].

The benzodioxepin ring system is a known pharmacophore, with certain derivatives exhibiting activity at benzodiazepine receptors, suggesting potential applications in anxiety, seizure disorders, and other neurological conditions[2][3]. Concurrently, the presence of a nitro group is a well-established feature in a broad spectrum of bioactive molecules, including those with antimicrobial and antineoplastic properties[4][5][6]. The nitro moiety can participate in critical redox reactions within biological systems, a property that can be harnessed for therapeutic effect[4][5].

This guide will, therefore, outline a multi-pronged approach to systematically characterize the therapeutic potential of C₉H₁₀N₂O₄.

Physicochemical Properties and Synthesis Outline

A foundational understanding of a compound's physical and chemical properties is paramount for any drug discovery program.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₄PubChem[7]
Molecular Weight 210.19 g/mol ChemUniverse[1]
CAS Number 81864-62-2ChemUniverse[1]

While a detailed synthetic route for C₉H₁₀N₂O₄ is not extensively published, a plausible synthetic strategy can be inferred from the literature on related benzodioxepin and nitro-aromatic compounds. A proposed high-level synthetic workflow is presented below.

Synthesis_Workflow start Commercially Available Precursors step1 Synthesis of Benzodioxepin Core start->step1 step2 Nitration of the Aromatic Ring step1->step2 step3 Introduction of the Amine Group step2->step3 final This compound step3->final

Caption: Proposed high-level synthetic workflow for C₉H₁₀N₂O₄.

Hypothesis-Driven Therapeutic Exploration

Based on the structural features of C₉H₁₀N₂O₄, we propose three primary therapeutic avenues for investigation:

  • Central Nervous System (CNS) Modulation: Leveraging the benzodioxepin core's known interaction with benzodiazepine receptors.

  • Antimicrobial Activity: Capitalizing on the established antimicrobial properties of nitro-aromatic compounds.

  • Antineoplastic Activity: Exploring the potential for the nitro group to induce cytotoxic effects in cancer cells.

A systematic approach to evaluating these hypotheses is outlined in the subsequent sections.

Proposed Experimental Workflows

Investigation of CNS Modulatory Effects

The structural similarity of the benzodioxepin core to benzodiazepines warrants a thorough investigation of its effects on the CNS[8][9].

4.1.1. In Vitro Characterization

  • Objective: To determine the binding affinity and functional activity of C₉H₁₀N₂O₄ at key CNS receptors, with a primary focus on GABA-A receptors.

  • Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

    • Preparation of Synaptic Membranes: Isolate synaptic membranes from rodent brain tissue (e.g., cortex or hippocampus) using standard differential centrifugation techniques.

    • Binding Assay:

      • Incubate the synaptic membranes with a known radioligand for the benzodiazepine binding site on the GABA-A receptor (e.g., [³H]flunitrazepam).

      • Add increasing concentrations of C₉H₁₀N₂O₄ to compete with the radioligand.

      • Include a known benzodiazepine (e.g., diazepam) as a positive control.

    • Detection and Analysis:

      • Separate bound from free radioligand using vacuum filtration.

      • Quantify the amount of bound radioactivity using liquid scintillation counting.

      • Calculate the IC₅₀ (half-maximal inhibitory concentration) and Ki (inhibition constant) to determine the binding affinity of C₉H₁₀N₂O₄.

  • Data Presentation:

CompoundBinding Affinity (Ki, nM)
C₉H₁₀N₂O₄To be determined
Diazepam (Control)Expected in the low nM range

4.1.2. In Vivo Behavioral Assays

  • Objective: To assess the anxiolytic, sedative, and anticonvulsant effects of C₉H₁₀N₂O₄ in rodent models.

  • Experimental Workflow:

Behavioral_Assay_Workflow start Compound Administration (i.p. or p.o.) anxiety Elevated Plus Maze / Light-Dark Box (Anxiolytic) start->anxiety sedation Open Field Test (Sedative) start->sedation anticonvulsant Pentylenetetrazol (PTZ)-induced Seizure Model (Anticonvulsant) start->anticonvulsant

Caption: In vivo behavioral assay workflow for CNS effects.

Evaluation of Antimicrobial Activity

The nitro group is a key pharmacophore in many antimicrobial agents[4][5].

4.2.1. In Vitro Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of C₉H₁₀N₂O₄ against a panel of clinically relevant bacteria and fungi.

  • Experimental Protocol: Broth Microdilution Assay

    • Preparation of Inoculum: Prepare standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Assay Setup:

      • Perform serial twofold dilutions of C₉H₁₀N₂O₄ in a 96-well microtiter plate containing appropriate growth medium.

      • Inoculate each well with the microbial suspension.

      • Include positive (microbe only) and negative (medium only) controls.

    • Incubation and Reading:

      • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

      • Determine the MIC as the lowest concentration of C₉H₁₀N₂O₄ that visibly inhibits microbial growth.

  • Data Presentation:

MicroorganismMIC (µg/mL)
S. aureus (Gram-positive)To be determined
E. coli (Gram-negative)To be determined
C. albicans (Fungus)To be determined
Assessment of Antineoplastic Potential

The redox-active nitro group may also confer cytotoxic activity against cancer cells[4][5].

4.3.1. In Vitro Cytotoxicity Assays

  • Objective: To evaluate the cytotoxic effects of C₉H₁₀N₂O₄ on a panel of human cancer cell lines.

  • Experimental Protocol: MTT Assay

    • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media.

    • Compound Treatment:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with increasing concentrations of C₉H₁₀N₂O₄ for a defined period (e.g., 48 or 72 hours).

    • MTT Assay:

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Data Analysis:

      • Measure the absorbance at a specific wavelength (e.g., 570 nm).

      • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

  • Data Presentation:

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast)To be determined
A549 (Lung)To be determined

Future Directions and Concluding Remarks

The successful identification of a lead therapeutic application from the initial screening phases will necessitate further, more detailed preclinical development. This will include mechanism of action studies, absorption, distribution, metabolism, and excretion (ADME) profiling, and toxicology assessments.

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the comprehensive spectroscopic analysis of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine (Molecular Formula: C₉H₁₀N₂O₄, Molecular Weight: 210.19 g/mol ).[1] As a key intermediate in various synthetic pathways, particularly in drug discovery and materials science, rigorous structural confirmation and purity assessment are paramount. This document outlines the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the unambiguous characterization of this molecule. The methodologies and interpretative guidance herein are tailored for researchers, analytical scientists, and quality control professionals, emphasizing the causal logic behind experimental choices to ensure self-validating and robust analytical outcomes.

Introduction: The Analytical Imperative

The subject compound, this compound, possesses a unique constellation of functional groups: a primary aromatic amine, an aromatic nitro group, and a benzodioxepin heterocyclic system. This specific arrangement of a powerful electron-donating group (the amine) and a potent electron-withdrawing group (the nitro group) on the benzene ring creates a distinct electronic and structural profile. Consequently, its spectroscopic signatures are highly characteristic. A multi-technique approach is not merely recommended but essential for complete characterization, as each technique provides a unique and complementary piece of the structural puzzle. This guide establishes the core protocols and expected spectral features to confirm the identity, purity, and structural integrity of the target molecule.

Molecular Structure and Numbering Scheme

For clarity in spectral assignments, the following IUPAC-consistent numbering scheme will be used throughout this guide. This visual reference is fundamental for correlating spectral data with specific atoms within the molecule.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly resolve N-H protons.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with a spectral width of approximately 12 ppm, centered at 6 ppm. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum (e.g., using a PENDANT or DEPT sequence) with a spectral width of ~220 ppm. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.[2][3]

¹H NMR Spectral Interpretation

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The deshielding effects of the nitro group and the shielding effects of the amine group create a highly dispersed aromatic region.

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-6~7.9 - 8.1Singlet (s)N/A1HThis proton is ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding and a downfield shift.[4]
H-9~6.2 - 6.4Singlet (s)N/A1HThis proton is ortho to the strongly electron-donating amine group, causing substantial shielding and a pronounced upfield shift.
-NH₂ (C7-Amine)~5.5 - 6.5Broad Singlet (br s)N/A2HThe chemical shift is solvent-dependent and the peak is often broad due to quadrupole effects of the nitrogen and chemical exchange.
-OCH₂- (C2/C4)~4.2 - 4.4Triplet (t)~5.54HProtons on carbons adjacent to the ether oxygens. They appear as a triplet due to coupling with the C3 protons.
-CH₂- (C3)~2.1 - 2.3Quintet (quin)~5.52HProtons on the central carbon of the propylene bridge, coupled to the four protons on C2 and C4.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments in the molecule. The substituent effects are even more pronounced here.

Carbon(s) Predicted δ (ppm) Rationale
C-7~145 - 150The C-NH₂ carbon is significantly deshielded by the attached nitrogen but shielded relative to other substituted aromatic carbons.
C-8~138 - 142The C-NO₂ carbon is highly deshielded due to the strong electron-withdrawing effect of the nitro group.[5]
C-5a / C-9a~140 - 148The two carbons bearing the ether linkages are deshielded and their exact shifts depend on the combined electronic effects of the ring substituents.
C-6~125 - 130Aromatic carbon ortho to the nitro group.
C-9~105 - 110Aromatic carbon ortho to the amine group, showing significant shielding.
C-2 / C-4~70 - 75Aliphatic carbons directly attached to the ether oxygens.
C-3~30 - 35The central aliphatic carbon of the propylene bridge.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for the rapid identification of key functional groups based on their characteristic vibrational frequencies.

Experimental Protocol
  • Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample, or by preparing a KBr pellet. ATR is often preferred for its simplicity and speed.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be run immediately prior to the sample scan. Average 16-32 scans for a high-quality spectrum.

Interpretation of Key Absorption Bands
Frequency Range (cm⁻¹) Vibration Expected Appearance Rationale
3450 - 3300N-H asymmetric & symmetric stretchTwo sharp-to-medium bandsCharacteristic doublet for a primary amine (-NH₂).[6]
3100 - 3000Aromatic C-H stretchWeak to medium bandsIndicates the presence of C-H bonds on the benzene ring.
2980 - 2850Aliphatic C-H stretchMedium bandsCorresponds to the C-H bonds of the -CH₂- groups in the dioxepin ring.
1620 - 1580N-H bend (scissoring)Medium bandConfirms the presence of the primary amine group.[6]
1550 - 1490N=O asymmetric stretchVery Strong, SharpOne of the two most characteristic peaks for a nitro group. Aromatic conjugation shifts it to a slightly lower wavenumber.[7][8]
1470 - 1440Aromatic C=C stretchMedium bandsSkeletal vibrations of the benzene ring.
1360 - 1310N=O symmetric stretchVery Strong, SharpThe second highly characteristic peak for a nitro group.[7][8][9]
1280 - 1200Aryl C-O stretch (asymmetric)Strong bandCorresponds to the Ar-O-C ether linkage.
1100 - 1000Aliphatic C-O stretch (symmetric)Strong bandCorresponds to the C-O-C ether linkage within the dioxepin ring.
900 - 675Aromatic C-H out-of-plane bendStrong bandsThe pattern can sometimes give clues about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecular structure. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Acquisition: Acquire spectra in both positive and negative ion modes. Positive mode is expected to show a strong protonated molecule [M+H]⁺. High-resolution data allows for molecular formula confirmation.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum.

Interpretation of Mass Spectra
  • Molecular Ion: The molecular formula C₉H₁₀N₂O₄ gives a monoisotopic mass of 210.0641 Da.[10] The high-resolution ESI-MS spectrum in positive mode should show a prominent ion at m/z 211.0713, corresponding to the protonated molecule [M+H]⁺.

  • Key Fragmentation Pathways: The fragmentation will likely be dictated by the stability of the benzodioxepin ring and the nature of the substituents. While the aromatic ring itself is resistant to fragmentation, cleavages are expected within the seven-membered dioxepin ring.[11]

Predicted m/z Proposed Fragment Loss
193.0613[M+H - H₂O]⁺Loss of water, potentially involving the amine and nitro groups.
181.0608[M+H - NO]⁺Loss of nitric oxide from the nitro group.
165.0659[M+H - NO₂]⁺Loss of the entire nitro group.
152.0499[M+H - C₃H₅O]⁺Cleavage within the dioxepin ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, and is particularly useful for highly conjugated systems.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A concentration in the micromolar range is typical.

  • Acquisition: Scan the absorbance from approximately 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

Interpretation of the Spectrum

The molecule contains a powerful chromophore analogous to a substituted nitroaniline. The amine group (-NH₂) acts as an auxochrome and a strong electron-donating group, while the nitro group (-NO₂) is a powerful electron-withdrawing group. This "push-pull" electronic system facilitates a strong π → π* transition. This effect typically results in a significant bathochromic (red) shift of the primary absorption band.

  • Expected λ_max: A strong absorption band is expected in the range of 380-420 nm . This long-wavelength absorption is responsible for the characteristic yellow-to-orange color of many nitro-amino aromatic compounds.[12][13][14][15] Additional absorptions related to the benzodioxepin system may be observed at shorter wavelengths (~270-300 nm).[16][17]

Integrated Analytical Workflow

Caption: A validated workflow for the spectroscopic characterization of a target compound.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when a multi-technique approach is employed. The strong, characteristic signals in FT-IR for the amine and nitro groups provide rapid functional group identification. Mass spectrometry confirms the molecular weight and offers structural clues through fragmentation. UV-Vis spectroscopy validates the expected electronic properties of the substituted aromatic system. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive, high-resolution data needed to confirm the precise atomic connectivity and finalize the structural elucidation. By following the protocols and interpretative guidelines in this document, researchers can confidently verify the identity and purity of this important chemical entity.

References

Methodological & Application

Application Notes and Experimental Protocols for the Investigation of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzodioxepine Derivative

The benzodioxepine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds and natural products. Derivatives of this structure are known to possess a wide range of biological activities, including bronchodilating and cognitive-enhancing properties.[1][2] The introduction of a nitro group and an amine functionality, as seen in 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, presents an intriguing opportunity for novel pharmacological development. Nitro-containing compounds are extensively studied for their broad spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[3][4] The nitro moiety can act as both a pharmacophore and a toxicophore, often through redox-mediated mechanisms within cells.[3] The presence of a primary amine offers a reactive handle for further chemical derivatization, enabling the exploration of structure-activity relationships.[1]

This document provides a comprehensive guide for the initial investigation of this compound, from synthesis and characterization to preliminary biological screening. The protocols outlined herein are designed to be self-validating and provide a solid foundation for further research into the therapeutic potential of this novel chemical entity.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in the table below. This information is crucial for designing appropriate experimental conditions.

PropertyValueSource
CAS Number 81864-62-2[5]
Molecular Formula C₉H₁₀N₂O₄[5][6]
Molecular Weight 210.19 g/mol [5]
Purity (Typical) >95%[5]

Proposed Synthetic Pathway and Characterization

The synthesis of this compound can be conceptualized as a two-step process starting from 3,4-dihydro-2H-1,5-benzodioxepin. This proposed pathway is based on established organic chemistry principles for the functionalization of aromatic rings.

Diagram: Proposed Synthetic Workflow

G cluster_synthesis Synthetic Pathway cluster_characterization Characterization A 3,4-dihydro-2H-1,5-benzodioxepin B 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine A->B Nitration (HNO₃, H₂SO₄) C This compound B->C Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) D Purity & Identity Confirmation (NMR, MS, HPLC) C->D Purified Product G A Synthesized & Characterized Compound B Solubility & Stability Assessment A->B C In Vitro Cytotoxicity Assay (e.g., MTT on cancer and non-cancer cell lines) B->C D Antimicrobial Screening (e.g., Broth microdilution against Gram-positive & Gram-negative bacteria) B->D E Hit Identification & Further Studies C->E D->E

References

Application Notes and Protocols: Solubilization of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenge

8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is an aromatic amine containing a nitro group and a benzodioxepin core. Its chemical structure, with a predicted XlogP of 1.7, suggests moderate lipophilicity, which can often lead to poor aqueous solubility, a significant hurdle for its evaluation in physiological in vitro assay conditions.[1] The presence of both a nitro group and an amine moiety may also influence its stability in different pH environments.[2][3][4]

Precipitation of a test compound in an assay can lead to inaccurate and unreliable data by effectively lowering the concentration of the compound available to interact with the biological target. This guide provides a systematic, tiered approach to effectively dissolve and dilute this compound for use in a variety of cell-based and biochemical assays, ensuring scientific rigor and data reproducibility. We will explore the use of a primary organic solvent, Dimethyl Sulfoxide (DMSO), and discuss advanced strategies for particularly challenging situations.

Physicochemical Profile Overview

A foundational understanding of the compound's properties is critical for developing a robust solubilization strategy.

PropertyValue/PredictionImplication for Solubilization
Molecular Formula C₉H₁₀N₂O₄[1][5]Indicates a relatively small molecule.
Molecular Weight 210.19 g/mol [5]Standard for small molecule drug candidates.
Predicted XlogP 1.7[1]Suggests moderate lipophilicity and potential for low aqueous solubility.
Key Functional Groups Aromatic amine, Nitro groupThese groups can influence polarity, hydrogen bonding, and stability. The amine group may be protonated at acidic pH.

Primary Solubilization Strategy: Utilizing Dimethyl Sulfoxide (DMSO)

For most poorly water-soluble compounds, the initial and most common approach is the use of a water-miscible organic solvent to prepare a high-concentration stock solution.[6] Dimethyl sulfoxide (DMSO) is the industry-standard choice due to its exceptional solvating power for a wide range of polar and non-polar compounds and its miscibility with aqueous media.[7]

Causality Behind the Choice of DMSO

DMSO is an amphipathic molecule, possessing both a polar sulfinyl group and two nonpolar methyl groups. This dual nature allows it to effectively solubilize compounds that have both hydrophobic and hydrophilic features. When a concentrated DMSO stock is introduced into an aqueous assay buffer, the DMSO helps to keep the compound dispersed in the media at the final working concentration.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Pre-warming: Gently warm the vial of this compound to room temperature if stored at a lower temperature.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO (≥99.9%) to the vial to achieve a high-concentration stock, typically between 10 mM and 50 mM.

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (Optional): If visual inspection reveals remaining particulate matter, place the vial in a water bath sonicator for 5-10 minutes. This uses ultrasonic waves to break down aggregates and enhance dissolution.[8]

  • Visual Confirmation: Ensure the solution is clear and free of any visible precipitate before proceeding. A homogenous stock solution is critical.[6]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Validation and Assay Compatibility: The Criticality of Solvent Tolerance

While DMSO is an excellent solvent, it is not biologically inert. At certain concentrations, DMSO can induce changes in gene expression, affect cell differentiation, and cause cytotoxicity.[9][10][11][12] Therefore, it is imperative to determine the maximum tolerable DMSO concentration for your specific assay system.

Protocol 2: Determining Maximum Vehicle (DMSO) Concentration
  • Cell Seeding: Plate your cells at the density used in your primary assay.

  • Vehicle Titration: Prepare serial dilutions of DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%). Include a "medium-only" control.

  • Incubation: Expose the cells to these DMSO concentrations for the same duration as your planned experiment.

  • Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or resazurin-based assay.

  • Data Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability (e.g., >95% viability compared to the untreated control). This concentration should be the maximum final DMSO concentration used in your compound screening experiments. Most cell lines tolerate DMSO concentrations up to 0.5%, but this must be empirically verified.[7]

Workflow for Compound Dilution and Dosing

The diagram below illustrates the standard workflow from a concentrated stock to the final assay plate.

G cluster_0 Stock Preparation cluster_1 Intermediate Dilution cluster_2 Final Dosing Compound Compound Powder Stock High Conc. Stock (e.g., 20 mM in DMSO) Compound->Stock DMSO 100% DMSO DMSO->Stock Intermediate Intermediate Plate (Serial Dilution in DMSO) Stock->Intermediate Pipette AssayPlate Assay Plate (Cells in Medium) Intermediate->AssayPlate Add small volume (e.g., 1 µL into 200 µL) FinalConc Final Conc. ≤ 0.5% DMSO (or validated max conc.)

Caption: Standard workflow for preparing compound dilutions for in vitro assays.

Advanced Solubilization Strategies: When DMSO is Not Enough

If this compound precipitates upon dilution into aqueous media from a DMSO stock, or if your assay is intolerant to even low levels of DMSO, alternative strategies may be required.

Strategy 1: Co-Solvent Systems

The use of a co-solvent in combination with DMSO or as a replacement can sometimes improve solubility.[13][14]

  • Polyethylene Glycol (PEG): PEG-400 can be used to create formulations that enhance the solubility of hydrophobic compounds.[15] It is often used in combination with other excipients.

  • Ethanol: While generally more cytotoxic than DMSO, ethanol can be an effective solvent. Its use should be carefully validated for cell tolerance.

Protocol 3: Co-Solvent Formulation

  • Attempt to dissolve the compound in a mixture of solvents, for example, 50:50 DMSO:PEG-400.

  • Prepare a high-concentration stock as described in Protocol 1.

  • When diluting into the final assay medium, observe carefully for any signs of precipitation.

  • Crucially, run a parallel vehicle control with the same co-solvent mixture to assess its impact on the assay system.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[16][17]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This derivative is commonly used due to its higher water solubility and low toxicity compared to the parent β-cyclodextrin.[13]

Protocol 4: Cyclodextrin Formulation

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v in water or buffer).

  • Add the powdered compound directly to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. The formation of the inclusion complex can take time.

  • This aqueous stock can then be sterile-filtered and diluted directly into the assay medium.

Decision-Making Framework for Solubilization

The following flowchart provides a logical path for selecting the appropriate solubilization method.

G start Start: Dissolve Compound dmso Try 100% DMSO (Protocol 1) start->dmso check_stock Is stock solution clear? dmso->check_stock check_dilution Does it precipitate in assay medium? check_stock->check_dilution Yes cosolvent Try Co-Solvent System (e.g., DMSO/PEG-400) check_stock->cosolvent No validate_dmso Validate DMSO tolerance (Protocol 2) check_dilution->validate_dmso No check_dilution->cosolvent Yes success Proceed with Assay validate_dmso->success check_dilution_co Does it precipitate in assay medium? cosolvent->check_dilution_co Prepare Stock cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) check_dilution_cy Does it precipitate? cyclodextrin->check_dilution_cy Prepare Stock reassess Re-evaluate Compound or Assay Conditions check_dilution_co->validate_dmso No check_dilution_co->cyclodextrin Yes check_dilution_cy->validate_dmso No check_dilution_cy->reassess Yes

Caption: Decision tree for selecting a solubilization strategy.

Troubleshooting and Final Considerations

  • Compound Stability: Nitroaromatic compounds can be susceptible to reduction, especially in the presence of certain cellular enzymes or reducing agents in the medium.[18][19] The stability of the compound in the final assay medium over the course of the experiment should be confirmed, potentially using analytical methods like HPLC. Acidification can sometimes preserve nitroaromatic compounds, but this is often incompatible with cell-based assays.[20]

  • pH Sensitivity: The amine group on the compound means its charge state and solubility may be pH-dependent. Ensure the pH of your final assay medium is controlled and consistent.

  • Kinetic vs. Thermodynamic Solubility: A solution may appear clear initially but precipitate over time as it reaches its thermodynamic equilibrium. Always prepare fresh dilutions from the stock solution for each experiment and visually inspect plates before and after incubation.[8]

By following this structured approach, researchers can confidently prepare solutions of this compound for in vitro testing, ensuring that the observed biological effects are a true reflection of the compound's activity and not an artifact of poor solubility.

References

Application Notes and Protocols for In Vivo Administration of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is a small molecule with the chemical formula C₉H₁₀N₂O₄ and a molecular weight of approximately 210.19 g/mol .[1][2][3] As a nitroaromatic compound, its biological activity may be of interest to researchers in various fields, including oncology, microbiology, and parasitology, due to the diverse activities of this chemical class.[4][5][6][7] Nitro-containing compounds have been investigated for a wide range of therapeutic applications; however, they can also present challenges related to toxicity and metabolism.[8][9][10][11] The nitro group can be a pharmacophore but also a toxicophore, often requiring bioreduction to exert its effects, a process that can also lead to toxic intermediates.[5][6][7]

This guide provides a comprehensive framework for the in vivo administration of this compound. Due to the limited publicly available data on the biological and physicochemical properties of this specific molecule, this document emphasizes a systematic, evidence-based approach to developing a robust and reproducible administration protocol. It is intended for researchers, scientists, and drug development professionals who are initiating preclinical studies with this compound. The protocols outlined herein are designed to be adapted based on empirical data generated during preliminary, exploratory studies.

Pre-formulation and Vehicle Selection: A Critical First Step

The successful in vivo administration of any compound hinges on the selection of an appropriate vehicle that ensures solubility, stability, and bioavailability while minimizing vehicle-induced toxicity.[12] For a novel compound like this compound, a systematic approach to vehicle screening is mandatory.

Solubility Assessment

The first step is to determine the solubility of the compound in a range of pharmaceutically acceptable vehicles. This is a critical step as poor solubility can lead to inaccurate dosing and low bioavailability.[12]

Protocol for Solubility Screening:

  • Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Screening panel: Prepare a panel of commonly used in vivo vehicles (see Table 1).

  • Incubation: Add a small aliquot of the stock solution to each vehicle to achieve a range of final concentrations (e.g., 1, 5, 10 mg/mL). Vortex thoroughly and incubate at room temperature and 37°C for at least one hour.

  • Visual inspection: Observe each solution for any signs of precipitation or cloudiness. A clear solution indicates good solubility at that concentration.

  • Microscopic examination: For solutions that appear clear, a microscopic examination can confirm the absence of undissolved particles.

  • Quantitative analysis (optional but recommended): For lead vehicle candidates, a more precise solubility determination can be performed using techniques like HPLC or UV-Vis spectroscopy.

Table 1: Common Vehicles for In Vivo Studies of Poorly Soluble Compounds

Vehicle StrategyCompositionAdvantagesDisadvantages
Aqueous Solutions Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Isotonic, well-tolerated.Only suitable for water-soluble compounds.
Co-solvents DMSO, Polyethylene Glycol 400 (PEG 400), EthanolSimple to prepare, can significantly increase solubility.Can cause irritation or toxicity at high concentrations.[12][13]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes to increase aqueous solubility.Can have their own pharmacological effects.[12]
Lipid-based Formulations Corn oil, Sesame oil, Olive oilCan enhance oral bioavailability for lipophilic compounds.More complex to formulate, not suitable for intravenous administration.[13]
Aqueous Suspensions Carboxymethylcellulose (CMC), Methyl cellulose (MC)Suitable for oral administration of insoluble compounds.May lead to variable absorption.
Vehicle Selection Workflow

The choice of vehicle will depend on the compound's properties, the intended route of administration, and the experimental model. The following diagram illustrates a decision-making process for vehicle selection.

VehicleSelection Start Start: Determine Compound Solubility & Route of Administration Solubility Is the compound soluble in aqueous buffers (e.g., PBS)? Start->Solubility IV_Route Is Intravenous (IV) administration required? Solubility->IV_Route No AqueousVehicle Use Aqueous Vehicle (e.g., Saline, PBS) Solubility->AqueousVehicle Yes CoSolvent Screen Co-solvents (e.g., DMSO, PEG 400, Ethanol) IV_Route->CoSolvent Yes OralRoute Is Oral (PO) or Intraperitoneal (IP) administration planned? IV_Route->OralRoute No FinalVehicle Select Final Vehicle & Perform Vehicle Toxicity Study AqueousVehicle->FinalVehicle Cyclodextrin Consider Cyclodextrins (e.g., HP-β-CD) CoSolvent->Cyclodextrin If co-solvents are toxic or solubility is insufficient CoSolvent->FinalVehicle Cyclodextrin->FinalVehicle LipidSuspension Screen Lipid-based Vehicles (e.g., Corn oil) or Aqueous Suspensions (e.g., CMC) OralRoute->LipidSuspension Yes LipidSuspension->FinalVehicle

Caption: Decision workflow for selecting an appropriate in vivo vehicle.

In Vivo Administration Protocols

All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. It is imperative to include a vehicle-only control group in all experiments to differentiate the effects of the compound from those of the vehicle.[12]

Dose Range-Finding and Maximum Tolerated Dose (MTD) Study

Prior to efficacy studies, a dose range-finding study is essential to determine the maximum tolerated dose (MTD). This study will inform the dose levels for subsequent experiments and identify potential acute toxicities.

Protocol for MTD Study:

  • Animal Model: Select a relevant animal model (e.g., mice or rats). Use a small number of animals per group (n=3-5).

  • Dose Escalation: Administer single doses of this compound in an escalating manner (e.g., 1, 10, 50, 100 mg/kg). The starting dose should be based on any available in vitro data or literature on similar compounds.

  • Administration Route: Use the intended route of administration for future efficacy studies.

  • Monitoring: Closely monitor the animals for signs of toxicity for at least 7-14 days. Observations should include changes in body weight, food and water intake, clinical signs (e.g., lethargy, ruffled fur), and any adverse reactions.

  • Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.

  • Histopathology (optional): At the end of the observation period, major organs can be collected for histopathological analysis to identify any target organ toxicity.

Protocol for Oral (PO) Gavage Administration

Oral administration is a common route for preclinical studies.

  • Formulation: Prepare the dosing formulation in the selected vehicle (e.g., corn oil, 0.5% CMC, or a co-solvent system). Ensure the formulation is homogeneous (a solution or a uniform suspension).

  • Animal Handling: Gently restrain the animal.

  • Gavage: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the esophagus and gently deliver the formulation into the stomach. The volume should be appropriate for the animal's size (e.g., 5-10 mL/kg for mice).

  • Post-administration Monitoring: Observe the animal for any signs of distress or regurgitation.

Protocol for Intraperitoneal (IP) Injection

IP injection is another common route for systemic administration.

  • Formulation: Prepare the dosing formulation. For IP injections, sterile, non-irritating vehicles are crucial.

  • Animal Handling: Restrain the animal to expose the abdomen.

  • Injection: Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to ensure no fluid is drawn back, then inject the formulation.

  • Post-administration Monitoring: Observe the animal for any signs of pain or irritation at the injection site.

Protocol for Intravenous (IV) Injection

IV administration provides 100% bioavailability and is often used in pharmacokinetic studies.

  • Formulation: The formulation for IV injection must be a clear, sterile solution free of any particulates. The pH should be close to physiological levels.

  • Animal Handling: Place the animal in a restrainer to immobilize the tail.

  • Injection: Warm the tail to dilate the lateral tail veins. Swab the tail with alcohol. Insert a 27-30 gauge needle into one of the lateral tail veins and slowly inject the formulation.

  • Post-administration Monitoring: Apply gentle pressure to the injection site after removing the needle to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Pharmacokinetic and Pharmacodynamic Considerations

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is crucial for designing effective dosing regimens.[14]

Pharmacokinetic (PK) Studies

A pilot PK study should be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Workflow for a Pilot PK Study:

PK_Workflow Start Administer a single dose of the compound (IV and chosen experimental route) BloodSampling Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) Start->BloodSampling PlasmaProcessing Process blood to obtain plasma and store at -80°C BloodSampling->PlasmaProcessing Bioanalysis Quantify compound concentration in plasma using a validated bioanalytical method (e.g., LC-MS/MS) PlasmaProcessing->Bioanalysis PK_Analysis Perform pharmacokinetic analysis to determine parameters like Cmax, Tmax, Half-life (t1/2), and Bioavailability Bioanalysis->PK_Analysis

References

safe handling and storage procedures for 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

A Guide to Safe Handling, Storage, and Use for Research & Development

Abstract

This document provides a detailed guide to the safe handling and storage of this compound (CAS No. 81864-62-2)[1]. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol has been developed by synthesizing data from structurally related molecules, specifically aromatic nitro compounds and aromatic amines. The core of this guide is a risk-based approach, emphasizing the potential hazards associated with the nitro and amine functional groups, which include high toxicity, potential carcinogenicity, thermal instability, and chemical reactivity.[2][3][4] These application notes are intended for researchers, scientists, and drug development professionals to establish safe laboratory practices when working with this compound.

Compound Profile and Hazard Analysis

This compound is a complex organic molecule with a molecular formula of C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol [1][5]. Its structure combines a benzodioxepin core with two highly reactive functional groups: an aromatic nitro group (-NO₂) and an aromatic amine group (-NH₂). This unique combination dictates a cautious and informed approach to its handling.

  • Aromatic Nitro Group (-NO₂): This group is strongly electron-withdrawing, which can render the compound thermally sensitive.[2] Aromatic nitro compounds are known for their potential to undergo energetic decomposition, which can be violent or explosive, especially at elevated temperatures or in the presence of impurities.[6][7] They are often classified as toxic, mutagenic, and potentially carcinogenic.[2] Systemic exposure can lead to methemoglobinemia, characterized by symptoms like headache, cyanosis, and cardiac dysrhythmias.

  • Aromatic Amine Group (-NH₂): Aromatic amines are a class of compounds recognized for their potential health hazards, including carcinogenicity and mutagenicity.[3][4] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[4] Like nitroaromatics, they can also induce methemoglobinemia.[8]

  • Benzodioxepin Core: While the core itself is less reactive, the overall stability and reactivity of the molecule are dominated by the nitro and amine substituents.

Inferred Hazard Summary

Based on the analysis of its functional groups, this compound should be treated as a substance with the following potential hazards until empirical data proves otherwise:

Hazard CategoryAssociated RiskRationale / Source
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Extrapolated from general toxicity of aromatic amines and nitro compounds.[4][8][9]
Carcinogenicity Suspected human carcinogen.Aromatic amines and nitro compounds are frequently classified as such.[2][3][4]
Mutagenicity Suspected mutagen.A common hazard associated with nitroaromatic compounds.[2]
Reproductive Toxicity May damage fertility or the unborn child.A potential hazard for related compounds.[9]
Skin Sensitization May cause an allergic skin reaction.A known risk for some aromatic amines.[10]
Thermal Instability Risk of explosive decomposition upon heating.Pure organic nitro compounds can exhibit large decomposition exotherms.[6]
Reactivity Reacts violently with strong oxidants, bases, and reducing agents.A characteristic of aromatic nitro compounds.[7]

Laboratory Safety Protocols

A multi-layered approach to safety is mandatory when handling this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[13][14]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure. The recommended level of protection corresponds to OSHA PPE Level C.[15][16]

  • Hand Protection: Double-gloving is required. Wear a pair of nitrile inner gloves covered by a pair of heavy-duty, chemical-resistant outer gloves (e.g., neoprene or butyl rubber).[17] Gloves must be inspected before each use and changed immediately upon contamination.[18]

  • Body Protection: A flame-resistant lab coat, fully buttoned, should be worn over long-sleeved clothing.[17] For larger quantities or tasks with a high splash risk, a chemical-resistant apron or disposable coveralls are recommended.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[17] A full-face shield must be worn over the goggles whenever there is a risk of explosion, splash, or energetic reaction.[17]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[17][19]

PPE_Workflow cluster_ppe Required PPE Ensemble ppe_eye ANSI Z87.1 Goggles & Full-Face Shield end Proceed with Experiment ppe_eye->end ppe_hands Double Gloving: Nitrile (Inner) + Chemical-Resistant (Outer) ppe_hands->end ppe_body Flame-Resistant Lab Coat (Fully Buttoned) ppe_body->end ppe_resp Respirator (As Needed) ppe_resp->end If dust/aerosol risk start Before Handling Compound start->ppe_eye Don Eye & Face Protection start->ppe_hands Don Hand Protection start->ppe_body Don Body Protection Storage_Protocol cluster_storage Optimal Storage Environment cluster_incompatible Store Separately From temp Cool Temperature (5-25°C) light Darkness (Opaque Container) atmosphere Inert Atmosphere (N₂ or Ar) humidity Dry (<60% Humidity) oxidizers Strong Oxidizers reducers Strong Reducers bases Strong Bases acids Strong Acids compound 8-nitro-3,4-dihydro-2H-1,5- benzodioxepin-7-amine compound->temp compound->light compound->atmosphere compound->humidity compound->oxidizers Incompatible With compound->reducers Incompatible With compound->bases Incompatible With compound->acids Incompatible With

References

Application Notes and Protocols for High-Throughput Screening of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Nitroaromatic Scaffold in Drug Discovery

The compound 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine (henceforth referred to as C9H10N2O4, CAS: 81864-62-2) presents a compelling scaffold for high-throughput screening (HTS) campaigns aimed at discovering novel bioactive molecules.[1][2] Its structure, featuring a benzodioxepin core appended with a nitro group and an aromatic amine, is suggestive of a range of potential pharmacological activities. Nitroaromatic compounds are a well-established class of therapeutic agents with diverse applications, including antibacterial, antiprotozoal, and anticancer activities.[3][4][5][6] The nitro group, a potent electron-withdrawing moiety, can be crucial for biological activity, often through bioreductive activation in hypoxic environments, such as those found in solid tumors or anaerobic bacteria.[3][4][6][7][8] However, this same reactive potential necessitates careful toxicological profiling, as the nitro group can be a structural alert for mutagenicity.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of C9H10N2O4 in HTS. It outlines a strategic approach, from initial assay development and primary screening to hit confirmation and preliminary mechanism of action studies. The protocols and workflows described herein are designed to be adaptable and serve as a robust starting point for exploring the therapeutic potential of this and structurally related molecules.

Part 1: Assay Development and Optimization for High-Throughput Screening

The success of any HTS campaign hinges on the development of a robust and reliable assay.[9][10][11] The choice of assay will be dictated by the hypothesized biological target or phenotype. Given the chemical features of C9H10N2O4, a relevant starting point could be a screen for anticancer activity, for instance, by assessing its effect on the viability of a cancer cell line.

Choosing the Right Assay Format

For a cell-based viability screen, several assay formats are compatible with HTS, each with its own advantages and disadvantages.[12][13][14]

Assay TypePrincipleAdvantagesDisadvantages
Resazurin-based (e.g., alamarBlue) Measures metabolic activity via reduction of resazurin to the fluorescent resorufin.Homogeneous (no-wash), sensitive, non-toxic at working concentrations.Signal can be affected by compounds that interfere with cellular redox processes.
ATP-based (e.g., CellTiter-Glo) Quantifies ATP levels as an indicator of metabolically active cells.Highly sensitive, rapid, and amenable to HTS.Lytic assay; signal can be influenced by compounds affecting cellular ATP pools.
Image-based High-Content Screening (HCS) Utilizes automated microscopy to quantify cellular parameters like cell count, nuclear morphology, and cytotoxicity markers.Provides multi-parametric data, can identify specific cellular phenotypes.More complex data analysis, lower throughput than plate reader-based assays.

For a primary screen of C9H10N2O4, a resazurin-based assay is recommended due to its balance of simplicity, sensitivity, and cost-effectiveness.

Protocol: Development of a Resazurin-Based Cell Viability Assay

This protocol outlines the steps to optimize a resazurin-based assay in a 384-well format for HTS.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution

  • Positive control (e.g., Staurosporine)

  • Negative control (0.1% DMSO in media)

  • 384-well clear-bottom, black-walled microplates

Procedure:

  • Cell Seeding Optimization:

    • Prepare a serial dilution of cells in complete medium.

    • Seed cells into a 384-well plate at densities ranging from 500 to 10,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Add resazurin solution to a final concentration of 10 µg/mL.

    • Incubate for 2-4 hours and measure fluorescence (Ex/Em ~560/590 nm).

    • Select a cell density that yields a robust signal within the linear range of the plate reader.

  • Reagent Concentration and Incubation Time Optimization:

    • Using the optimal cell density, test different final concentrations of resazurin (e.g., 5-25 µg/mL).

    • Measure fluorescence at various time points (e.g., 1, 2, 4, 6 hours) to determine the optimal incubation time that provides a good signal-to-background ratio without signal saturation.

  • DMSO Tolerance:

    • Expose cells to a range of DMSO concentrations (e.g., 0.1% to 2%) for the intended duration of the compound incubation.

    • Perform the resazurin assay to determine the highest concentration of DMSO that does not significantly affect cell viability. This is typically ≤ 0.5%.

  • Assay Validation and Z'-Factor Calculation: [15][16][17][18][19]

    • Prepare a validation plate with multiple wells of positive control (e.g., a concentration of staurosporine that induces >90% cell death) and negative control (media with 0.1% DMSO).

    • Execute the optimized assay protocol.

    • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average signal of the positive and negative controls.

    • An assay is considered excellent for HTS if the Z'-factor is > 0.5.[20][21]

Caption: High-Throughput Screening Workflow.

Part 2: Primary Screening and Hit Identification

Once a robust assay is established, the primary screen can be initiated. This involves testing a large library of compounds at a single concentration to identify "hits" that elicit the desired biological response.[22]

Protocol: Primary HTS of C9H10N2O4

Materials:

  • Validated cell viability assay reagents and plates

  • C9H10N2O4 stock solution (e.g., 10 mM in DMSO)

  • Automated liquid handling system

  • Plate reader

Procedure:

  • Plate Layout:

    • Design a 384-well plate map that includes:

      • Negative controls (0.1% DMSO) - typically in columns 1 and 23.

      • Positive controls (Staurosporine) - typically in columns 2 and 24.

      • Test compound (C9H10N2O4) and other library compounds in the remaining wells.

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer a small volume of the C9H10N2O4 stock solution and other library compounds to the appropriate wells of the assay plate to achieve a final concentration (e.g., 10 µM).

  • Cell Seeding:

    • Add the optimized number of cells to each well of the 384-well plate containing the compounds.

  • Incubation:

    • Incubate the plates for the predetermined time (e.g., 48-72 hours) at 37°C, 5% CO2.

  • Assay Readout:

    • Add the resazurin reagent and incubate for the optimized duration.

    • Read the fluorescence on a plate reader.

  • Data Analysis and Hit Selection:

    • Normalize the data for each plate using the positive and negative controls. A common method is to calculate the percentage of inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

    • A "hit" is defined as a compound that produces an inhibition value exceeding a certain threshold, typically 3 standard deviations from the mean of the sample population or a predefined cutoff (e.g., >50% inhibition).[23]

Part 3: Hit Confirmation and Secondary Assays

Primary hits require confirmation to eliminate false positives and to begin to understand their mode of action.[24]

Hit Confirmation Workflow

Target_Deconvolution cluster_0 Biochemical & Biophysical cluster_1 Genetic & Genomic cluster_2 Computational Affinity_Chromo Affinity Chromatography Target_ID Target Identification and Validation Affinity_Chromo->Target_ID Chem_Proteomics Chemical Proteomics Chem_Proteomics->Target_ID CRISPR_Screen CRISPR Screening CRISPR_Screen->Target_ID Expression_Profiling Gene Expression Profiling Expression_Profiling->Target_ID Docking Molecular Docking Docking->Target_ID Pharmacophore Pharmacophore Modeling Pharmacophore->Target_ID Validated_Hit Validated Hit (e.g., C9H10N2O4) Validated_Hit->Affinity_Chromo Validated_Hit->CRISPR_Screen Validated_Hit->Docking

References

Application Notes and Protocols for 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential medicinal chemistry applications of the novel scaffold, 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine. While direct biological data for this specific molecule is not extensively published, this guide synthesizes information from structurally related benzodioxepins, nitroaromatic compounds, and general principles of drug discovery to propose potential therapeutic applications and detailed experimental protocols. The content is designed to empower researchers to explore the therapeutic potential of this compound in a structured and scientifically rigorous manner. We will delve into its potential as an anticancer agent and a modulator of neurological pathways, providing the rationale behind these hypotheses and the methods to test them.

Introduction: The Scientific Rationale

The compound this compound integrates two key pharmacophores: the benzodioxepin core and a nitroaniline moiety. This unique combination suggests a range of potential biological activities.

  • The Benzodioxepin Scaffold: Derivatives of the benzodioxepin ring system are known to exhibit diverse pharmacological properties. For instance, some 3,4-dihydro-2H-1,5-benzodioxepins have been identified as β-adrenergic stimulants[1]. Furthermore, related heterocyclic systems like benzodioxanes and benzoxazines have demonstrated activities ranging from anticancer to central nervous system modulation[2][3][4]. This suggests that the benzodioxepin core of our target molecule provides a versatile framework for interaction with various biological targets.

  • The Nitroaniline Moiety: The presence of a nitro group on an aromatic ring is a common feature in many biologically active compounds. Nitroaromatic compounds display a wide spectrum of activities, including antimicrobial, anticancer, and antihypertensive effects[5][6][7]. The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets[6][8]. It can also be a site of metabolic activation, leading to reactive species that can exert cytotoxic effects, a property often exploited in anticancer and antimicrobial drug design[5][7]. The adjacent primary amine can serve as a key interaction point with target proteins and a handle for further chemical modification.

Based on this structural analysis, we hypothesize that this compound holds promise in two primary therapeutic areas: Oncology and Neuroscience .

Potential Application I: Anticancer Drug Discovery

Mechanistic Hypothesis: A Multi-pronged Approach

We propose that this compound could exert anticancer effects through several potential mechanisms, leveraging both the benzodioxepin core and the nitroaniline functionality.

  • Induction of Apoptosis: Many anticancer agents act by inducing programmed cell death (apoptosis). The nitroaromatic moiety, upon bioreduction in the hypoxic environment of tumors, can generate reactive oxygen species (ROS), leading to cellular stress and triggering the apoptotic cascade. Related benzodioxine derivatives have been shown to induce apoptosis in cancer cell lines[2].

  • Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The benzodioxepin scaffold could serve as a template for designing kinase inhibitors. For instance, hybrid molecules incorporating benzoxazine, a related heterocyclic system, have demonstrated kinase inhibitory activity[3].

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some benzodioxole derivatives have been identified as inhibitors of tubulin polymerization[2]. The planar aromatic portion of our target molecule could potentially interact with the colchicine binding site on tubulin.

The following diagram illustrates the proposed workflow for evaluating the anticancer potential of this compound.

anticancer_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation Compound Compound MTT_Assay MTT Assay (Multiple Cancer Cell Lines) Compound->MTT_Assay Cytotoxicity Determine IC50 Values MTT_Assay->Cytotoxicity Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) Cytotoxicity->Apoptosis_Assay If potent Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle_Analysis If potent Kinase_Panel Kinase Inhibition Panel Apoptosis_Assay->Kinase_Panel If apoptotic Tubulin_Assay Tubulin Polymerization Assay Cell_Cycle_Analysis->Tubulin_Assay If G2/M arrest Xenograft_Model Xenograft Mouse Model Kinase_Panel->Xenograft_Model Tubulin_Assay->Xenograft_Model Efficacy_Toxicity Evaluate Efficacy and Toxicity Xenograft_Model->Efficacy_Toxicity

Caption: Workflow for anticancer evaluation.

Experimental Protocols

This protocol outlines a standard procedure to assess the cytotoxic effects of the compound on various cancer cell lines.

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), and PC-3 (prostate)) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Table 1: Hypothetical IC50 Values for this compound

Cell LineIC50 (µM)
MCF-78.5
HCT-11612.3
A54925.1
PC-315.7

Note: These are hypothetical values for illustrative purposes.

Potential Application II: Modulator of Neurological Pathways

Mechanistic Hypothesis: Targeting Key Receptors

The structural similarity of the benzodioxepin core to other neuroactive heterocyclic systems, such as benzodiazepines and certain benzoxazines, suggests potential activity in the central nervous system (CNS).

  • AMPA Receptor Modulation: Analogs of benzothiadiazine have been shown to act as positive allosteric modulators of AMPA receptors, enhancing cognitive function in preclinical models[10]. The benzodioxepin scaffold could potentially interact with AMPA receptors.

  • Dopamine Receptor Ligands: Certain benzazepine derivatives are known to be potent ligands for dopamine receptors[11]. The overall shape and electronic distribution of this compound may allow it to bind to dopamine or other neurotransmitter receptors.

  • Anxiolytic Properties: Some 2,3-benzodiazepine derivatives exhibit anxiolytic effects through modulation of AMPA receptors, distinct from the classical GABAergic mechanism of traditional benzodiazepines[4].

The following diagram outlines a screening cascade for identifying neuroactive properties.

neuro_workflow cluster_binding Initial Binding Assays cluster_functional Functional Assays cluster_behavioral In Vivo Behavioral Studies Compound Compound Receptor_Panel Radioligand Binding Assay (AMPA, Dopamine, etc.) Compound->Receptor_Panel Binding_Affinity Determine Ki Values Receptor_Panel->Binding_Affinity Electrophysiology Electrophysiology (Patch-Clamp) Binding_Affinity->Electrophysiology If high affinity Calcium_Imaging Calcium Imaging Assays Binding_Affinity->Calcium_Imaging If high affinity Animal_Models Animal Models of Anxiety/Cognition Electrophysiology->Animal_Models Calcium_Imaging->Animal_Models Behavioral_Readout Assess Behavioral Endpoints Animal_Models->Behavioral_Readout

Caption: Workflow for neuroactivity evaluation.

Experimental Protocols

This protocol is a standard method to determine if the compound binds to a specific receptor of interest.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., AMPA or D1 dopamine receptor) from cultured cells or animal brain tissue.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radioligand for the target receptor (e.g., [3H]AMPA or [3H]SCH23390) and varying concentrations of this compound.

  • Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Future Directions and Drug Development Considerations

The preliminary data gathered from the proposed protocols will guide the subsequent steps in the drug discovery process.

  • Structure-Activity Relationship (SAR) Studies: If promising activity is identified, a medicinal chemistry campaign should be initiated to synthesize analogs of this compound to explore the SAR and optimize potency, selectivity, and pharmacokinetic properties.

  • ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for the development of a successful drug candidate.

  • In Vivo Efficacy Studies: Compounds with favorable in vitro and ADMET profiles should be advanced to in vivo models of disease to evaluate their therapeutic efficacy.

Conclusion

This compound represents a novel chemical scaffold with significant potential in medicinal chemistry. Based on the known activities of its constituent pharmacophores, this guide proposes a rational, hypothesis-driven approach to exploring its applications in oncology and neuroscience. The detailed protocols provided herein offer a starting point for researchers to unlock the therapeutic potential of this and related molecules.

References

Application Notes & Protocols for Determining the Appropriate Dosage of Novel Compounds in Preclinical Animal Models: A Conceptual Guide Using 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the writing of this document, there is no publicly available preclinical data regarding the appropriate dosage of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine in animal models. Therefore, this guide is intended to provide a comprehensive and scientifically rigorous framework for determining the appropriate dosage of a novel chemical entity (NCE) for in vivo studies. The protocols and data presented herein are hypothetical and illustrative. Researchers must adapt these methodologies based on the specific physicochemical properties, in vitro activity, and ultimate therapeutic goal of their compound of interest.

Introduction: The Criticality of Dose Selection in Preclinical Research

The journey of a novel compound from a laboratory curiosity to a potential therapeutic agent is long and fraught with challenges. One of the most pivotal early steps in this process is the determination of an appropriate dosage regimen for preclinical animal studies. An incorrectly chosen dose can lead to misleading results, unnecessary animal use, and the premature termination of a promising research program. A dose that is too low may show no efficacy, while a dose that is too high can introduce confounding toxicities that mask the true therapeutic potential of the compound.

This guide, intended for researchers, scientists, and drug development professionals, outlines the principles and methodologies for establishing a safe and effective dose range for an NCE in animal models. We will use the hypothetical compound this compound as a case study to illustrate these concepts. The overarching goal is to identify a dose that is both therapeutically relevant and well-tolerated, thereby providing a solid foundation for subsequent efficacy and safety studies.[1][2][3]

Foundational Principles & Preliminary Assessments

Before embarking on in vivo studies, a thorough understanding of the compound's characteristics is essential. This preliminary data will inform the design of the dose-finding studies.

2.1. Physicochemical Properties: The solubility, stability, and purity of this compound will dictate the choice of vehicle for administration and the feasibility of achieving the desired concentrations.

2.2. In Vitro Efficacy & Cytotoxicity: In vitro studies are crucial for estimating a starting dose for in vivo experiments. Key parameters include:

  • IC50/EC50: The half-maximal inhibitory or effective concentration in relevant cell-based assays. This provides a measure of the compound's potency.

  • CC50: The half-maximal cytotoxic concentration in a panel of cell lines. This helps in understanding the compound's therapeutic index in vitro.

For our hypothetical compound, let's assume an IC50 of 1 µM in a relevant cancer cell line and a CC50 of 20 µM in a normal cell line, suggesting a therapeutic window.

2.3. Allometric Scaling & In Vitro-In Vivo Extrapolation (IVIVE): Allometric scaling is a mathematical method used to extrapolate drug doses between different species based on body surface area or body weight.[4][5][6] While not always perfectly predictive, it provides a scientifically grounded starting point. Various models can be employed to estimate a human equivalent dose (HED) from animal data, and conversely, to estimate an initial animal dose from in vitro data.[6][7] A common, though simplistic, approach to estimate a starting dose from in vitro data involves considering the compound's potency and the animal's blood volume.[8] However, more sophisticated pharmacokinetic/pharmacodynamic (PK/PD) modeling is recommended for greater accuracy.[9]

Workflow for Dosage Determination

The process of determining the optimal dose for a novel compound is multi-staged, beginning with broad dose-ranging studies and progressively refining the dose for efficacy and long-term toxicity studies.

G cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Acute Toxicity Assessment cluster_2 Phase 3: Efficacy & Safety Studies Dose-Range Finding Study Dose-Range Finding Study Determine Maximum Tolerated Dose (MTD) Determine Maximum Tolerated Dose (MTD) Dose-Range Finding Study->Determine Maximum Tolerated Dose (MTD) Identify Signs of Toxicity Identify Signs of Toxicity Dose-Range Finding Study->Identify Signs of Toxicity Acute Toxicity Study (e.g., OECD 425) Acute Toxicity Study (e.g., OECD 425) Determine Maximum Tolerated Dose (MTD)->Acute Toxicity Study (e.g., OECD 425) Inform Starting Dose Determine LD50 Determine LD50 Acute Toxicity Study (e.g., OECD 425)->Determine LD50 Determine NOAEL Determine NOAEL Acute Toxicity Study (e.g., OECD 425)->Determine NOAEL Dose Selection for Efficacy Studies Dose Selection for Efficacy Studies Determine NOAEL->Dose Selection for Efficacy Studies Guide Dose Selection Select 3-4 Doses Below MTD/NOAEL Select 3-4 Doses Below MTD/NOAEL Dose Selection for Efficacy Studies->Select 3-4 Doses Below MTD/NOAEL Conduct Efficacy Studies Conduct Efficacy Studies Select 3-4 Doses Below MTD/NOAEL->Conduct Efficacy Studies

Caption: Workflow for Preclinical Dosage Determination of a Novel Compound.

Experimental Protocols

4.1. Protocol 1: Dose-Range Finding (DRF) Study

A DRF study is a preliminary, non-GLP (Good Laboratory Practice) experiment to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[1][2][3][10]

  • Objective: To determine the acute toxicity and tolerability of this compound and to establish a dose range for subsequent studies.

  • Animal Model: Female Swiss Webster mice (6-8 weeks old). Females are often used in initial toxicity studies as they can be slightly more sensitive.[11]

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)

    • Groups 2-6: Test compound at increasing doses. A modified Fibonacci sequence is often used for dose escalation, where the increments decrease as the dose increases.[12][13][14]

  • Procedure:

    • Acclimatize animals for at least 5 days.

    • Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage). The volume should not exceed 10 mL/kg for aqueous solutions in rodents.[15][16]

    • Observe animals continuously for the first 4 hours post-dosing, then at regular intervals for up to 14 days.[10]

    • Record clinical signs of toxicity, body weight, and any mortalities.

  • Data Presentation:

Dose GroupDose (mg/kg)No. of AnimalsMortalityClinical Signs ObservedBody Weight Change (Day 7)
1Vehicle30/3Normal+5%
21030/3Normal+4%
33030/3Mild lethargy for 2h+2%
410031/3Lethargy, piloerection-8%
530032/3Severe lethargy, ataxia-15% (survivor)
6100033/3Moribund within 4hN/A

From this hypothetical data, the MTD would be estimated to be around 30-100 mg/kg.

4.2. Protocol 2: Acute Oral Toxicity Study (Following OECD Guideline 425)

This study provides a more formal assessment of acute toxicity and helps determine the LD50 (median lethal dose) and the No-Observed-Adverse-Effect-Level (NOAEL).[11][17] The NOAEL is the highest dose at which there are no statistically or biologically significant adverse effects.[18][19][20][21]

  • Objective: To determine the LD50 and NOAEL of this compound.

  • Animal Model: Female Wistar rats (8-10 weeks old).

  • Procedure (Up-and-Down Method):

    • Select a starting dose based on the DRF study (e.g., 50 mg/kg).

    • Dose a single animal.

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).[16]

    • If the animal dies, the next animal is given a lower dose.

    • This process continues sequentially until stopping criteria are met, typically after 4-5 animals have been dosed following the first reversal of outcome.

    • Observe animals for 14 days, recording all signs of toxicity.

    • At the end of the study, conduct a gross necropsy. Blood and major organs may be collected for clinical pathology and histopathology.[10][22]

  • Endpoint Analysis: The LD50 is calculated using specialized software based on the pattern of survivals and deaths. The NOAEL is determined as the highest dose that did not produce any observable adverse effects, including changes in body weight, clinical signs, or pathology.[20][23]

Interpretation and Next Steps

Based on the results of the DRF and acute toxicity studies, a safe dose range for initial efficacy studies can be selected. Typically, 3-4 dose levels are chosen, with the highest dose being at or below the NOAEL or MTD.[10] These studies will establish a dose-response relationship for the therapeutic effect of the compound, which is essential for its further development.

Ethical Considerations: The 3Rs

All animal studies must be conducted in accordance with ethical guidelines and with a commitment to the principles of the 3Rs:

  • Replacement: Using non-animal methods wherever possible.

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.

The study designs outlined above, such as the Up-and-Down Procedure (OECD 425), are specifically designed to reduce the number of animals required compared to historical methods.[11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and optimize your synthesis yield.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most logical and common route involves three key transformations:

  • Ring Formation: Construction of the 3,4-dihydro-2H-1,5-benzodioxepin core via a Williamson ether synthesis.

  • Dinitration: Introduction of two nitro groups onto the aromatic ring through electrophilic aromatic substitution.

  • Selective Reduction: The most critical step, involving the reduction of one of the two nitro groups to an amine.

This guide is structured to address the specific challenges you may encounter at each of these stages.

Synthetic_Pathway cluster_step1 Step A: Ring Formation cluster_step2 Step B: Dinitration cluster_step3 Step C: Selective Reduction Catechol Catechol Dioxepin 3,4-dihydro-2H-1,5-benzodioxepin Catechol->Dioxepin K2CO3, DMF (Williamson Ether Synthesis) Dibromopropane 1,3-Dibromopropane Dibromopropane->Dioxepin K2CO3, DMF (Williamson Ether Synthesis) Dinitro 7,8-dinitro-3,4-dihydro- 2H-1,5-benzodioxepin Dioxepin->Dinitro HNO3, H2SO4 (Nitration) FinalProduct 8-nitro-3,4-dihydro-2H-1,5- benzodioxepin-7-amine Dinitro->FinalProduct Na2S / (NH4)2S (Selective Reduction) Nitration_Control Start Start: Benzodioxepin Solution Cooling Maintain Temperature (0-5 °C) Start->Cooling Addition Slow, Dropwise Addition of HNO3/H2SO4 Cooling->Addition TLC Monitor by TLC Addition->TLC During Reaction SideProducts Mixture of Isomers & Over-nitrated Byproducts Addition->SideProducts Poor Temp Control or Fast Addition Quench Quench on Ice Water TLC->Quench Reaction Complete Desired High Yield of 7,8-Dinitro Product Quench->Desired

troubleshooting solubility issues with 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine (CAS No. 81864-62-2)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered during experimentation. As your dedicated support partner, we aim to equip you with the foundational knowledge and practical solutions to ensure the successful use of this compound in your research.

Understanding the Molecule: A Senior Scientist's Perspective

This compound is a complex organic molecule with distinct structural features that dictate its solubility profile. The presence of an aromatic ring, a nitro group, and an amine group contributes to its relatively polar nature, yet the overall structure can lead to strong intermolecular interactions in the solid state, potentially limiting its solubility in certain solvents. Aromatic nitro and amino compounds are often crystalline solids and may not be highly soluble in water or non-polar lipids[2]. Our approach to troubleshooting solubility will be grounded in the fundamental principle of "like dissolves like," where the choice of solvent is matched to the polarity and hydrogen bonding capabilities of our compound[3].

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: While specific experimental solubility data for this compound is not widely published, we can infer its likely behavior based on its structure and data from analogous compounds like 3-nitroaniline. You can expect limited solubility in water due to the hydrophobic aromatic ring and the nitro group[2][4]. It is predicted to have better solubility in polar organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO)[4][5].

Q2: I'm observing poor solubility of the compound in my aqueous buffer. What could be the reason?

A2: Poor aqueous solubility is a common challenge with many organic molecules developed in drug discovery[6][7]. For this compound, this is likely due to the energetic penalty of disrupting the strong intermolecular forces in the crystal lattice and the unfavorable interactions between the largely non-polar parts of the molecule and water.

Q3: Can I heat the solution to improve solubility?

A3: Yes, for many compounds, solubility increases with temperature as the dissolution process is often endothermic[8]. However, it is crucial to first assess the thermal stability of this compound. Prolonged heating at high temperatures can lead to degradation. We recommend a gradual increase in temperature with constant monitoring.

Q4: Will adjusting the pH of my aqueous solution help?

A4: Absolutely. The amine group in the molecule is basic and can be protonated at acidic pH. This will form a salt, which is generally more water-soluble than the free base[9][10]. Therefore, lowering the pH of your aqueous buffer should enhance the solubility of the compound.

In-Depth Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous media.

This is a classic sign of a compound with low aqueous solubility. The key is to either modify the solvent system or the compound itself to favor dissolution.

Caption: Troubleshooting workflow for precipitation in aqueous media.

Protocol 1: Co-Solvent Approach [11]

  • Rationale: By introducing a water-miscible organic solvent (a co-solvent), you reduce the overall polarity of the solvent system, making it more favorable for the solute.

  • Procedure:

    • Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO, ethanol).

    • Gradually add the stock solution to your aqueous buffer while vortexing or stirring vigorously.

    • Start with a low percentage of the co-solvent (e.g., 1-5%) and observe for any precipitation.

    • If precipitation occurs, you may need to increase the co-solvent concentration. Be mindful of the tolerance of your experimental system to the co-solvent.

Protocol 2: pH Adjustment [12]

  • Rationale: The basic amine functional group can be protonated to form a more soluble salt.

  • Procedure:

    • Prepare a slurry of the compound in your aqueous buffer.

    • Slowly add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing the dissolution of the solid.

    • Continue adding acid until the compound fully dissolves. Note the final pH.

    • Ensure the final pH is compatible with your experimental assay.

Issue 2: Difficulty in preparing a concentrated stock solution in an organic solvent.

Even in organic solvents, high concentrations may be challenging to achieve due to the compound's crystal lattice energy.

SolventPolarity IndexKey Considerations
Dimethyl Sulfoxide (DMSO) 7.2Excellent solubilizing power for many compounds. Can be difficult to remove and may affect some biological assays.[13]
Ethanol 5.2A good polar protic solvent, less toxic than methanol.[13][14]
Methanol 6.6A highly polar protic solvent, effective for many polar compounds. Note its toxicity.
Acetone 5.1A polar aprotic solvent, useful for a range of compounds.[13][14]
N,N-Dimethylformamide (DMF) 6.4A polar aprotic solvent with strong solubilizing properties. Higher boiling point than DMSO.[15]
  • Sonication: Applying ultrasonic energy can help to break down the crystal lattice and enhance dissolution.

  • Gentle Warming: As mentioned in the FAQs, gentle heating of the solvent can increase the solubility. Always check for compound stability.

  • Solvent Blends: A mixture of two or more miscible organic solvents can sometimes provide better solubilizing power than a single solvent. For example, a mixture of dichloromethane and methanol can be effective for compounds with intermediate polarity.

Advanced Strategies for Enhancing Solubility

For particularly challenging cases, more advanced formulation techniques may be necessary. These methods are often employed in later stages of drug development but can be adapted for research purposes.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate. Techniques include micronization and nanosuspension.[6][16]

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule, shielding its hydrophobic parts and increasing its apparent water solubility.[10][16]

  • Solid Dispersions: The compound can be dispersed in a solid, inert carrier matrix at the molecular level. This creates an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[16]

Safety First: Handling this compound

As with any research chemical, proper safety precautions are paramount.

  • Always handle this compound in a well-ventilated area or a chemical fume hood[17][18].

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[19][20].

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal[17][18][19][20].

This technical support guide provides a comprehensive framework for addressing solubility challenges with this compound. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can overcome these hurdles and advance your research with confidence.

References

Technical Support Center: Optimization of Benzodioxepin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzodioxepins. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The formation of seven-membered rings can be challenging, often plagued by issues related to kinetics, thermodynamics, and competing reaction pathways.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during benzodioxepin synthesis in a direct question-and-answer format.

Q1: My reaction has a very low or no product yield. What are the likely causes and how can I fix it?

Low yield is the most frequent issue in complex organic synthesis.[3][4] A systematic approach is crucial to diagnose the root cause.

  • Inactive Catalyst or Reagents: Catalysts, especially palladium complexes and organocatalysts, can be sensitive to air, moisture, or impurities. Reagents may degrade over time.

  • Sub-optimal Reaction Conditions: Temperature, concentration, or reaction time may be insufficient to drive the reaction to completion.[]

  • Poor Starting Material Quality: Impurities in your starting materials can poison the catalyst or participate in side reactions.[4]

  • Product Decomposition: The target benzodioxepin may be unstable under the reaction conditions (e.g., high temperature, strong base/acid).[3]

  • Losses During Workup and Purification: The product may be lost due to poor extraction, emulsion formation, or irreversible adsorption onto silica gel.[3]

The following workflow provides a logical sequence for troubleshooting low-yield reactions.

TroubleshootingWorkflow start Problem: Low Yield check_sm 1. Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Starting Material Unchanged? check_sm->sm_present byproducts Side Products Formed? sm_present->byproducts No increase_cond Increase Temperature/ Time/Concentration sm_present->increase_cond Yes check_catalyst Verify Catalyst/Reagent Activity (Use Fresh) sm_present->check_catalyst Yes milder_cond Use Milder Conditions (Lower Temp, Weaker Base) byproducts->milder_cond Yes purify_sm Re-purify Starting Materials byproducts->purify_sm Yes workup_issue workup_issue byproducts->workup_issue No (Clean Reaction) optimize_workup optimize_workup workup_issue->optimize_workup Optimize Workup & Purification Protocol

Caption: A decision tree for troubleshooting low reaction yields.

Q2: My reaction is producing significant side products. How can I improve selectivity?

The formation of side products often points to issues with reaction selectivity, such as competing cyclization pathways or decomposition.

  • Intermolecular vs. Intramolecular Reactions: If dimerization or polymerization is observed, the reaction is likely proceeding via an intermolecular pathway.

    • Solution: Employ high-dilution conditions. While some modern methods are designed to avoid this, it remains a classic strategy to favor intramolecular ring closure.[6] Add a key reagent slowly via syringe pump to maintain a low instantaneous concentration.

  • Ring Cleavage or Rearrangement: The benzodioxepin ring or its precursors can be susceptible to cleavage under harsh conditions.[7]

    • Solution: Lower the reaction temperature. Screen milder catalysts or bases that can achieve the transformation without degrading the product. For example, in syntheses of 1,4-benzodiazepines (structurally related), the choice of base is critical to prevent undesired rearrangements.[8]

  • Regioselectivity Issues: In reactions involving unsymmetrical precursors, cyclization can occur at multiple sites.

    • Solution: Modify the electronic properties of the starting material. For instance, palladium-catalyzed cyclizations can be directed by the electronic nature of substituents on the aromatic ring.[9] Experiment with different ligand systems on your metal catalyst, as ligands can have a profound impact on regioselectivity.[10]

Frequently Asked Questions (FAQs)

This section covers broader questions about optimizing key reaction parameters.

Q1: How do I choose the right catalyst for my benzodioxepin synthesis?

Catalyst selection is paramount and depends heavily on the specific bond you are trying to form. Several successful catalytic systems have been reported.

Catalyst TypeCommon ExamplesTypical ConditionsAdvantagesDisadvantages
Palladium-Catalyzed Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., PPh₃, BINAP)Toluene or DMF, Base (e.g., K₂CO₃, Cs₂CO₃), 80-120 °CHigh functional group tolerance; versatile for C-O bond formation.[11][12]Can be sensitive to air/moisture; ligand screening may be required.[10]
Organocatalytic Chiral Phosphoric Acids (e.g., SPINOL-based)Dichloromethane (DCM) or Chlorobenzene, Mild Temperatures (RT to 40 °C)Metal-free; enables asymmetric synthesis for chiral products.[1][2]Substrate scope can be limited; may require higher catalyst loading.
N-Heterocyclic Carbene (NHC) Thiazolium precatalystsMild conditions, often with a mild oxidant like azobenzeneEfficient for oxidative lactonization to form benzodioxepinones; avoids high dilution.[6]Requires specific substrate classes (e.g., aldehydes).
Copper-Mediated CuI with an oxidant (e.g., TBHP)Acetonitrile, 70 °CGood for tandem reactions like oxidation/iodolactonization.[13][14]May require stoichiometric amounts of the copper salt.
Q2: What is the role of the solvent, and how do I select the best one?

The solvent can dramatically influence reaction outcomes by affecting reagent solubility, reaction rates, and even selectivity.[15] The polarity of the solvent can stabilize or destabilize transition states, altering the energy barrier of the reaction.[16][17]

SolventPolarityTypical Use Case in Benzodioxepin SynthesisNotes
Toluene LowPalladium-catalyzed cross-coupling and cyclization reactions.[10]Good for reactions at high temperatures; relatively non-polar.
Dioxane LowOften used in reactions where water solubility needs to be minimized.[18]Can be a good alternative to toluene.
Acetonitrile (ACN) High (Polar Aprotic)Copper-mediated reactions; reactions involving ionic intermediates.[13]Can coordinate to metal centers, sometimes inhibiting catalysis.
N,N-Dimethylformamide (DMF) High (Polar Aprotic)Palladium-catalyzed reactions, especially those requiring higher polarity to dissolve salts/bases.[10]High boiling point can make removal difficult; must be anhydrous.
Dichloromethane (DCM) MediumOrganocatalytic reactions, often run at or below room temperature.[2]Lower boiling point, suitable for reactions with heat-sensitive products.
Q3: How critical is starting material purity and reaction setup?

Extremely critical. Many "failed" reactions can be traced back to impure starting materials or a compromised reaction setup.[3][4]

  • Purity: Always verify the purity of your starting materials by NMR or LC-MS. Trace impurities can act as catalyst poisons. If necessary, re-purify reagents before use.

  • Anhydrous Conditions: Many organometallic catalysts and strong bases are highly sensitive to moisture.

    • Action: Flame-dry or oven-dry all glassware. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[3]

Key Parameter Relationships & Experimental Protocols

Understanding how different variables interact is key to rational optimization.

ParameterRelationships Catalyst Catalyst Yield Yield Catalyst->Yield Activity Selectivity Selectivity Catalyst->Selectivity Ligand Choice Solvent Solvent Solvent->Yield Solubility Solvent->Selectivity TS Stabilization Temperature Temperature Temperature->Yield Rate vs. Decomp. Reaction_Time Reaction_Time Temperature->Reaction_Time Kinetics Concentration Concentration Concentration->Yield Inter- vs. Intra- Concentration->Reaction_Time

Caption: Interplay of key reaction parameters and their outcomes.

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular O-Arylation

This protocol provides a validated starting point for the synthesis of a benzodioxepin from a suitably functionalized precursor (e.g., a 2-bromophenol tethered to an alcohol).

Materials:

  • 2-(2-Bromophenoxy)alkanol precursor (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

  • Triphenylphosphine [PPh₃] (0.10 equiv)

  • Potassium carbonate [K₂CO₃], anhydrous (2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • Glassware Preparation: Add a magnetic stir bar to a round-bottom flask equipped with a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the cooled flask, add K₂CO₃, Pd(OAc)₂, and PPh₃. Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

  • Substrate Addition: Add the 2-(2-Bromophenoxy)alkanol precursor followed by anhydrous toluene (to achieve a concentration of ~0.05 M).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

    • Wash the filter cake thoroughly with additional ethyl acetate.[3]

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired benzodioxepin product.

References

Technical Support Center: Stability of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvent systems. Given the limited published stability data for this specific molecule[1][2][3][4], this document synthesizes established principles from studies on related nitroaromatic compounds and benzodioxepin derivatives to offer a robust framework for your experimental design and troubleshooting.

The inherent reactivity of the nitroaromatic amine functionality suggests that the stability of this compound can be influenced by factors such as solvent polarity, pH, light, and temperature. The electron-withdrawing nature of the nitro group, combined with the amine substituent on the aromatic ring, creates a molecule susceptible to specific degradation pathways.[5] This guide will walk you through understanding these potential liabilities and provide practical strategies for assessing and managing the stability of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is likely influenced by a combination of factors inherent to its nitroaromatic amine structure. These include:

  • Solvent Polarity and Protic/Aprotic Nature: Solvents can significantly influence reaction rates and degradation pathways.[6] For instance, polar protic solvents like alcohols may participate in photochemical reactions or alter the electronic structure of the nitro group, potentially increasing reactivity.[7]

  • pH of the Solution: The amine group's basicity and the potential for hydrolysis of the dioxepin ring make the compound's stability pH-dependent. Acidic or basic conditions can catalyze degradation.

  • Exposure to Light (Photostability): Nitroaromatic compounds are often photosensitive.[8] UV or even ambient light can induce photochemical degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions, a principle utilized in forced degradation studies.[9][10]

  • Presence of Oxidizing or Reducing Agents: The nitro group is susceptible to reduction, and the amine group can be oxidized. Contaminants or reactive species in the solvent can initiate degradation.

Q2: In which common laboratory solvents should I be most cautious about the stability of this compound?

A2: While specific data is unavailable, based on the behavior of similar compounds, caution is advised with the following solvents:

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can facilitate proton transfer and may participate in degradation reactions. For example, the hydrogenation of nitro compounds can be significantly affected by the solvent composition, with water-alcohol mixtures influencing reaction selectivity.[6]

  • Solvents Prone to Peroxide Formation (e.g., Tetrahydrofuran (THF), Diethyl Ether): Peroxides are oxidizing agents that can degrade the amine functionality.

  • Highly Acidic or Basic Solutions: Strong acids or bases are likely to promote hydrolysis or other degradation pathways.

It is recommended to use freshly distilled or high-purity solvents and to minimize exposure to air and light.

Q3: How can I quickly assess the stability of my compound in a new solvent?

A3: A preliminary stability assessment can be performed by preparing a solution of the compound in the solvent of interest and monitoring it over a short period (e.g., 24-48 hours) under ambient and stressed conditions (e.g., elevated temperature, light exposure). Analysis by HPLC or LC-MS at different time points to check for the appearance of degradation products or a decrease in the parent compound's peak area is a standard approach.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution

Symptoms:

  • A freshly prepared solution of this compound changes color (e.g., from colorless/pale yellow to a darker yellow, orange, or brown) shortly after preparation.

Potential Causes & Troubleshooting Steps:

  • Photodegradation: Nitroaromatic compounds can undergo photochemical reactions upon exposure to light.

    • Solution: Prepare and store the solution in amber vials or protect it from light by wrapping the container in aluminum foil. Conduct experiments under controlled lighting conditions.

  • Oxidation: The amine group is susceptible to oxidation, which can lead to colored byproducts.

    • Solution: Use de-gassed solvents to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Impurities: The presence of acidic, basic, or metallic impurities in the solvent can catalyze degradation.

    • Solution: Use high-purity, HPLC-grade, or freshly distilled solvents.

Issue 2: Appearance of Multiple Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptoms:

  • Analysis of a solution of the compound shows the presence of unexpected peaks that are not present in the solid starting material.

Potential Causes & Troubleshooting Steps:

  • On-Column Degradation: The compound may be degrading on the stationary phase of the chromatography column, especially if the mobile phase is acidic or basic.

    • Solution:

      • Modify the mobile phase pH to be closer to neutral, if compatible with the chromatography method.

      • Use a different column with a more inert stationary phase.

      • Lower the column temperature.

  • Solvent-Induced Degradation: The compound is reacting with the solvent.

    • Solution:

      • Analyze the sample immediately after preparation.

      • If possible, switch to a more inert solvent for sample preparation (e.g., acetonitrile or a solvent in which the compound shows better stability).

      • Perform a time-course study to see if the degradant peaks increase over time.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Intrinsic Stability

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][10]

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Calibrated oven

  • HPLC or UPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated HPLC or UPLC-MS method to quantify the parent compound and identify any degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify the conditions under which the compound is most labile.

  • Characterize the major degradation products using mass spectrometry data.

Protocol 2: Isothermal Stability Study in Different Solvents

Objective: To compare the stability of this compound in a range of commonly used laboratory solvents.

Materials:

  • This compound

  • A selection of high-purity solvents (e.g., acetonitrile, methanol, ethanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), water).

  • Constant temperature incubator/oven.

  • HPLC or UPLC system.

Procedure:

  • Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 0.1 mg/mL) in each of the selected solvents.

  • Storage: Store the solutions in sealed, light-protected vials at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot from each solution.

  • Analysis: Analyze each sample by HPLC to determine the remaining concentration of the parent compound.

Data Presentation:

The results can be summarized in a table for easy comparison:

SolventTemperature (°C)Initial Conc. (mg/mL)Conc. at 24h (mg/mL)% Remaining at 24hConc. at 1 week (mg/mL)% Remaining at 1 week
Acetonitrile250.1
Methanol250.1
DMSO250.1
Water250.1
Acetonitrile400.1
Methanol400.1
DMSO400.1
Water400.1

Visualizing Experimental Workflows

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_interpretation Data Interpretation Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (60°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Sampling Sample at Time Points (0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) & Dilute Sampling->Neutralize HPLC HPLC / UPLC-MS Analysis Neutralize->HPLC Compare Compare Chromatograms HPLC->Compare Identify Identify Degradation Pathways Compare->Identify Characterize Characterize Degradants Identify->Characterize

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the structure, two primary degradation pathways are anticipated:

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group. This is a common pathway for nitroaromatic compounds.[11]

  • Hydrolysis of the Dioxepin Ring: The ether linkages in the 1,5-benzodioxepin ring could be susceptible to cleavage under strong acidic or basic conditions, leading to ring-opening.

Degradation_Pathways Parent This compound Nitroso Nitroso Derivative Parent->Nitroso Reduction RingOpened Ring-Opened Product Parent->RingOpened Hydrolysis (Acid/Base) Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino Reduction Diamino Diamino Derivative Hydroxylamino->Diamino Reduction

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine (CAS 81864-62-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this valuable intermediate. Here, we synthesize foundational chemical principles with practical, field-tested advice to ensure you achieve the highest possible purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles you may face during the purification of this compound. We delve into the root causes of these issues and provide actionable, step-by-step solutions.

Issue 1: Low Yield After Aqueous Workup

Symptom: You observe a significant loss of your target compound after performing a liquid-liquid extraction to remove reaction impurities.

Potential Cause: The primary amine in this compound can be protonated in acidic conditions, leading to its partitioning into the aqueous layer. Conversely, in strongly basic conditions, phenoxide impurities could become more water-soluble, leading to emulsions.

Solutions:

  • pH Control During Extraction:

    • Initial Wash: Begin with a wash using a saturated sodium bicarbonate solution. This will neutralize any strong acids from the reaction while keeping your amine-containing product in the organic layer.

    • Avoid Strong Acids: Unless your product is exceptionally stable in acidic conditions, avoid washing with strong acids like HCl to remove basic impurities.[1] If an acid wash is necessary, use a dilute solution (e.g., 0.1 M HCl) and minimize contact time. Immediately after, re-neutralize the organic layer with a base wash.

  • Alternative for Removing Amine Impurities:

    • If you need to remove other, more basic amine impurities, a 10% aqueous copper sulfate solution can be effective.[1] The copper will complex with the amines, pulling them into the aqueous layer. Your target compound may also complex, so this method should be used cautiously and tested on a small scale first.

Issue 2: Poor Separation or Streaking During Silica Gel Chromatography

Symptom: Your compound streaks down the column, co-elutes with impurities, or fails to elute from the silica gel.

Potential Cause: The basic amine group on your molecule strongly interacts with the acidic silanol groups on the surface of the silica gel.[2][3] This acid-base interaction leads to poor peak shape and irreversible adsorption.

Solutions:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporate a small amount of a basic modifier into your mobile phase to neutralize the acidic silica surface. Triethylamine (TEA) is a common choice. Start with 0.1-1% TEA in your eluent system (e.g., ethyl acetate/hexane).[3]

    • Ammonia in Methanol: For more polar compounds, a gradient of methanol in dichloromethane (DCM) is often used. Adding a small percentage of ammonium hydroxide to the methanol can also effectively suppress the interaction with silica.[2][4]

  • Use of Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The stationary phase is pre-treated with amine groups, providing a basic surface that repels basic compounds, leading to much-improved peak shape and separation.[2][4]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds. Start with neutral alumina and assess the separation.

Workflow for Troubleshooting Poor Chromatography:

chromatography_troubleshooting start Start: Poor Separation on Silica Gel add_tea Modify Mobile Phase Add 0.1-1% Triethylamine (TEA) to Hexane/EtOAc start->add_tea use_nh3 For Polar Solvents Use DCM/MeOH with 1% NH4OH in MeOH start->use_nh3 change_stationary Change Stationary Phase add_tea->change_stationary No end_success Successful Purification add_tea->end_success Improved? use_nh3->change_stationary No use_nh3->end_success Improved? amine_silica Use Amine-Functionalized Silica change_stationary->amine_silica alumina Use Neutral or Basic Alumina change_stationary->alumina amine_silica->end_success end_fail Re-evaluate Strategy amine_silica->end_fail alumina->end_success alumina->end_fail

Caption: Troubleshooting flowchart for poor chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order of my product relative to the corresponding nitro-only precursor?

The amine group is significantly more polar than the nitro group. Therefore, this compound will be more strongly retained on a normal-phase column (like silica gel) than its precursor, 7,8-dinitro-3,4-dihydro-2H-1,5-benzodioxepine. Your product will elute later (require a more polar solvent system).[5]

Q2: How can I quickly check the purity of my column fractions?

Thin-Layer Chromatography (TLC) is the most efficient method.[6]

  • Stationary Phase: Use a standard silica gel TLC plate.

  • Mobile Phase: Use the same solvent system you are using for your column, including the basic modifier (e.g., TEA).

  • Visualization: The compound has a nitro-aromatic system and should be UV-active. Visualize the spots under a UV lamp (254 nm). You can also use a potassium permanganate stain, which will react with the amine.

Q3: My compound appears to be degrading on the column, turning a darker color. What's happening?

Aromatic amines, especially those with electron-withdrawing groups like a nitro group, can be susceptible to oxidation. The acidic surface of silica gel can catalyze this degradation.

  • De-gas your solvents: Dissolved oxygen can contribute to oxidation.

  • Work quickly: Do not let the compound sit on the column for an extended period.

  • Use a modified stationary phase: Amine-functionalized silica can mitigate this issue by providing a less reactive surface.[2]

  • Storage: Store the purified compound under an inert atmosphere (argon or nitrogen) and protect it from light.[7]

Q4: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase (e.g., C18) chromatography is a viable option, especially if normal-phase fails.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water or methanol in water.

  • pH Modification: The retention of your amine will be highly pH-dependent. At a low pH (e.g., with 0.1% trifluoroacetic acid - TFA), the amine will be protonated and more water-soluble, likely eluting early. At a higher pH (e.g., with 0.1% ammonium hydroxide), the amine will be in its free-base form, more hydrophobic, and will be retained longer on the C18 column.[3][4] Adjusting the pH can be a powerful tool to improve separation from non-basic impurities.[3]

Protocols and Data

Protocol 1: Standard Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% TEA).

  • Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or your mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of your column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Recommended Starting Solvent Systems for Chromatography
Chromatography TypeStationary PhaseRecommended Eluent SystemModifier
Normal-PhaseSilica GelHexane / Ethyl Acetate0.1 - 1% Triethylamine
Normal-PhaseSilica GelDichloromethane / Methanol1% NH₄OH in Methanol
Normal-PhaseAmine-functionalized SilicaHexane / Ethyl AcetateNone needed
Reverse-PhaseC18 SilicaWater / Acetonitrile0.1% TFA or 0.1% NH₄OH

Logical Flow for Purification Method Selection

method_selection start Start: Crude Product workup Aqueous Workup 1. NaHCO₃ wash 2. Brine wash 3. Dry (Na₂SO₄) start->workup check_purity Assess Purity (TLC/¹H NMR) workup->check_purity is_pure Purity > 95%? check_purity->is_pure normal_phase Normal-Phase Chromatography (Silica + TEA) is_pure->normal_phase No end_product Pure Product is_pure->end_product Yes normal_phase->check_purity reverse_phase Reverse-Phase Chromatography (C18) normal_phase->reverse_phase Fails reverse_phase->check_purity

Caption: Decision workflow for purification strategy.

References

how to prevent degradation of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

A Guide to Ensuring Compound Stability and Experimental Integrity

Introduction

This compound is a key intermediate in various synthetic pathways within drug discovery and materials science. The integrity of this compound is paramount for achieving reproducible and reliable experimental outcomes. However, its specific chemical architecture—incorporating an aromatic amine, a nitro group, and a benzodioxepin moiety—renders it susceptible to several degradation pathways.

This guide provides an in-depth analysis of the mechanisms behind its degradation and offers a comprehensive set of protocols and troubleshooting advice. As your Senior Application Scientist, my goal is to empower you with the expertise to handle this compound with confidence, ensuring its stability from storage to final reaction.

Part 1: Understanding the Core Instability - The "Why"

The degradation of this compound is not random; it is dictated by the reactivity of its functional groups. Understanding these vulnerabilities is the first step toward prevention. The molecule's stability is primarily challenged by three factors: oxidation, light, and pH.

Oxidative Degradation of the Aromatic Amine

The primary point of failure for this molecule is the 7-amine group. Aromatic amines, particularly aniline derivatives, are notoriously sensitive to oxidation.[1]

  • Mechanism: The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen. This process is often a radical-mediated chain reaction that can be initiated by trace impurities, such as transition metal ions (Fe³⁺, Cu²⁺), or by exposure to light and heat.[2][3] The initial oxidation can lead to the formation of highly colored dimeric and polymeric impurities, which is why degradation is often visually observed as a color change from a pale yellow to red, brown, or even black.[1]

  • Causality: The electron-donating nature of the amine group increases the electron density of the aromatic ring, making it more susceptible to oxidation compared to unsubstituted benzene. While the nitro group is strongly electron-withdrawing, the amine's reactivity often dominates the degradation profile in the presence of oxygen.

Photochemical Instability of the Nitro Group

Aromatic nitro compounds are inherently photosensitive. The energy from UV light can excite the nitro group, initiating chemical reactions.

  • Mechanism: Upon irradiation with UV light, aromatic nitro compounds can undergo photoreduction.[4] This process involves the abstraction of hydrogen atoms from the solvent or other molecules in the reaction mixture, leading to the reduction of the nitro group to nitroso (–NO), hydroxylamino (–NHOH), and eventually amino (–NH₂) functionalities.[5][6] This not only consumes your starting material but introduces a complex mixture of byproducts.

  • Causality: The nitro group possesses n,π* and π,π* electronic transitions that can be accessed by UV radiation, leading to an excited state with radical-like reactivity.[6] This excited state is a powerful hydrogen atom abstractor, initiating the reduction cascade.

Influence of pH on Stability

The pH of the experimental medium can significantly impact the compound's stability.

  • Acidic Conditions: While protonation of the amine group to form an ammonium salt can protect it from oxidation, many primary aromatic amines show decreased stability in acidic solutions, particularly those containing acetic acid.[7]

  • Basic Conditions: In basic media, the amine remains as a free base, which is its most reactive form towards oxidation. The stability of the benzodioxepin ether linkages could also be compromised under strongly basic conditions, although this is a lesser concern compared to amine oxidation.

  • Neutral Conditions: Near-neutral pH is generally preferred, but even in buffered aqueous solutions, the presence of dissolved oxygen can lead to degradation over time. The choice of buffer is also critical, as some buffer components can catalyze oxidation.[8]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in a practical question-and-answer format.

Q1: My solid compound, which was initially a light-colored powder, has turned dark brown in the bottle. What happened and is it still usable?

A: This is a classic sign of oxidative degradation of the aromatic amine group.[1] The dark color is due to the formation of polymeric oxidation byproducts.

  • Immediate Action: Do not assume the compound is viable for your experiment. The presence of these impurities can interfere with your reaction, poison catalysts, and complicate purification.

  • Troubleshooting Steps:

    • Assess Purity: Analyze a small sample by TLC, LC-MS, and ¹H NMR to determine the extent of degradation and identify the impurities.

    • Decision: If the degradation is minor (<5%), you may be able to proceed after re-purification (e.g., column chromatography or recrystallization), but this must be done promptly. If degradation is significant, it is highly recommended to discard the batch and obtain fresh material. Using compromised material is a false economy that risks the integrity of your research.

Q2: During my reaction work-up, my organic layer containing the compound turns red. How can I prevent this?

A: This indicates rapid oxidation is occurring in solution. This is a critical issue, especially if the subsequent steps are sensitive to impurities.

  • Immediate Action: Process the material as quickly as possible. Minimize its time in solution and exposure to air.

  • Preventative Workflow:

    • Deoxygenate Solvents: Always use solvents that have been thoroughly deoxygenated by sparging with an inert gas (nitrogen or argon) for at least 15-30 minutes.[1]

    • Inert Atmosphere: Conduct all manipulations, including filtration and solvent removal, under a blanket of nitrogen or argon.[1]

    • Protect from Light: Wrap your flasks and separatory funnels in aluminum foil to prevent photo-initiated degradation.[9]

    • Control Temperature: Perform extractions and solvent removal at reduced temperatures (e.g., using an ice bath for the receiving flask on a rotary evaporator) to slow the rate of oxidation.[1]

Q3: What are the definitive storage and handling conditions to maximize the shelf-life of this compound?

A: Proper storage is the most effective preventative measure. The goal is to eliminate exposure to oxygen, moisture, and light.

  • Definitive Protocol: A multi-barrier approach is required. See the detailed protocol in Part 3 and the summary table below.

ParameterRecommended ConditionRationale
Temperature -20°CSlows the rate of all chemical degradation pathways.[10]
Atmosphere Inert Gas (Argon preferred)Prevents oxidation by displacing oxygen. Argon is denser than air and forms a better protective blanket than nitrogen.[1]
Light Complete DarknessPrevents photochemical reduction of the nitro group and photo-oxidation of the amine.[6][9]
Moisture AnhydrousAmines are often hygroscopic; moisture can facilitate degradation pathways.[10][11]
Container Amber Glass Vial with Secure CapAmber glass blocks UV light. A tightly sealed cap prevents ingress of air and moisture.[9] For ultimate protection, use a vial with a PTFE-lined cap and wrap the seal with Parafilm.

Part 3: Validated Protocols for Compound Preservation

Adherence to standardized protocols is essential for self-validating results and ensuring the long-term stability of your compound.

Protocol 3.1: Long-Term Storage
  • Aliquot: Upon receiving the compound, if it is in a large container, immediately aliquot it into smaller, single-use quantities in separate amber glass vials. This prevents contamination and repeated exposure of the entire batch to the atmosphere.

  • Inerting: Place the open vials in a desiccator or glove box. Evacuate and backfill with dry argon or nitrogen at least three times.

  • Sealing: Securely tighten the vial caps. For extra protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each vial with the compound name, date, and "Air & Light Sensitive."

  • Storage: Place the sealed vials inside a secondary, opaque container (like a small box) and store in a -20°C freezer.

Protocol 3.2: Handling and Weighing
  • Preparation: Allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If available, perform all manipulations in a glove box.[9]

  • Benchtop Handling: If a glove box is not available, create a localized inert atmosphere. Place the vial and a weigh boat on the balance. Gently flush the balance chamber with a slow stream of argon or nitrogen.

  • Weighing: Briefly open the vial, quickly remove the required amount, and immediately reseal the vial.

  • Re-purging: Before returning the stock vial to storage, gently flush the headspace with inert gas.

Protocol 3.3: Preparation of Deoxygenated Solvents
  • Setup: Use a solvent flask with a sidearm or a three-neck flask. Insert a long needle or glass tube connected to a nitrogen or argon line, ensuring the tip is below the solvent surface. Provide a vent outlet (e.g., a needle connected to an oil bubbler).

  • Sparging: Bubble the inert gas through the solvent for a minimum of 30 minutes. For larger volumes, a longer time is required.

  • Storage: Store the deoxygenated solvent under a positive pressure of inert gas. Use cannulation or syringe techniques for transfer.[12][13]

Part 4: Visualization of Degradation and Prevention

Diagram 1: Key Degradation Pathways

cluster_0 Core Compound cluster_1 Degradation Products cluster_2 Environmental Triggers Compound This compound Oxidized Colored Polymeric Byproducts Compound->Oxidized Oxidation Reduced Reduced Nitro-Group (Nitroso, Hydroxylamine) Compound->Reduced Reduction O2 Oxygen (Air) O2->Oxidized Light UV Light Light->Oxidized Photo-oxidation Light->Reduced Photo-reduction Metals Metal Ions Metals->Oxidized

Caption: Primary degradation routes for the target compound.

Diagram 2: Recommended Handling Workflow

Start Start: Compound in -20°C Storage Warm 1. Equilibrate vial to RT in desiccator Start->Warm Inert 2. Transfer to inert atm. (Glovebox or N2/Ar stream) Warm->Inert Weigh 3. Open vial & weigh solid quickly Inert->Weigh Seal 4. Reseal vial, purge headspace, return to storage Weigh->Seal Solvent 5. Add weighed solid to flask containing degassed solvent Weigh->Solvent Reaction 6. Proceed with experiment under N2/Ar & protected from light Solvent->Reaction End End: Stable solution for reaction Reaction->End

Caption: Step-by-step workflow for handling the air-sensitive compound.

References

interpreting unexpected results in experiments with 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this nitroaniline derivative. Here, we address common and unexpected experimental results, providing troubleshooting strategies grounded in established chemical principles.

Introduction to this compound

This compound, with the molecular formula C₉H₁₀N₂O₄, is a unique molecule combining the functionalities of a nitroaniline and a benzodioxepine ring system.[1] This structure presents specific chemical characteristics that can influence experimental outcomes. The presence of an aromatic amine, a nitro group, and a dioxepine ring suggests potential for a range of reactions, but also specific challenges in handling and synthesis. This guide aims to provide clarity and solutions for researchers encountering unexpected results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My compound has an unexpected color or appearance. What could be the cause?

Answer:

Variations in the color of aromatic amines, especially nitroanilines, are not uncommon and can be attributed to several factors:

  • Oxidation: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.[2] Freshly distilled or purified this compound is likely a crystalline solid, but upon exposure to air and light, it may darken, turning yellow, brown, or even reddish.

  • Polymorphism: Nitroanilines have been observed to exhibit polymorphism, where the same compound crystallizes in different solid-state forms.[3][4] These polymorphs can have different colors and physical properties. An unexpected crystalline form might be obtained under different crystallization conditions (solvent, temperature, cooling rate).

  • Residual Impurities: Incomplete purification can leave starting materials or byproducts that are colored.

Troubleshooting Workflow:

FAQ1_Workflow start Unexpected Color Observed check_purity Check Purity (TLC, LC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure oxidation Consider Oxidation - Store under inert gas - Protect from light is_pure->oxidation Yes repurify Repurify Compound (Column chromatography, recrystallization) is_pure->repurify No polymorphism Investigate Polymorphism - Recrystallize from different solvents oxidation->polymorphism end Characterize Purified Compound polymorphism->end repurify->end Side_Reactions start This compound diazotization Diazotization (with HNO2) start->diazotization oxidation Oxidation (e.g., air, strong oxidants) start->oxidation reduction Nitro Group Reduction (e.g., H2/Pd, Sn/HCl) start->reduction ring_instability Ring Instability (Harsh conditions) start->ring_instability

References

refining experimental protocols involving 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine (CAS 81864-62-2). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this or structurally similar compounds. Given that detailed experimental literature on this specific molecule is sparse, this guide synthesizes foundational organic chemistry principles with data from related benzodioxepin and nitroaniline analogues to provide a robust framework for your experimental design and troubleshooting.

Our goal is to equip you with the causal logic behind protocol choices, helping you anticipate challenges and make informed decisions in the laboratory.

Compound Profile

PropertyValueSource
CAS Number 81864-62-2[1][2]
Molecular Formula C₉H₁₀N₂O₄[1][3]
Molecular Weight 210.19 g/mol [1]
Purity (Typical) >95%[1]

Frequently Asked Questions (FAQs)

Q1: What are the likely synthetic routes to this compound?

A1: While specific literature is limited, a plausible and common strategy involves a multi-step synthesis starting from a substituted catechol. The core logic is to first construct the benzodioxepin ring, followed by functional group interconversion on the aromatic ring. A likely pathway is the nitration of a 7-amino-benzodioxepin precursor that is appropriately protected. Direct nitration of an unprotected aminobenzodioxepin is likely to be problematic, leading to oxidation and a mixture of products. A more controlled route would be the nitration of a protected amine (e.g., an acetamide) followed by deprotection.

Q2: I am seeing poor yields during the benzodioxepin ring formation. What are the common pitfalls?

A2: The formation of the seven-membered dioxepin ring is a critical step that can be challenging. Success often depends on the specific cyclization strategy. For instance, in a Williamson ether synthesis-type reaction using a catechol and a dihaloalkane, common issues include polymerization, low yields due to ring strain, and competing side reactions.[4] Using high-dilution conditions can favor intramolecular cyclization over intermolecular polymerization. Another advanced method for forming such rings is the ring-closing metathesis (RCM) of a di-allyl catechol ether, which can offer milder conditions and improved yields.[5]

Q3: My nitration step is producing multiple isomers and undesired side products. How can I improve regioselectivity?

A3: Nitration of substituted benzene rings is highly sensitive to the directing effects of existing substituents. In your precursor, the ether oxygens of the dioxepin ring are ortho-, para-directing activators, while the (protected) amine group is also a strong ortho-, para-director. Achieving nitration specifically at the 8-position relative to the 7-amine requires careful consideration of sterics and electronic effects. If starting from a 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepin, the acetamido group will strongly direct ortho and para. Nitration will likely occur para to the acetamido group if that position is available, or ortho if it is not. Controlling reaction temperature (running the reaction at low temperatures, e.g., 0 °C) and the choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. milder reagents like acetyl nitrate) are critical for minimizing side products like dinitrated species or oxidized byproducts.[6]

Q4: What are the best practices for handling and storing this compound?

A4: this compound contains both a nitro group and an aromatic amine. Aromatic nitro compounds can be energetic and may be sensitive to heat, shock, or friction, although the risk is lower for non-polynitrated compounds. Aromatic amines are susceptible to air oxidation, which can lead to discoloration (e.g., turning from a yellow or orange solid to a darker brown or black). Therefore, we recommend storing the compound under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place.[7]

Troubleshooting Experimental Workflows

Scenario 1: Synthesis - Low Yield in Benzodioxepin Ring Closure
Symptom Potential Cause Suggested Solution
A complex mixture of high molecular weight products is observed by TLC/LC-MS.Intermolecular polymerization: The rate of reaction between molecules is exceeding the rate of intramolecular ring closure.1. High-Dilution Principle: Perform the cyclization reaction at a very low concentration (e.g., 0.01-0.05 M) by slowly adding the reactants to a large volume of solvent. This statistically favors the molecule's ends finding each other. 2. Template-Assisted Synthesis: Consider using a metal cation (like Cs⁺ from cesium carbonate) as a template. The cation can coordinate to both oxygen nucleophiles, holding them in a conformation that favors reaction with the electrophile to form the seven-membered ring.
Starting materials are recovered, or only mono-alkylation occurs.Insufficient reactivity or poor leaving group: The reaction conditions may not be sufficiently forcing, or the dihaloalkane electrophile may be inadequate.1. Change Base/Solvent: Switch to a stronger base/solvent system (e.g., NaH in DMF or THF) to ensure complete deprotonation of the catechol. 2. Improve Leaving Group: If using a di-chloro or di-bromo compound, consider switching to a di-iodo or even a di-tosylate analogue for a better leaving group.
Scenario 2: Functionalization - Uncontrolled Nitration
Symptom Potential Cause Suggested Solution
Multiple spots on TLC, mass peaks corresponding to di-nitro or hydroxylated species.Harsh reaction conditions or unprotected functional groups: Standard concentrated HNO₃/H₂SO₄ can be too aggressive, leading to over-nitration or oxidation, especially with an activating amine group present.1. Protecting Groups: Ensure the amine is protected as an acetamide. This moderates its activating effect and protects it from oxidation. 2. Milder Nitrating Agent: Use a milder nitrating agent such as acetyl nitrate (generated in situ from acetic anhydride and nitric acid) or a nitrate salt with an acid catalyst. 3. Temperature Control: Maintain strict temperature control, typically between 0 °C and 5 °C, to slow the reaction rate and improve selectivity.
The wrong isomer is the major product.Electronic directing effects are not favoring the desired position: The combination of substituents is directing the nitration to an undesired position.1. Blocking Groups: Consider temporarily introducing a blocking group (e.g., a sulfonyl group) at the more reactive, undesired position. This group can be removed after the nitration step. 2. Re-evaluate Synthetic Strategy: It may be necessary to introduce the nitro and amino groups in a different order to achieve the desired substitution pattern.

Experimental Protocols & Methodologies

Protocol 1: Hypothetical Synthesis of the Benzodioxepin Core

This protocol outlines a general method for synthesizing a 3,4-dihydro-2H-1,5-benzodioxepin ring from a catechol precursor, a foundational step for producing the target molecule.

Objective: To construct the seven-membered dioxepin ring via Williamson ether synthesis.

Materials:

  • Substituted Catechol (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the substituted catechol and anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add cesium carbonate to the solution. The cesium cation acts as a template, coordinating with the catechol hydroxyls to facilitate cyclization.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,3-dibromopropane dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting catechol is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and quench by pouring it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired benzodioxepin.

Visualizing Key Processes

Logical Workflow for Synthesis

This diagram illustrates a plausible synthetic pathway, highlighting the critical decision points and transformations.

G cluster_0 Part 1: Ring Formation cluster_1 Part 2: Aromatic Functionalization Catechol Substituted Catechol RingClosure Ring Closure (e.g., with 1,3-dihalopropane) Catechol->RingClosure Benzodioxepin Benzodioxepin Core RingClosure->Benzodioxepin AmineProtection Amine Protection (e.g., Acetylation) Benzodioxepin->AmineProtection Nitration Regioselective Nitration AmineProtection->Nitration Deprotection Amine Deprotection (e.g., Acid Hydrolysis) Nitration->Deprotection FinalProduct FinalProduct Deprotection->FinalProduct Final Product: This compound

Caption: A plausible synthetic workflow.

Troubleshooting Logic for Nitration

This decision tree helps diagnose and solve common issues during the electrophilic nitration step.

G Start Nitration Reaction Initiated CheckTLC Monitor Reaction by TLC/LC-MS Start->CheckTLC Problem Problem Detected? CheckTLC->Problem Success Reaction Complete. Proceed to Workup. Problem->Success No MultiSpots Multiple Products / Low Purity Problem->MultiSpots Yes, Low Purity WrongIsomer Incorrect Isomer is Major Product Problem->WrongIsomer Yes, Wrong Isomer Sol_Harsh Cause: Harsh Conditions? Solution: 1. Lower Temperature 2. Use Milder Reagent MultiSpots->Sol_Harsh Sol_Protect Cause: Unprotected Amine? Solution: 1. Verify Protection 2. Re-run with Protected Substrate MultiSpots->Sol_Protect Sol_Directing Cause: Directing Group Conflict? Solution: 1. Re-evaluate electronic effects 2. Consider blocking groups WrongIsomer->Sol_Directing

Caption: Decision tree for troubleshooting nitration reactions.

References

Technical Support Center: Scaling Up the Production of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, chemists, and process development professionals involved in the synthesis of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine. Here, we address the common challenges encountered during the scale-up of its production, offering troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. Our focus is on providing scientifically grounded insights to ensure a safe, efficient, and reproducible synthesis.

Section 1: Proposed Synthetic Pathway & Overall Workflow

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure both safety and product quality. Below is a plausible and commonly employed synthetic route, which will form the basis of our troubleshooting guide.

Synthetic_Pathway Catechol Catechol Step1_reagents K2CO3, DMF 120 °C Dibromopropane 1,3-Dibromopropane Benzodioxepin 3,4-dihydro-2H-1,5-benzodioxepin Step1_reagents->Benzodioxepin Step 1: Williamson Ether Synthesis Step2_reagents HNO3, H2SO4 Controlled Temp. Dinitro 7,8-Dinitro-3,4-dihydro- 2H-1,5-benzodioxepin Step2_reagents->Dinitro Step 2: Dinitration Step3_reagents Selective Reduction (e.g., Na2S or NaHS) Final_Product 8-nitro-3,4-dihydro-2H-1,5- benzodioxepin-7-amine Step3_reagents->Final_Product Step 3: Selective Reduction

Figure 1: Proposed synthetic pathway for this compound.

The overall workflow for the production scale-up is outlined below. Each stage presents its own set of challenges that we will address in the subsequent sections.

Production_Workflow Start Raw Material Sourcing & QC Step1 Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin Start->Step1 Purification1 Purification & Characterization of Intermediate 1 Step1->Purification1 Step2 Step 2: Dinitration Purification1->Step2 Workup2 Quenching & Work-up Step2->Workup2 Purification2 Purification & Characterization of Intermediate 2 Workup2->Purification2 Step3 Step 3: Selective Reduction Purification2->Step3 Workup3 Product Isolation & Work-up Step3->Workup3 Final_Purification Final Product Purification Workup3->Final_Purification QC_Release Final QC & Release Final_Purification->QC_Release

Figure 2: General production workflow for scaling up the synthesis.

Section 2: Troubleshooting Guide & FAQs

Step 1: Synthesis of 3,4-dihydro-2H-1,5-benzodioxepin

This initial step involves a Williamson ether synthesis, a generally robust reaction. However, issues can arise during scale-up.

Q1: We are observing low yields of the benzodioxepin intermediate. What are the likely causes?

A1: Low yields in this step are often traced back to several factors:

  • Inefficient Mixing: On a larger scale, ensuring uniform mixing of the heterogeneous mixture (potassium carbonate in DMF) is critical. Dead spots in the reactor can lead to localized low concentrations of the base, hindering the reaction.

  • Moisture Content: The presence of water in the catechol, DMF, or potassium carbonate can consume the base and lead to side reactions. Ensure all reagents and the solvent are thoroughly dried before use.

  • Reaction Temperature: While the literature suggests 120 °C, suboptimal heat transfer in a large reactor can result in a lower actual reaction temperature, slowing down the reaction rate.[1] Monitor the internal temperature closely.

  • Purity of Starting Materials: The purity of catechol and 1,3-dibromopropane is crucial. Impurities in catechol can lead to undesired side products.

Troubleshooting Steps:

  • Optimize Agitation: Increase the stirring speed or use a more efficient agitator design to ensure good mixing.

  • Ensure Anhydrous Conditions: Dry DMF over molecular sieves. Use freshly dried and powdered potassium carbonate.

  • Verify Temperature Control: Use a calibrated temperature probe placed in the reaction mixture to monitor the internal temperature accurately.

  • Analyze Raw Materials: Perform quality control checks on incoming raw materials for purity.

ParameterLab Scale (Typical)Pilot Scale (Considerations)
Solvent Anhydrous DMFEnsure rigorous drying procedures for bulk solvent.
Base Anhydrous K₂CO₃Particle size can affect reactivity; use a fine powder.
Temperature 120 °C (oil bath)Monitor internal reactor temperature; account for heat loss.
Reaction Time 48 hours[1]May need adjustment based on in-process controls (IPC).
Step 2: Dinitration of 3,4-dihydro-2H-1,5-benzodioxepin

This is the most critical and hazardous step in the synthesis. The ether linkages of the dioxepin ring are activating, making the aromatic ring highly susceptible to electrophilic substitution.[2][3]

Q2: The dinitration is producing a mixture of isomers, making purification difficult. How can we improve the regioselectivity for the 7,8-dinitro product?

A2: The two ether-like oxygen atoms of the dioxepin ring act as ortho, para-directing groups.[2][3] This will lead to the formation of several dinitro isomers. While the 7,8-dinitro isomer is a likely product, other isomers such as the 6,7- or 6,8-dinitro derivatives can also form.

  • Temperature Control: Nitration is highly exothermic. Poor temperature control can lead to a loss of selectivity and the formation of undesired byproducts.[4]

  • Rate of Nitrating Agent Addition: A slow, controlled addition of the nitrating mixture (HNO₃/H₂SO₄) is crucial to maintain a low temperature and minimize side reactions.

  • Choice of Nitrating Agent: While mixed acid is common, alternative nitrating agents might offer better selectivity, although this may require significant process development.[5][6]

Troubleshooting Steps:

  • Precise Temperature Control: Use a reactor with efficient cooling and maintain a low reaction temperature (e.g., 0-5 °C).

  • Controlled Addition: Use a dosing pump for the slow, subsurface addition of the nitrating agent.

  • In-Process Monitoring: Use techniques like HPLC to monitor the reaction progress and the formation of isomers. This can help in optimizing the reaction time.

Q3: We are concerned about the safety of scaling up this nitration. What are the key hazards and how can they be mitigated?

A3: The primary hazard is a thermal runaway reaction .[7] The nitration of activated aromatic rings is highly exothermic. If the heat generated exceeds the cooling capacity of the reactor, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, and potentially an explosion.

  • Mitigation Strategies:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe reactor design and operation.

    • Semi-batch Operation: Add the nitrating agent slowly to the substrate solution (semi-batch mode). This ensures that the limiting reagent is consumed as it is added, preventing its accumulation and a potential runaway.

    • Emergency Quenching: Have a well-defined emergency procedure, including a plan for quenching the reaction (e.g., with a large volume of cold water or a suitable quenching agent) in case of a cooling failure.

    • Adequate Venting: Ensure the reactor is equipped with appropriate pressure relief systems (rupture discs, relief valves).

Step 3: Selective Reduction of 7,8-dinitro-3,4-dihydro-2H-1,5-benzodioxepin

The goal of this step is to selectively reduce one of the two nitro groups to an amine.

Q4: Our reduction is leading to a mixture of the desired mono-amino product, the diamino byproduct, and unreacted starting material. How can we improve the selectivity?

A4: Achieving selective reduction of one nitro group in the presence of another can be challenging.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Reagents like sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) are commonly used for the selective reduction of one nitro group in dinitroarenes.[8] Catalytic hydrogenation (e.g., with Pd/C) is often too reactive and can lead to the formation of the diamine.[9]

  • Stoichiometry: The stoichiometry of the reducing agent must be carefully controlled. An excess will lead to the formation of the diamine, while an insufficient amount will result in incomplete conversion.

  • Reaction Temperature and pH: These parameters can influence the selectivity of the reduction.

Troubleshooting Steps:

  • Optimize the Reducing Agent and Stoichiometry: Conduct small-scale experiments to find the optimal amount of the chosen reducing agent.

  • Control Temperature: The reaction may need to be run at a specific temperature to achieve the best selectivity. Monitor and control the temperature throughout the reaction.

  • Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the product and byproducts. Stop the reaction once the optimal conversion has been reached.

Q5: The purification of the final product is proving difficult, with isomers and byproducts being hard to separate. What are some effective purification strategies?

A5: The purification of ortho-nitroanilines can be challenging due to the presence of isomers and colored impurities.[10][11][12][13]

  • Column Chromatography: On a laboratory scale, column chromatography is effective for separating isomers. However, this is often not practical for large-scale production.

  • Recrystallization: A carefully chosen solvent system for recrystallization can be effective for removing impurities and isolating the desired product. It may be necessary to perform multiple recrystallizations.

  • Acid-Base Extraction: The basicity of the amine group can be exploited. The product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.

Recommended Purification Workflow:

  • Initial Work-up: After the reaction, quench and perform an initial extraction to isolate the crude product.

  • Acid-Base Wash: Dissolve the crude product in a suitable organic solvent and wash with a dilute acid to remove any diamino byproduct (which is more basic).

  • Recrystallization: Perform a recrystallization from a suitable solvent (e.g., ethanol/water, toluene) to remove non-polar impurities and other isomers. Multiple recrystallizations may be necessary.

Section 3: Experimental Protocols

Protocol 1: Dinitration of 3,4-dihydro-2H-1,5-benzodioxepin (Illustrative)

WARNING: This reaction is highly exothermic and must be conducted with strict safety precautions. Perform on a small scale first and use reaction calorimetry data for safe scale-up.

  • Preparation: In a jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, charge 3,4-dihydro-2H-1,5-benzodioxepin (1.0 eq) and concentrated sulfuric acid (5-10 vols). Cool the mixture to 0-5 °C with constant stirring.

  • Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.2 eq) to concentrated sulfuric acid (2 vols) while maintaining the temperature below 10 °C.

  • Addition: Slowly add the nitrating mixture to the reactor via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction by HPLC.

  • Quenching: Slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.

  • Isolation: Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Selective Reduction of 7,8-dinitro-3,4-dihydro-2H-1,5-benzodioxepin (Illustrative)
  • Preparation: In a reactor, dissolve the crude 7,8-dinitro-3,4-dihydro-2H-1,5-benzodioxepin (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Reducing Agent Solution: In a separate vessel, prepare a solution of sodium sulfide (Na₂S·9H₂O, 1.2 eq) in water.

  • Reaction: Heat the solution of the dinitro compound to reflux and add the sodium sulfide solution dropwise over 1-2 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure.

  • Extraction: Take up the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

References

Validation & Comparative

A Comparative Guide to the Biological Potential of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine and Structurally Related Benzoxazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the comparative analysis of two distinct heterocyclic scaffolds: the lesser-known 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine and the well-documented class of benzoxazine analogs. Due to the limited publicly available biological data on the specific benzodioxepin derivative, this document focuses on a structural comparison, a thorough review of the established bioactivities of benzoxazine analogs, and a proposed experimental workflow to directly compare these compounds. We will delve into the mechanistic rationale behind experimental choices and provide detailed, self-validating protocols for key assays.

Introduction and Structural Analysis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide range of biological targets.[1] This guide examines two such scaffolds: a nitro-substituted benzodioxepin and the broad class of benzoxazines.

1.1. This compound

This molecule (CAS Number: 81864-62-2) is a bicyclic compound featuring a seven-membered dioxepine ring fused to a benzene ring.[2] Key structural features include:

  • Benzodioxepin Core: A benzene ring fused to a seven-membered ring containing two oxygen atoms.

  • Nitro Group (-NO₂): A potent electron-withdrawing group located at the 8-position. The nitro moiety is a known pharmacophore and can also act as a toxicophore, often imparting antimicrobial or cytotoxic properties through cellular redox reactions.[3]

  • Amine Group (-NH₂): A primary amine at the 7-position, which can act as a hydrogen bond donor and a site for further chemical modification.

As of this writing, specific experimental data on the biological activity of this particular compound is not widely published in peer-reviewed literature. Its potential must be inferred from its structural components.

1.2. Benzoxazine Analogs

Benzoxazines are bicyclic heterocyclic compounds where a benzene ring is fused to a six-membered oxazine ring.[4][5] They are privileged scaffolds in medicinal chemistry, with derivatives showing a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[4][6] The two most common isomers are 1,3-benzoxazines and 1,4-benzoxazines, which differ in the relative positions of the oxygen and nitrogen atoms in the oxazine ring. This structural versatility allows for extensive modification to tune their pharmacological profiles.[5][7]

Review of Established Biological Activities: The Benzoxazine Scaffold

The rich body of literature on benzoxazine analogs provides a strong foundation for understanding their therapeutic potential.

2.1. Antimicrobial Activity

Benzoxazine derivatives have demonstrated significant efficacy against a range of microbial pathogens.

  • Antibacterial Effects: Various 1,3- and 1,4-benzoxazine derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][9] The mechanism often involves disruption of microbial processes due to the heterocyclic nature of the molecule.[10] Notably, derivatives bearing electron-withdrawing groups like nitro and trifluoromethyl have been reported to be particularly potent.[11]

  • Antifungal Effects: Certain analogs, such as thionated-1,3-benzoxazines and 3,4-dihydro-benzo[e][8][9]oxazin-2-one derivatives, exhibit significant antifungal activity against strains like Candida albicans and Fusarium oxysporum, with efficacy comparable to commercial fungicides like fluconazole.[8][10]

2.2. Anticancer Activity

The benzoxazine scaffold is a cornerstone in the development of novel antiproliferative agents.[12][13]

  • Cytotoxicity in Cancer Cell Lines: Derivatives have been successfully screened against numerous human cancer cell lines, including breast (MCF-7), cervical (HeLa), colon (HCT-116), and liver (HepG2) cancers, often exhibiting IC₅₀ values in the low micromolar range.[7][14]

  • Mechanisms of Action: The anticancer effects are diverse. Some benzoxazine-purine hybrids have been shown to act as dual HER2/JNK1 kinase inhibitors, inducing a form of inflammatory cell death known as pyroptosis.[7] Other derivatives interfere with DNA synthesis or induce apoptosis through kinase-independent pathways.[7][15] The versatility of the benzoxazine structure allows for the strategic design of compounds that target specific cancer-related pathways.[16]

A Proposed Experimental Framework for Direct Comparison

To objectively evaluate the biological potential of this compound relative to a representative benzoxazine analog, a rigorous, side-by-side experimental plan is essential. This section outlines the standard, validated protocols for assessing antimicrobial and anticancer activities.

3.1. Workflow for Comparative Biological Screening

The following workflow provides a logical progression for evaluating and comparing the novel benzodioxepin compound against a benchmark benzoxazine analog.

G cluster_0 Phase 1: Compound Preparation & QC cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Data Analysis & Comparison prep Compound Solubilization (e.g., in DMSO) qc Purity & Identity Check (NMR, LC-MS) prep->qc Stock Solution antimicrobial Antimicrobial Assay (MIC Determination) qc->antimicrobial anticancer Anticancer Assay (MTT/SRB Assay) qc->anticancer mic_data Compare MIC Values (Benzodioxepin vs. Benzoxazine) antimicrobial->mic_data ic50_data Compare IC50 Values (Benzodioxepin vs. Benzoxazine) anticancer->ic50_data selectivity Assess Selectivity Index (Normal vs. Cancer Cells) ic50_data->selectivity

Caption: A logical workflow for the comparative biological evaluation of novel compounds.

3.2. Experimental Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[17][18]

Causality: The broth microdilution method is chosen for its efficiency, reproducibility, and quantitative output (MIC value), which allows for direct comparison of potency between compounds.[17] Using a standardized inoculum (0.5 McFarland) ensures that the results are consistent and not skewed by variations in the initial bacterial load.[19]

Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound (e.g., this compound and a representative benzoxazine analog) in 100% Dimethyl Sulfoxide (DMSO).

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, suspend several colonies of the test microorganism (e.g., S. aureus ATCC 29213) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Plate Setup (96-well microtiter plate):

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the highest concentration of the test compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration range (e.g., 128 µg/mL down to 0.125 µg/mL). Discard the final 100 µL from the last dilution well.

    • Controls: Designate wells for a positive control (broth + inoculum, no compound) and a sterility control (broth only).

  • Inoculation: Add 100 µL of the diluted microbial suspension to all wells except the sterility control.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[15]

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. The positive control must show turbidity, and the sterility control must remain clear for the assay to be valid.

3.3. Experimental Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes. It is a standard method for determining the 50% inhibitory concentration (IC₅₀) of a compound.[20][21]

Causality: The MTT assay is a robust, high-throughput method for assessing cytotoxicity. It relies on the principle that only viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantifiable measure of the compound's cytotoxic effect.

MTT_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h (Allow Adhesion) start->incubate1 treat Add Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, HCl-Isopropanol) incubate3->solubilize read Read Absorbance at ~570 nm solubilize->read end Calculate IC50 Value read->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media and conditions.

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Antimicrobial Activity (MIC)

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
This compound Experimental Value Experimental Value Experimental Value
Benzoxazine Analog (e.g., Ciprofloxacin for bacteria) Experimental Value Experimental Value Experimental Value

| Positive Control (e.g., Fluconazole for fungi) | N/A | N/A | Reference Value |

Table 2: Comparative Anticancer Activity (IC₅₀)

Compound IC₅₀ on MCF-7 (µM) IC₅₀ on MCF-10A (µM) Selectivity Index (SI)¹
This compound Experimental Value Experimental Value Calculated Value
Benzoxazine Analog Experimental Value Experimental Value Calculated Value
Positive Control (e.g., Doxorubicin) Reference Value Reference Value Calculated Value

¹Selectivity Index (SI) = IC₅₀ in normal cells (MCF-10A) / IC₅₀ in cancer cells (MCF-7). A higher SI value indicates greater selectivity for cancer cells.

Conclusion

While the benzoxazine scaffold is well-established as a source of potent antimicrobial and anticancer agents, the biological profile of this compound remains largely unexplored. The presence of a nitro-aromatic system suggests a strong potential for bioactivity, warranting a direct, systematic comparison. The experimental framework and detailed protocols provided in this guide offer a robust methodology for researchers to elucidate the therapeutic potential of this novel benzodioxepin and objectively benchmark its performance against established benzoxazine analogs. This structured approach will enable the generation of reliable, comparable data essential for advancing drug discovery efforts in these important classes of heterocyclic compounds.

References

A Researcher's Guide to Identifying and Validating the Biological Target of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising novel compound to a therapeutic candidate is both complex and challenging. A critical milestone in this journey is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, experience-driven comparison of modern experimental strategies for elucidating the mechanism of action of novel chemical entities, using the example of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, a compound with a scaffold suggestive of biological activity but without a known target.

The structure of this molecule, belonging to the benzodioxepin class, shares features with compounds known to possess a range of biological activities, including anti-proliferative effects[1][2]. However, without a confirmed molecular target, its therapeutic potential remains speculative. This guide is designed to equip researchers with the strategic and technical knowledge to move from a promising "hit" to a validated lead, emphasizing the causality behind experimental choices and the necessity of orthogonal, self-validating systems.

Part 1: Unmasking the Target: A Comparison of Identification Strategies

Before a target can be validated, it must first be identified. For a novel compound like this compound, the initial task is to generate a list of candidate protein interactors. Two primary philosophies guide this discovery phase: affinity-based proteomics and phenotype-driven approaches.

Affinity-Based Proteomics: Fishing for Interactors

This strategy relies on the principle of using the compound itself as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

One of the most powerful implementations of this is Affinity Purification coupled with Mass Spectrometry (AP-MS) . A prominent example of this is the "kinobeads" technology, which, while designed for kinase inhibitors, illustrates a broadly applicable workflow[3][4][5][6].

Experimental Rationale and Workflow:

The core principle is a competitive binding experiment[3][4]. The proteome (from cell or tissue lysates) is incubated with the free compound of interest across a range of concentrations. Subsequently, the lysate is passed over an affinity matrix—beads to which a broad-spectrum, immobilized ligand is attached. For kinases, this would be a cocktail of non-selective kinase inhibitors[7]. For a novel compound with an unknown target class, a more generalized affinity matrix might be required, or a derivative of the compound itself would be synthesized and immobilized.

Proteins that bind to this compound in the lysate will be unable to bind to the affinity matrix. By using quantitative mass spectrometry to compare the proteins captured by the beads in the presence and absence of the compound, we can identify proteins that are "competed off" in a dose-dependent manner. These are the high-confidence interactors.

cluster_0 Cell Lysate Preparation cluster_1 Competitive Binding cluster_2 Affinity Purification cluster_3 Analysis Lysate Cell/Tissue Lysate (Full Proteome) Incubation Incubation Lysate->Incubation Compound {this compound} (Increasing Concentrations) Compound->Incubation Enrichment Affinity Enrichment Incubation->Enrichment Kinobeads Affinity Beads (e.g., Kinobeads) Kinobeads->Enrichment MS LC-MS/MS Analysis Enrichment->MS Data Identify & Quantify Competed Proteins MS->Data

Figure 1: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Table 1: Comparison of Target Identification Approaches

MethodPrincipleAdvantagesDisadvantages
Affinity-Based Proteomics Uses the compound to physically isolate its binding partners from a cell lysate.Unbiased, identifies direct physical interactions, provides a quantitative measure of affinity.[3]Requires chemical modification to immobilize the compound, may miss low-affinity interactions, risk of identifying non-specific binders.
Phenotypic Screening Identifies a cellular phenotype caused by the compound, then works backward to find the target.Physiologically relevant, does not require compound modification, can uncover novel pathways.Target deconvolution can be complex and time-consuming, the phenotype may result from off-target effects.[8]
Genetic Screens (siRNA/CRISPR) Systematically knocks down/out genes to find which ones alter sensitivity to the compound.Causal evidence linking a gene to the compound's effect, can be performed at genome scale.Off-target effects of siRNAs, potential for compensatory mechanisms, may not identify the direct binding partner.[9]

Part 2: The Litmus Test: Orthogonal Methods for Target Validation

Identifying a candidate interactor is only the first step. True validation requires a rigorous, multi-pronged approach to demonstrate that the interaction between the compound and the putative target is responsible for the observed biological effect.[10][11] This is where we compare direct and indirect validation techniques.

Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA)

The gold standard for confirming that a compound binds to its target in a physiological context (i.e., within intact cells) is the Cellular Thermal Shift Assay (CETSA).[12][13][14]

Causality and Principle:

The principle of CETSA is based on ligand-induced thermal stabilization.[14] When a protein binds to a ligand (our compound), its tertiary structure is often stabilized. This increased stability means that a higher temperature is required to denature and precipitate the protein. CETSA measures this shift in thermal stability.[13][15]

Experimental Workflow:

  • Treatment: Intact cells are treated with either the vehicle (e.g., DMSO) or this compound.

  • Heating: The cell suspensions are heated to a range of temperatures. Unbound target protein will denature and aggregate at its characteristic melting temperature (Tm). However, the protein bound to the compound will be stabilized and remain soluble at higher temperatures.

  • Lysis & Separation: Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western Blot or other immunoassays.[15] A shift in the melting curve to the right indicates target engagement.

cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection & Analysis Cells Intact Cells Compound Compound Treatment Cells->Compound Vehicle Vehicle Control Cells->Vehicle Heat Apply Temperature Gradient Compound->Heat Vehicle->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifuge WB Western Blot / Immunoassay (Quantify Soluble Protein) Centrifuge->WB Curve Generate Melt Curve (Plot Soluble Protein vs. Temp) WB->Curve

Figure 2: The Cellular Thermal Shift Assay (CETSA) Workflow.

Indirect Validation: Genetic and Functional Approaches

While CETSA provides powerful evidence of direct binding, it does not inherently prove that this binding event is responsible for the compound's biological activity. Genetic methods are required to establish this causal link.[16]

Table 2: Comparison of Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
CETSA Measures ligand-induced thermal stabilization of the target protein in cells.[12][14]Confirms target engagement in a physiological context; no need for compound/protein modification.[17]Not all binding events cause thermal stabilization (potential for false negatives); throughput can be limited.[17]
siRNA/shRNA Knockdown Reduces target protein expression via RNA interference, which should mimic or occlude the compound's effect.Relatively quick and inexpensive way to test the necessity of the target for the compound's action.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[9]
CRISPR/Cas9 Knockout Permanently ablates the gene encoding the target protein.Provides a definitive "loss-of-function" model with high specificity.Can be lethal if the target is essential; time-consuming to generate stable cell lines.
Enzymatic/Functional Assay Measures the compound's effect on the biochemical activity of the purified target protein.Provides direct evidence of functional modulation (inhibition/activation); allows for detailed kinetic studies.Requires a purified, active protein and a functional assay; does not reflect the complexity of the cellular environment.

Part 3: An Integrated Strategy for this compound

To build an unassailable case for the biological target of our compound, these methods must be integrated into a logical, stepwise progression. The goal is to obtain converging evidence from multiple, orthogonal techniques.

Proposed Validation Workflow:

  • Phenotypic Anchor: First, establish a robust and reproducible cellular phenotype. Based on related scaffolds, an anti-proliferation assay in a panel of cancer cell lines would be a logical starting point.[1]

  • Target Identification: Use the most potent cell line from the phenotypic screen to perform an unbiased AP-MS experiment to identify a list of high-confidence binding partners.

  • Primary Validation (Direct Engagement): For the top candidate(s) from the AP-MS screen, perform CETSA to confirm direct target engagement inside the intact cells. This is a critical go/no-go step.

  • Secondary Validation (Functional Link): Use CRISPR/Cas9 to knock out the validated target from the parental cell line. The resulting knockout cells should show significant resistance to this compound in the original phenotypic assay.

  • Tertiary Validation (Biochemical): If the target is an enzyme, express and purify the protein to perform in vitro functional assays. This will confirm direct modulation of the target's activity and allow for the determination of potency (e.g., IC50).

A 1. Phenotypic Screening (e.g., Anti-proliferation Assay) B 2. Target Identification (Affinity Proteomics - AP-MS) A->B Identify Potent Cell Line C 3. Direct Engagement Validation (CETSA) B->C Identify Candidate Target(s) D 4. Genetic Validation (CRISPR Knockout) C->D Confirm In-Cell Binding E 5. Biochemical Validation (In Vitro Functional Assay) D->E Establish Causal Link to Phenotype F Validated Target E->F Confirm Direct Functional Modulation

Figure 3: Integrated workflow for target identification and validation.

Conclusion

Validating the biological target of a novel compound like this compound is a cornerstone of modern drug discovery. It requires moving beyond simple binding assays to a holistic approach that proves a compound physically engages its target in a relevant cellular environment and that this specific engagement is the cause of the desired biological outcome. By systematically applying a combination of unbiased discovery proteomics, direct engagement assays like CETSA, and definitive genetic techniques such as CRISPR, researchers can build a robust and compelling validation package, transforming a chemical curiosity into a viable therapeutic lead.

References

The Evolving Therapeutic Landscape of 3,4-Dihydro-2H-1,4-Benzoxazines: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, consistently serving as a foundation for the development of potent and selective therapeutic agents. Its structural rigidity, coupled with the versatility of substitution patterns on both the aromatic and heterocyclic rings, allows for the fine-tuning of physicochemical properties and biological targets. This guide provides a comparative analysis of the biological activities of various 3,4-dihydro-2H-1,4-benzoxazine analogs, with a focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present key experimental data, and provide detailed protocols for their biological evaluation.

Anticancer Activity: Targeting Proliferation and Survival Pathways

A significant body of research has focused on the development of 3,4-dihydro-2H-1,4-benzoxazine analogs as anticancer agents.[1] These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, often through the modulation of key signaling pathways involved in cell growth and survival.

Comparative Analysis of Anticancer Potency

The anti-proliferative activity of 3,4-dihydro-2H-1,4-benzoxazine analogs is highly dependent on the nature and position of substituents. A recent study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines revealed that these compounds exhibit moderate to good potency against various cancer cell lines.[2] For instance, molecule 14f from this series displayed significant anticancer activity with IC50 values ranging from 7.84 to 16.2 µM against a panel of cancer cell lines.[2][3]

CompoundPC-3 (Prostate) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)MIA PaCa-2 (Pancreatic) IC50 (µM)U-87 MG (Glioblastoma) IC50 (µM)
14f 9.7112.99.5816.2
Staurosporine (Control) ----

Table 1: Comparative IC50 values of a potent 4-aryl-3,4-dihydro-2H-1,4-benzoxazine analog (14f) against various cancer cell lines. [2]

Structure-Activity Relationship (SAR) for Anticancer Activity

The exploration of SAR in this class of compounds has provided valuable insights for the rational design of more potent analogs. Key findings include:

  • Substitution on the 4-Aryl Ring (Ring C): A para-amino group on the 4-aryl substituent significantly enhances anticancer potency.[1] This is exemplified by the superior activity of compound 14f .

  • Substitution on the Benzoxazine Core (Ring A): Electron-donating groups, such as a methoxy group at the C7-position, have been shown to improve activity.[1]

  • Hydroxyl Groups: The presence of hydroxyl groups on the benzoxazine core (Ring A) and the 3-phenyl ring (Ring B) is beneficial for biological activity.[3]

  • Planarity: The rigid and planar structure of the benzoxazine core is thought to facilitate intercalation into DNA, inducing DNA damage and subsequent cell death, a mechanism observed in some 2H-1,4-benzoxazin-3(4H)-one derivatives.[4][5]

Mechanism of Action: PI3K/mTOR Pathway Inhibition

One of the key mechanisms through which these analogs exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6] A series of 4-phenyl-2H-benzo[b][7][8]oxazin-3(4H)-one derivatives were identified as potent pan-class I PI3K/mTOR dual inhibitors.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzoxazine 3,4-Dihydro-2H-1,4- benzoxazine Analog Benzoxazine->PI3K inhibits Antimicrobial_Workflow cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Screening cluster_2 Mechanism of Action Synthesis Synthesize Analogs Purification Purify & Characterize Synthesis->Purification MIC Determine MIC Purification->MIC MBC Determine MBC MIC->MBC Docking Molecular Docking (e.g., DNA Gyrase) MIC->Docking Enzyme_Assay Enzyme Inhibition Assay Docking->Enzyme_Assay Synthesis_Pathway Benzoxazole Substituted Benzoxazole Reduction Reduction (e.g., NaBH4, Acetic Acid) Benzoxazole->Reduction N_Alkyl_o_aminophenol N-alkylated o-aminophenol Reduction->N_Alkyl_o_aminophenol Ring_Closure Ring Closure (e.g., 1,2-dibromoethane) N_Alkyl_o_aminophenol->Ring_Closure Benzoxazine 3,4-Dihydro-2H-1,4- benzoxazine Analog Ring_Closure->Benzoxazine

References

Insufficient Data for a Comprehensive Structure-Activity Relationship Guide on 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the knowledge regarding the structure-activity relationship (SAR) of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine derivatives. At present, there are no published studies detailing the synthesis of a series of these specific compounds and the subsequent evaluation of their biological activities. Therefore, the creation of a detailed comparison guide on their SAR is not feasible.

The parent compound, this compound, is documented as a commercially available chemical entity. However, its potential as a scaffold for medicinal chemistry exploration appears to be largely untapped in the public domain. SAR studies are foundational to modern drug discovery, providing critical insights into how chemical modifications to a core structure influence its biological effects. Such studies require the systematic synthesis of analogues and their rigorous biological testing to establish clear relationships between structure and activity.

While searches were broadened to include the biological activities of related benzodioxepin scaffolds, the findings were not directly applicable to the specific nitro- and amino-substituted core structure of the topic. For instance, a recent 2024 study described the synthesis and antibacterial properties of novel benzodioxepin amide-biphenyl derivatives, but these compounds do not share the specific 8-nitro-7-amine substitution pattern central to this inquiry.[1] General reviews on the diverse biological activities of nitro-containing compounds highlight their potential in various therapeutic areas, but do not provide specific data on the derivatives .[2]

The absence of published data prevents the construction of a meaningful comparison guide that would meet the scientific integrity and depth required for an audience of researchers and drug development professionals. Key components of such a guide, including comparative data tables, detailed experimental protocols for biological assays, and visualizations of SAR trends, cannot be generated without the underlying research.

It is possible that research on this class of compounds is being conducted in private industrial settings and has not been disclosed publicly. However, based on the currently accessible scientific literature, any attempt to create an SAR guide for this compound derivatives would be speculative and lack the necessary empirical foundation.

Therefore, we must conclude that the core requirement for a data-driven comparison guide on the structure-activity relationships of this compound derivatives cannot be met at this time due to a lack of available scientific research. Further investigation and publication in this area would be necessary before such a guide could be developed.

References

A Comparative Guide to the In Vitro Efficacy of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro efficacy of the novel nitroaromatic compound, 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, hereafter referred to as "Compound NBD-7A." Given the established broad-spectrum antimicrobial activity of many nitroaromatic compounds, this guide is structured to rigorously assess NBD-7A's potential as a new antibacterial agent.[1][2][3] The methodologies, comparative analyses, and illustrative data presented herein are designed for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

The core principle of this guide is to establish a self-validating system of inquiry. We will not only determine the direct antibacterial potency of Compound NBD-7A but also assess its selectivity and potential for therapeutic application by comparing its performance against established, clinically relevant antibiotics. The experimental choices are explained to provide a clear understanding of the causality behind the protocols, ensuring scientific integrity and logical progression from initial screening to more detailed characterization.

Introduction to Nitroaromatic Compounds and the Rationale for NBD-7A Evaluation

Nitroaromatic compounds have a long history in antimicrobial therapy, with notable examples including metronidazole and chloramphenicol.[1][3] Their mechanism of action often involves the reductive activation of the nitro group within the microbial cell, leading to the formation of toxic radical species.[1][2][4] These reactive intermediates can then covalently bind to and damage critical macromolecules such as DNA, resulting in cell death.[1][3] This mechanism provides a strong rationale for investigating novel nitro-containing molecules like NBD-7A for antimicrobial properties.

The following diagram illustrates the generalized mechanism of action for nitroaromatic antimicrobial agents.

Compound Nitroaromatic Compound (e.g., NBD-7A) Entry Entry into Bacterial Cell Compound->Entry Activation Reductive Activation (Nitroreductases) Entry->Activation Radical Formation of Nitro Radical Anion Activation->Radical Damage Damage to Cellular Macromolecules (DNA) Radical->Damage Death Bacterial Cell Death Damage->Death

Caption: Generalized mechanism of action for nitroaromatic antimicrobials.

Comparative In Vitro Efficacy Assessment

A crucial step in evaluating a novel compound is to benchmark its activity against current standards of care. For this guide, we will compare the hypothetical efficacy of Compound NBD-7A against Ciprofloxacin, a broad-spectrum fluoroquinolone, and Vancomycin, a glycopeptide antibiotic primarily used for Gram-positive infections.

The primary metric for antibacterial potency is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7]

Illustrative Antimicrobial Activity Data

The following table summarizes the hypothetical MIC values for Compound NBD-7A and the selected comparators against a panel of clinically relevant bacterial strains. This panel includes both Gram-positive and Gram-negative bacteria to assess the spectrum of activity.

Compound Organism MIC (µg/mL)
Compound NBD-7A Staphylococcus aureus (ATCC 29213)4
Enterococcus faecalis (ATCC 29212)8
Escherichia coli (ATCC 25922)2
Pseudomonas aeruginosa (ATCC 27853)16
Ciprofloxacin Staphylococcus aureus (ATCC 29213)0.5
Enterococcus faecalis (ATCC 29212)1
Escherichia coli (ATCC 25922)0.015
Pseudomonas aeruginosa (ATCC 27853)0.25
Vancomycin Staphylococcus aureus (ATCC 29213)1
Enterococcus faecalis (ATCC 29212)2
Escherichia coli (ATCC 25922)>128
Pseudomonas aeruginosa (ATCC 27853)>128

Note: The data presented in this table is for illustrative purposes only and serves as a template for data presentation.

Selectivity Index: Balancing Efficacy and Cytotoxicity

An ideal antimicrobial agent should be highly potent against microbial targets while exhibiting minimal toxicity to host cells. The selectivity index (SI) is a quantitative measure of this balance, calculated as the ratio of the compound's cytotoxicity to its bioactivity. A higher SI value is desirable.

SI = CC₅₀ / MIC

Where:

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of mammalian cells.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration that inhibits bacterial growth.

The following table presents a hypothetical selectivity analysis for Compound NBD-7A against S. aureus and E. coli, assuming a CC₅₀ value determined from a standard cytotoxicity assay on human embryonic kidney (HEK293) cells.

Parameter Value
CC₅₀ (HEK293 cells)128 µg/mL
MIC (S. aureus)4 µg/mL
Selectivity Index (S. aureus) 32
MIC (E. coli)2 µg/mL
Selectivity Index (E. coli) 64

Note: The data presented in this table is for illustrative purposes only.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key in vitro assays required to generate the data presented above. These protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for MIC Determination

This assay is the gold standard for determining the MIC of an antimicrobial agent.[6][7][8] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solution of Compound NBD-7A in DMSO P2 Prepare 2-fold serial dilutions of NBD-7A in Mueller-Hinton Broth (MHB) P1->P2 A1 Inoculate 96-well plate containing compound dilutions with bacterial suspension P2->A1 P3 Prepare standardized bacterial inoculum (0.5 McFarland standard) P3->A1 A2 Include positive (no drug) and negative (no bacteria) controls A1->A2 A3 Incubate at 35-37°C for 16-20 hours A2->A3 D1 Visually inspect for turbidity (bacterial growth) A3->D1 D2 Determine MIC: Lowest concentration with no visible growth D1->D2

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of Compound NBD-7A in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The concentration range should be selected based on the expected potency.

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

MTT Assay for Mammalian Cell Cytotoxicity (CC₅₀ Determination)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability. It is crucial for determining the selectivity of a novel compound.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293) at an appropriate density.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound NBD-7A in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of CC₅₀:

    • The absorbance values are plotted against the compound concentrations, and the CC₅₀ is calculated as the concentration that results in a 50% reduction in cell viability compared to the vehicle control.

Logical Framework for Interpretation and Progression

The results from these initial in vitro assays guide the subsequent steps in the drug discovery process. The following diagram outlines a logical decision-making framework.

Start In Vitro Screening: MIC & CC₅₀ Determination Decision1 Is MIC in a potent range? Start->Decision1 Decision2 Is Selectivity Index (SI) favorable? Decision1->Decision2 Yes Stop1 STOP: Low Potency Decision1->Stop1 No Stop2 STOP: High Cytotoxicity Decision2->Stop2 No Proceed PROCEED: Lead Candidate Decision2->Proceed Yes FurtherStudies Further Studies: - Mechanism of Action - Resistance Profiling - In Vivo Efficacy Proceed->FurtherStudies

Caption: Decision-making framework for novel antimicrobial candidates.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the initial in vitro characterization of this compound (Compound NBD-7A) as a potential antimicrobial agent. By employing standardized assays and comparing its performance against established antibiotics, researchers can generate a clear and objective assessment of its efficacy and selectivity.

The illustrative data for Compound NBD-7A suggests a promising profile with broad-spectrum activity and a favorable selectivity index. Should real experimental data align with this hypothetical profile, Compound NBD-7A would warrant further investigation as a lead candidate. Subsequent studies would include elucidating its precise mechanism of action, assessing its potential for resistance development, and ultimately, evaluating its efficacy in in vivo models of infection.

References

Navigating the Labyrinth of Novel Compound Validation: A Comparative Guide to the Biological Effects of 8-Nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, the initial identification of a bioactive compound is but the first step in a long and arduous journey. Rigorous, multi-faceted validation is paramount to ascertain its true potential and mechanism of action. This guide provides a comprehensive framework for the cross-validation of the biological effects of the novel compound 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, a molecule of emerging interest. While specific data on this compound remains nascent in publicly available literature, we can infer its potential biological activities based on its structural motifs, specifically the benzodioxepin core and the aromatic nitroamine group.

This guide will objectively compare the hypothetical effects of this compound with known, structurally related alternatives. We will delve into detailed experimental protocols, present comparative data, and elucidate the underlying scientific rationale for each step, empowering researchers to design and execute robust validation studies.

Inferred Biological Activity and Selection of Comparators

The chemical structure of this compound suggests potential interactions with biological systems commonly targeted by molecules containing a benzodioxepin scaffold. These are often associated with effects on the central nervous system, including interactions with serotonin and adrenergic receptors. The presence of a nitro-aromatic group can also imply various other activities, including potential cytotoxicity or use as a prodrug.

For the purpose of this guide, we will hypothesize that this compound exhibits modulatory effects on serotonergic pathways, a common trait of related structures. Therefore, we have selected the following well-characterized compounds as comparators:

  • (±)-8-OH-DPAT: A potent and selective 5-HT1A receptor agonist, providing a benchmark for receptor binding affinity and functional activity.

  • Buspirone: A partial agonist of the 5-HT1A receptor, used clinically as an anxiolytic, offering a therapeutically relevant comparison.

  • WAY-100635: A silent antagonist of the 5-HT1A receptor, crucial for delineating agonist- versus antagonist-driven effects and for use in competitive binding assays.

This selection of comparators with distinct modes of action—full agonist, partial agonist, and antagonist—provides a robust framework for elucidating the specific pharmacological profile of our novel compound.

Comparative Physicochemical and Pharmacological Properties

A thorough understanding of a compound's physicochemical properties is fundamental to interpreting its biological activity. The following table summarizes key properties for our compound of interest and its selected comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKaKnown/Hypothesized Target
This compoundC9H10N2O4210.191.252.85 (amine)5-HT Receptors (Hypothesized)
(±)-8-OH-DPATC16H25NO247.383.429.7 (amine)5-HT1A Agonist
BuspironeC21H31N5O2385.503.237.7 (most basic)5-HT1A Partial Agonist
WAY-100635C25H34N4O2422.564.888.1 (most basic)5-HT1A Antagonist

Note: Properties for this compound are predicted using computational models due to the absence of published experimental data.

Experimental Cross-Validation Workflow

A multi-pronged approach is essential for the rigorous cross-validation of a novel compound's biological effects. The following workflow outlines a logical progression from initial binding characterization to functional cellular and in vivo assays.

CrossValidationWorkflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: In Vivo Confirmation A Radioligand Binding Assay B Determine Ki A->B Quantify Affinity C cAMP Assay B->C Confirm Mechanism D Determine EC50/IC50 C->D Quantify Potency E Animal Behavioral Model D->E Assess In Vivo Efficacy F Measure Physiological Response E->F Correlate with Behavior

Figure 1: A stepwise workflow for the cross-validation of a novel compound's biological effects.

Phase 1: Target Engagement - Radioligand Binding Assays

The initial step is to determine if this compound directly interacts with the hypothesized target, the 5-HT1A receptor. This is achieved through competitive radioligand binding assays.

Protocol: 5-HT1A Receptor Competitive Binding Assay

  • Membrane Preparation: Utilize commercially available cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

  • Radioligand: Use a high-affinity radiolabeled antagonist for the 5-HT1A receptor, such as [3H]WAY-100635. The concentration of the radioligand should be at or near its Kd for the receptor.

  • Competition Curve:

    • In a 96-well plate, add a fixed concentration of the radioligand and cell membranes to each well.

    • Add increasing concentrations of the unlabeled test compounds: this compound, (±)-8-OH-DPAT, and Buspirone.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand, e.g., 10 µM serotonin).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This assay will reveal the binding affinity (Ki) of this compound for the 5-HT1A receptor, allowing for a direct comparison with the known affinities of (±)-8-OH-DPAT and Buspirone.

Phase 2: Functional Activity - cAMP Assay

Following confirmation of target engagement, the next critical step is to determine the functional consequence of this binding. The 5-HT1A receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol: cAMP Accumulation Assay

  • Cell Culture: Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Forskolin Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.

  • Compound Treatment: Concurrently with forskolin stimulation, treat the cells with increasing concentrations of the test compounds: this compound, (±)-8-OH-DPAT, and Buspirone.

  • Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the compound concentration.

    • For agonists, the data will show a concentration-dependent decrease in cAMP levels. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum effect).

    • To test for antagonist activity, perform the same assay in the presence of a fixed concentration of a known agonist (e.g., (±)-8-OH-DPAT) and increasing concentrations of the test compound. An antagonist will cause a rightward shift in the agonist's dose-response curve.

Expected Outcome: This assay will characterize this compound as a potential agonist (decreases cAMP), antagonist (no effect on its own but blocks the effect of an agonist), or partial agonist (produces a submaximal response compared to a full agonist). The potency (EC50) and efficacy (Emax) can be directly compared to (±)-8-OH-DPAT and Buspirone.

SignalingPathway cluster_receptor Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., 8-OH-DPAT) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Figure 2: Simplified signaling pathway of a 5-HT1A receptor agonist.

Conclusion

The cross-validation of a novel compound like this compound is a systematic process that requires careful experimental design and the use of appropriate comparators. By employing a tiered approach of binding, functional, and eventually in vivo assays, researchers can build a comprehensive pharmacological profile of the compound. The protocols and comparative framework provided in this guide offer a robust starting point for elucidating the mechanism of action of this and other novel molecules, ultimately paving the way for the development of new and improved therapeutics. The key to trustworthy and reproducible results lies in the meticulous execution of these assays and the objective interpretation of the data within the context of well-characterized reference compounds.

Benchmarking a Novel Cholinesterase Inhibitor: A Comparative Efficacy Analysis of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Discovery

Introduction

The landscape of neurodegenerative disease therapeutics is continually evolving, with a persistent need for novel small molecules that can effectively and selectively modulate key enzymatic targets. Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remain validated targets for the symptomatic treatment of Alzheimer's disease. Inhibition of these enzymes increases the availability of the neurotransmitter acetylcholine in the synaptic cleft, a strategy that has demonstrated clinical efficacy in improving cognitive function.[1][2][3][4][5] While several cholinesterase inhibitors are commercially available, the search for new chemical entities with improved potency, selectivity, and pharmacokinetic profiles is an ongoing endeavor.

This guide introduces a systematic approach to benchmarking the novel compound, 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, against established cholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. The presence of a nitro group and an aromatic amine on the benzodioxepin scaffold suggests the potential for interaction with the active sites of cholinesterases, making it a compound of interest for neuropharmacological screening.[6][7][8][9] This document provides a framework for its initial characterization, outlining the essential experimental protocols, comparative data analysis, and interpretation of results in the context of existing therapies.

Rationale for Comparator Selection

The choice of Donepezil, Rivastigmine, and Galantamine as benchmarks is based on their distinct mechanisms of action and clinical relevance.[4][10]

  • Donepezil: A highly selective and reversible inhibitor of AChE.[11][12][13][14][15] Its selectivity provides a clear benchmark for assessing the AChE-specific inhibitory potential of our test compound.

  • Rivastigmine: A pseudo-irreversible inhibitor of both AChE and BChE.[2][5][16][17][18] Comparison with Rivastigmine will help elucidate whether the novel compound exhibits dual inhibitory activity.

  • Galantamine: A reversible, competitive inhibitor of AChE that also acts as an allosteric modulator of nicotinic acetylcholine receptors, representing a dual mechanism of action.[1][19][20][21][22]

By benchmarking against this panel, we can position the inhibitory profile of this compound in the current therapeutic context.

Experimental Workflow for Comparative Inhibitor Profiling

The following workflow outlines the key experimental stages for a comprehensive comparative analysis.

G cluster_0 Compound Preparation & QC cluster_1 Enzyme Inhibition Assays cluster_2 Kinetic Analysis cluster_3 Data Analysis & Comparison Compound_Prep Test Compound Synthesis & Purification QC Purity & Structural Verification (NMR, MS, HPLC) Compound_Prep->QC IC50_AChE IC50 Determination (AChE) QC->IC50_AChE IC50_BChE IC50 Determination (BChE) QC->IC50_BChE Dixon_Plot Mechanism of Inhibition (Dixon Plot) IC50_AChE->Dixon_Plot IC50_BChE->Dixon_Plot Data_Table Comparative Data Table Generation Dixon_Plot->Data_Table Discussion Interpretation & Discussion Data_Table->Discussion

Caption: High-level experimental workflow for benchmarking a novel cholinesterase inhibitor.

Detailed Experimental Protocols

Determination of IC50 Values for AChE and BChE

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor.[23] The following protocol is based on the widely used Ellman's method.[24][25][26]

Materials and Reagents:

  • Human recombinant Acetylcholinesterase (AChE)

  • Human serum Butyrylcholinesterase (BChE)

  • This compound (Test Compound)

  • Donepezil, Rivastigmine, Galantamine (Reference Compounds)

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by serial dilution in phosphate buffer.

    • Prepare solutions of ATCI (14 mM), BTCI (10 mM), and DTNB (10 mM) in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the enzyme solution (AChE or BChE) to each well.

    • Add 10 µL of the various dilutions of the test or reference compounds. For control wells (100% activity), add 10 µL of buffer.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 20 µL of the appropriate substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.[24]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23][24]

Elucidation of Inhibition Mechanism using Dixon Plots

To understand how the novel compound interacts with the enzyme, determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial. Dixon plots provide a graphical method for this analysis.[27][28][29]

Procedure:

  • Experimental Design:

    • Perform the cholinesterase activity assay as described above, but with varying concentrations of both the inhibitor and the substrate.

    • Use a minimum of three different fixed substrate concentrations. For each substrate concentration, use a range of at least five inhibitor concentrations.

  • Data Plotting and Interpretation:

    • For each substrate concentration, plot the reciprocal of the initial velocity (1/V) against the inhibitor concentration ([I]).

    • The pattern of the resulting lines allows for the determination of the inhibition type:

      • Competitive Inhibition: Lines intersect on the x-axis.

      • Non-competitive Inhibition: Lines intersect on the x-axis to the left of the y-axis.

      • Uncompetitive Inhibition: Lines are parallel.

      • Mixed Inhibition: Lines intersect to the left of the y-axis, but not on the x-axis.

G cluster_0 Dixon Plot Analysis cluster_1 Interpretation a Vary [Inhibitor] at several fixed [Substrate] b Plot 1/Velocity vs. [Inhibitor] a->b c Analyze intersection point of the lines b->c d Competitive c->d e Non-competitive c->e f Uncompetitive c->f g Mixed c->g

Caption: Logical flow for determining the mechanism of enzyme inhibition using Dixon plots.

Comparative Data Analysis

The inhibitory activities of this compound and the reference compounds should be summarized in a clear, tabular format for direct comparison.

Table 1: Comparative Inhibitory Potency (IC50) against Human Cholinesterases

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE IC50 / AChE IC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Donepezil~2-10~3000-7000~300-1500
Rivastigmine~50-400~30-500~0.1-10
Galantamine~400-1000~5000-15000~10-30

Note: IC50 values for reference compounds are approximate and can vary depending on experimental conditions. It is crucial to run them in parallel with the test compound.

Table 2: Summary of Inhibition Mechanism

CompoundAChE Inhibition MechanismBChE Inhibition Mechanism
This compoundDetermined from Dixon PlotDetermined from Dixon Plot
DonepezilReversible, Non-competitiveWeakly Reversible
RivastigminePseudo-irreversible, CarbamylatingPseudo-irreversible, Carbamylating
GalantamineReversible, CompetitiveReversible, Competitive

Discussion and Interpretation

The synthesized data will provide a comprehensive profile of this compound as a potential cholinesterase inhibitor. Key points for discussion should include:

  • Potency: How does the IC50 value of the novel compound for AChE and BChE compare to the established inhibitors? Lower IC50 values indicate higher potency.

  • Selectivity: Does the compound show selectivity for AChE over BChE, or is it a dual inhibitor? The selectivity index provides a quantitative measure. A high selectivity index suggests AChE specificity, similar to Donepezil, while a value close to 1 suggests dual inhibition, akin to Rivastigmine.

  • Mechanism of Action: What is the mode of inhibition? A competitive mechanism suggests interaction with the enzyme's active site, while a non-competitive or mixed mechanism may indicate binding to an allosteric site. This has implications for the compound's potential for off-target effects and its behavior in the complex physiological environment.

Conclusion

This guide provides a robust framework for the initial benchmarking of this compound against clinically relevant cholinesterase inhibitors. By following these detailed protocols and analytical approaches, researchers can generate high-quality, comparative data to assess the therapeutic potential of this novel compound. The results of this investigation will be instrumental in guiding future lead optimization efforts and further preclinical development.

References

A Senior Application Scientist's Guide to Establishing In Vitro to In Vivo Correlation (IVIVC) for Novel CNS Drug Candidates: A Case Study with 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from promising in vitro activity to demonstrable in vivo efficacy is a critical bottleneck in drug discovery. Establishing a robust In Vitro to In Vivo Correlation (IVIVC) is paramount for de-risking candidates, optimizing formulations, and accelerating development timelines.[1] The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[2] This guide provides a comprehensive framework for establishing a meaningful IVIVC for a novel chemical entity (NCE), using the hypothetical compound 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine (hereafter designated "Compound X") as a practical case study. We will navigate the strategic selection of assays, the logic of pharmacokinetic/pharmacodynamic (PK/PD) modeling, and the interpretation of correlative data for a CNS-active compound.

Introduction: The Challenge of Compound X

Compound X is a novel molecule featuring a benzodioxepin scaffold. While no specific biological data for Compound X exists in the public domain, its structural motifs suggest potential bioactivity. Benzodioxepin derivatives have been reported to interact with various CNS targets, including muscarinic and adrenergic receptors.[3][4] The presence of a nitro group, a common pharmacophore (and potential toxicophore), suggests a role in redox-sensitive pathways, a feature seen in many antimicrobial and antineoplastic agents.[5][6]

For the purpose of this guide, we will hypothesize that Compound X was identified in a high-throughput screen as a potent positive allosteric modulator (PAM) of a specific G-protein coupled receptor (GPCR) implicated in synaptic plasticity, making it a potential therapeutic for Alzheimer's disease. Our goal is to build a predictive bridge between its in vitro potency and its potential in vivo cognitive-enhancing effects.

The IVIVC Strategic Workflow

Establishing an IVIVC is not a linear process but an iterative cycle of in vitro characterization, in vivo testing, and mathematical modeling.[7] The ultimate objective is to create a model where in vitro dissolution or potency data can reliably predict the in vivo plasma concentration and, consequently, the therapeutic effect.[8]

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Modeling & Correlation a Target Engagement (IC50/EC50) b Cellular Functional Assays a->b Confirms Mechanism c ADME & Formulation b->c Selects Lead g PK/PD Modeling b->g Provides Potency Data d Pharmacokinetics (PK) (Cmax, AUC, T1/2) c->d Informs Dosing e Pharmacodynamics (PD) (Target Occupancy) d->e Links Dose to Target d->g Provides Exposure Data f Efficacy Models (Behavioral Tests) e->f Links Target to Effect f->g Provides Efficacy Data h IVIVC Development (Level A, B, or C) g->h Establishes Relationship h->c Refines Formulation

Caption: The iterative workflow for establishing an IVIVC.

Phase 1: Comprehensive In Vitro Characterization

The foundation of any IVIVC is a deep understanding of the compound's properties outside a biological system. The goal is to move from simple target binding to a more complex, physiologically relevant cellular response.

Comparing In Vitro Assays: From Potency to Function

For Compound X, a tiered approach is essential. We start with specific, high-throughput assays and progressively move to more complex, lower-throughput systems that better mimic a biological environment.

Assay TypeObjectiveCompound X ExampleRationale & Causality
Biochemical Assay Determine direct target affinity and potency (EC50).Fluorescence Polarization (FP) Binding Assay: Measure displacement of a fluorescent ligand from the purified GPCR target by Compound X.Expertise: This is the cleanest, most direct measure of affinity. It isolates the drug-target interaction from cellular complexity, providing a baseline potency value. A low EC50 is desired but doesn't guarantee cellular activity.
Cell-Based Pathway Assay Confirm mechanism of action in a cellular context.cAMP or Calcium Flux Assay: Use a recombinant cell line overexpressing the target GPCR. Measure the potentiation of the endogenous ligand's signal (e.g., cAMP reduction) by Compound X.Expertise: This confirms Compound X is not only binding but is functionally active as a PAM. It also implicitly tests for cell permeability. A result here is more biologically relevant than a simple binding assay.[9]
Phenotypic Assay Assess desired physiological outcome in a relevant cell type.Neurite Outgrowth Assay: Treat primary cortical neurons with an amyloid-beta precursor, then co-treat with Compound X. Quantify neurite length and branching.Trustworthiness: This assay provides a crucial link to the disease hypothesis (synaptic failure in Alzheimer's). A positive result here strongly justifies moving into expensive in vivo models.
Protocol: Cell-Based Calcium Flux Assay

This protocol ensures a self-validating system by including appropriate controls.

  • Cell Plating: Seed HEK293 cells stably expressing the target GPCR into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours.

  • Dye Loading: Remove media and add 100 µL of Fluo-4 AM calcium indicator dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in assay buffer. Also prepare a positive control (known PAM) and a vehicle control (0.1% DMSO).

  • Assay Execution:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR Tetra).

    • Add 20 µL of Compound X dilutions, positive control, or vehicle to the appropriate wells.

    • After a 10-minute incubation, add 20 µL of the endogenous ligand at its EC20 concentration (a sub-maximal dose that allows for potentiation to be observed).

    • Measure the fluorescence intensity (calcium flux) over a 3-minute period.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence signal. Plot the AUC against the log concentration of Compound X and fit to a four-parameter logistic equation to determine the EC50.

    • Self-Validation: The positive control must show a response within 2-fold of its historical average. The vehicle control should show no potentiation.

Phase 2: In Vivo Evaluation

In vivo studies are designed to understand what the body does to the drug (PK) and what the drug does to the body (PD and efficacy).[10] For a CNS drug like Compound X, this requires demonstrating that it can cross the blood-brain barrier (BBB) and engage its target in the brain.

Pharmacokinetics (PK) in Rodents

The initial PK study aims to determine the exposure (Cmax, AUC) and half-life of Compound X in both plasma and, critically, the brain.

  • Protocol: Administer Compound X (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes to mice.

  • Sampling: Collect blood and brain tissue at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Analysis: Quantify Compound X concentration using LC-MS/MS.

  • Key Metric: Calculate the brain-to-plasma ratio. A ratio > 1 is ideal, indicating good BBB penetration. This data is essential for selecting doses for subsequent PD and efficacy studies.

Pharmacodynamics (PD) & Efficacy in a Disease Model

The goal here is to link drug exposure in the brain to target engagement and a measurable therapeutic outcome. We will use a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD).[11]

Study TypeObjectiveCompound X ExampleRationale & Causality
Target Occupancy Confirm Compound X engages the GPCR target in the brain at therapeutic doses.Ex Vivo Autoradiography: Dose 5xFAD mice with varying levels of Compound X. Sacrifice animals, section brains, and incubate with a radiolabeled ligand for the target GPCR. Measure displacement of the radioligand to calculate the percentage of receptors occupied by Compound X.Expertise: This is the definitive proof of target engagement in the CNS. It allows us to correlate the PK (brain concentration) with a direct biological event (receptor occupancy), which is a cornerstone of PK/PD modeling.[12]
Efficacy Study Determine if target engagement leads to a cognitive benefit.Morris Water Maze: Treat aged 5xFAD mice with Compound X or vehicle for 4 weeks. Assess spatial learning and memory by measuring the time it takes for mice to find a hidden platform.Trustworthiness: This is a validated, gold-standard behavioral assay for assessing cognitive function in Alzheimer's models.[13] A statistically significant improvement in performance versus vehicle is a strong indicator of potential human efficacy.

Phase 3: Bridging the Gap with PK/PD Modeling and IVIVC

This is where we mathematically link the in vitro and in vivo data. The FDA guidance outlines several levels of correlation; a "Level A" correlation, which represents a point-to-point relationship between in vitro and in vivo profiles, is the most rigorous and sought-after.[14][15]

The PK/PD Model: Linking Exposure to Effect

A PK/PD model uses mathematical equations to describe the relationship between drug concentration and the pharmacological effect over time.[16] For Compound X, we aim to correlate the brain concentration with receptor occupancy and, ultimately, cognitive improvement.

cluster_0 In Vivo Data cluster_1 In Vitro & Ex Vivo Data cluster_2 Predictive Model a Dose (mg/kg) b Pharmacokinetics (PK) Brain Concentration vs. Time a->b Determines d Integrated PK/PD Model Effect vs. Time b->d Input c Pharmacodynamics (PD) Effect vs. Concentration c->d Input

Caption: The relationship between PK, PD, and the final integrated model.

The relationship between concentration and effect is often described by a sigmoid Emax model:

Effect = E₀ + (Emax * Cⁿ) / (EC₅₀ⁿ + Cⁿ)

Where:

  • E₀: Baseline effect

  • Emax: Maximum possible effect

  • C: Concentration of Compound X in the brain

  • EC₅₀: Concentration producing 50% of Emax (derived from in vivo target occupancy)

  • n: Hill coefficient (slope of the curve)

Establishing the Level A IVIVC

To achieve a Level A IVIVC, we must correlate the in vitro dissolution rate with the in vivo absorption rate.[14] This is most relevant for oral formulations.

  • Develop Multiple Formulations: Create at least three formulations of Compound X with different release rates (e.g., fast, medium, slow).[14]

  • In Vitro Dissolution: Test each formulation in a USP-approved dissolution apparatus, measuring the percentage of drug dissolved over time.

  • In Vivo Bioavailability: Administer each formulation to human subjects (or a surrogate species) and measure plasma concentrations over time.

  • Deconvolution: Use pharmacokinetic techniques (e.g., Wagner-Nelson method) to calculate the in vivo absorption profile from the plasma concentration data.[14]

  • Correlation: Plot the in vitro dissolution profile against the in vivo absorption profile for each formulation. A linear, point-to-point relationship indicates a successful Level A IVIVC.

FormulationIn Vitro T50 (min)In Vivo Tmax (hr)In Vivo AUC (ng*hr/mL)
Fast Release 151.01250
Medium Release 452.51180
Slow Release 1206.01050

This data, when plotted and showing a linear correlation, would form the basis of a predictive model. Such a model allows for biowaivers, meaning that future changes to the formulation may not require new human bioequivalence studies, saving significant time and cost.[7][17]

Conclusion

Establishing an in vitro to in vivo correlation is a cornerstone of modern, efficient drug development. For a novel CNS candidate like This compound , the process requires a logical, tiered approach. It begins with confirming the mechanism of action in progressively more complex in vitro systems, proceeds to demonstrating target engagement and efficacy in relevant in vivo models, and culminates in the mathematical integration of these datasets through PK/PD and IVIVC modeling. This rigorous, science-driven framework provides the confidence needed to advance a promising molecule from the bench to the clinic.

References

A Framework for Evaluating the Selectivity and Specificity of Novel Chemical Entities: A Case Study with 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for the systematic evaluation of the selectivity and specificity of a novel chemical entity, using the hypothetical case of "8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine." As this compound is not extensively characterized in publicly available literature, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals on the requisite experimental journey from a new molecule to a well-defined pharmacological tool.

PART 1: THE IMPERATIVE OF SELECTIVITY AND SPECIFICITY IN DRUG DISCOVERY

In the quest for novel therapeutics, selectivity and specificity are the cornerstones of a successful drug development campaign. Selectivity refers to a compound's ability to bind to a specific target over other, often closely related, targets. Specificity , in a functional context, describes the singular biological effect elicited by this interaction. A highly selective and specific compound minimizes the potential for off-target effects, which can lead to adverse drug reactions and therapeutic failure. The rigorous characterization of these parameters is therefore not merely an academic exercise but a critical step in de-risking a drug candidate and building a robust safety and efficacy profile.

PART 2: A TIERED APPROACH TO SELECTIVITY PROFILING

A logical, tiered approach is essential for efficiently and comprehensively characterizing a novel compound. This process typically begins with broad, high-throughput screening to identify a compound's primary biological targets, followed by more focused, in-depth assays to quantify its potency, selectivity, and functional activity.

tiered_approach cluster_tier1 Tier 1: Broad-Based Screening cluster_tier2 Tier 2: Hit Confirmation and Potency cluster_tier3 Tier 3: Functional Characterization and Selectivity in_silico In Silico Target Prediction broad_panel Broad Panel Screening (e.g., Eurofins SafetyScreen) in_silico->broad_panel Hypothesis Generation binding_assays Binding Assays (Affinity - Ki) broad_panel->binding_assays Primary Hits enzyme_assays Enzyme Inhibition Assays (Potency - IC50) broad_panel->enzyme_assays Primary Hits cellular_assays Cell-Based Functional Assays (Efficacy - EC50/IC50) binding_assays->cellular_assays Confirmed Binders enzyme_assays->cellular_assays Confirmed Inhibitors selectivity_panel Selectivity Panel Screening (Against related targets) cellular_assays->selectivity_panel Functionally Active Hits

Caption: A tiered workflow for selectivity and specificity profiling.

Tier 1: Initial Target Identification

For a novel compound like this compound, the initial step is to gain a broad understanding of its potential biological interactions.

1. In Silico Prediction: Computational models can predict potential targets based on the compound's chemical structure by comparing it to libraries of known ligands. While not a substitute for experimental data, this can help prioritize screening efforts.

2. Broad Panel Screening: Submitting the compound to a commercial service for broad panel screening (e.g., Eurofins Discovery's SafetyScreen panels) is a cost-effective and rapid method to test for binding against hundreds of diverse targets, including GPCRs, ion channels, kinases, and transporters.

Tier 2: Hit Confirmation and Potency Determination

Once primary "hits" are identified from broad screening, the next step is to confirm these interactions and determine the compound's potency.

A. Radioligand Binding Assays for Receptor Targets

These assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[1][2][3][4]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Reaction Mixture: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target, and a range of concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Use a vacuum manifold to filter the contents of the plate. The filter will trap the cell membranes with the bound radioligand.

  • Detection: After washing to remove unbound radioligand, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

B. Enzyme Inhibition Assays

If the primary hit is an enzyme, its inhibition by the test compound must be quantified.[5][6][7]

Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the purified enzyme, the enzyme's substrate (which generates a colored product), and the test compound at various concentrations.

  • Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the test compound. Allow a short pre-incubation period for the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Use a microplate spectrophotometer to measure the change in absorbance over time, which is proportional to the rate of the enzyme reaction.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Tier 3: Functional Characterization and Selectivity

Binding affinity or enzyme inhibition does not always translate to a functional effect in a cellular context. Therefore, cell-based assays are crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist.[8][9][10][11][12]

A. Cell-Based GPCR Functional Assays

For GPCR targets, functional activity is often assessed by measuring the production of second messengers like cAMP or the mobilization of intracellular calcium.[8][9][10]

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

  • Cell Culture: Use a cell line engineered to express the target GPCR.

  • Compound Addition: Add varying concentrations of the test compound. To test for antagonist activity, add the test compound first, followed by a known agonist at its EC50 concentration.

  • Incubation: Allow the cells to respond to the compound(s).

  • Lysis and Detection: Lyse the cells and use a commercial kit (e.g., HTRF, ELISA, or luminescence-based) to measure the intracellular cAMP concentration.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

B. Selectivity Panel Screening

Once the primary functional activity is confirmed, the compound's selectivity should be assessed against closely related targets (e.g., other subtypes of the same receptor or other members of the same enzyme family). This is typically done by running the same binding or functional assays for these related targets.

PART 3: DATA PRESENTATION AND INTERPRETATION

Clear and concise presentation of data is critical for objective comparison.

Table 1: Hypothetical Primary Screening and Selectivity Profile of this compound

TargetAssay TypeThis compound (Ki/IC50/EC50, nM)Comparator: Haloperidol (Ki/IC50, nM)Comparator: Fluoxetine (Ki/IC50, nM)
Dopamine D2 Receptor Binding (Ki) 25 1.5 >10,000
Dopamine D2 Receptor cAMP (IC50, Antagonist) 40 5 >10,000
Serotonin 5-HT2A ReceptorBinding (Ki)8503200
Serotonin Transporter (SERT)Binding (Ki)1,500>10,0000.8
Adrenergic α1 ReceptorBinding (Ki)>5,00010>10,000
hERG Ion ChannelBinding (IC50)>10,000120>10,000

Data is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

The data in Table 1 suggests that this compound is a potent and selective antagonist of the Dopamine D2 receptor. The selectivity can be quantified as follows:

  • Selectivity for D2 over 5-HT2A: 850 nM / 25 nM = 34-fold

  • Selectivity for D2 over SERT: 1,500 nM / 25 nM = 60-fold

A lack of significant activity at the hERG ion channel at high concentrations is a positive indicator for cardiac safety. Compared to Haloperidol, it is less potent at the D2 receptor but may have a cleaner profile regarding adrenergic and serotonergic receptors. Compared to the SSRI Fluoxetine, it has a completely different primary target.

PART 4: VISUALIZING EXPERIMENTAL WORKFLOWS

Diagrams can clarify complex experimental processes.

functional_assay_decision_tree start Confirmed Hit from Binding Assay (e.g., D2 Receptor) agonist_test Test for Agonist Activity (Measure cAMP) start->agonist_test agonist_result Agonist Effect? agonist_test->agonist_result antagonist_test Test for Antagonist Activity (Add known agonist + test compound, measure cAMP) agonist_result->antagonist_test No agonist_outcome Determine EC50 (Agonist) agonist_result->agonist_outcome Yes antagonist_result Antagonist Effect? antagonist_test->antagonist_result no_activity No Functional Activity (Binding without effect) antagonist_result->no_activity No antagonist_outcome Determine IC50 (Antagonist) antagonist_result->antagonist_outcome Yes

Caption: Decision tree for determining the functional activity of a GPCR hit.

CONCLUSION

The evaluation of selectivity and specificity is a multi-faceted process that requires a systematic and logical approach. While specific experimental data for this compound is not yet in the public domain, the framework outlined in this guide provides a robust methodology for its characterization. By employing a tiered strategy of broad screening, hit confirmation, and functional analysis, researchers can build a comprehensive pharmacological profile for any novel compound, paving the way for its potential development as a valuable research tool or therapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization

8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine possesses two key functional groups that dictate its hazard profile: a nitroaromatic system and a primary aromatic amine.

  • Nitroaromatic Compounds: This class of chemicals is recognized for its potential toxicity and reactivity. Nitroaromatic compounds can be strong oxidizing agents and may react vigorously, particularly with reducing agents.[1] Many are also suspected carcinogens.[2] The nitro group's electron-withdrawing nature contributes to the chemical's reactivity and potential for environmental persistence.[2]

  • Aromatic Amines: Aromatic amines are a well-documented class of hazardous compounds.[3] Many are toxic, and some are confirmed carcinogens or mutagens.[4][5] They can be readily absorbed through the skin, and their contamination of water and soil poses a significant environmental risk.[3][4]

Given this dual functionality, this compound must be handled as a hazardous substance with potential carcinogenic, toxic, and reactive properties.

Table 1: Summary of Potential Hazards

Hazard TypeAssociated Functional GroupKey Considerations
Toxicity Aromatic Amine, NitroaromaticPotential for acute and chronic health effects. Handle with appropriate personal protective equipment.
Carcinogenicity Aromatic Amine, NitroaromaticSuspected carcinogen; minimize exposure.
Reactivity NitroaromaticPotential for vigorous reactions, especially with reducing agents. Avoid mixing with incompatible waste streams.
Environmental Aromatic Amine, NitroaromaticHarmful to aquatic life with potential for long-lasting effects.[6] Prevent release into the environment.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7][8]

  • Body Protection: A flame-resistant lab coat should be worn. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.[7]

  • Respiratory Protection: All handling of this compound, especially in solid form, should be conducted within a certified chemical fume hood to prevent inhalation.[9]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to absorb the spill.

  • Neutralization (for small spills): For very small spills, a cautious neutralization approach can be considered by trained personnel, followed by absorption. However, for this specific compound, direct chemical neutralization is not recommended without a validated procedure.

  • Collection and Disposal: Carefully collect the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Reporting: Report the spill to your institution's EHS department.

Step-by-Step Disposal Procedure

The recommended and most common method for the disposal of hazardous organic compounds like this compound is high-temperature incineration by a licensed hazardous waste disposal contractor.[10] On-site chemical treatment is generally not advised unless specifically approved by your EHS department with a validated protocol.[11]

Step 1: Waste Segregation Segregate waste containing this compound from other waste streams. This is crucial to prevent accidental mixing with incompatible chemicals. Do not mix this waste with strong reducing agents, acids, or bases.

Step 2: Waste Accumulation and Containerization

  • Primary Container: Collect the waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure, tight-fitting lid.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[12] This area should be under the control of the laboratory personnel.

Step 3: Hazardous Waste Labeling Proper labeling is a critical regulatory requirement. The waste container must be labeled with the following information:

  • The words "Hazardous Waste".[12]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., "Toxic," "Oxidizer," "Suspected Carcinogen").[12]

  • The date of accumulation.

Step 4: Arranging for Disposal Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will coordinate with a licensed hazardous waste hauler for transport to a permitted treatment, storage, and disposal facility (TSDF).

Regulatory Framework

In the United States, the management of hazardous waste generated in laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Academic and research institutions may operate under specific regulations, such as 40 CFR Part 262, Subpart K, which provides more flexibility for managing laboratory waste.[13][14] It is essential to be familiar with your generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) as this determines the specific requirements for waste accumulation times and volumes.[15]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Avoid Incompatibles fume_hood->segregate spill_detected Spill Detected fume_hood->spill_detected If spill occurs container Use Designated, Compatible Hazardous Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards container->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs transport Licensed Transporter Picks Up Waste contact_ehs->transport incinerate High-Temperature Incineration at TSDF transport->incinerate evacuate Evacuate & Alert spill_detected->evacuate contain Contain Spill (Chemical Spill Kit) evacuate->contain collect_spill Collect Contaminated Material into Waste Container contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate report_spill Report to EHS decontaminate->report_spill report_spill->contact_ehs

Caption: Disposal workflow for this compound.

Conclusion

The responsible management and disposal of this compound are paramount for ensuring laboratory safety and environmental protection. By understanding the inherent hazards of its nitroaromatic and aromatic amine functionalities, adhering to strict handling protocols, and complying with all institutional and regulatory requirements, researchers can effectively mitigate the risks associated with this compound. Always prioritize safety and consult with your EHS department to ensure full compliance.

References

Navigating the Synthesis of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The handling of novel chemical entities in a research and development setting demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine, a compound whose structural motifs—an aromatic amine and a nitro group—suggest a significant potential for biological activity and associated hazards. As your partner in laboratory safety, this document moves beyond mere product support to empower you with the knowledge to maintain a secure and productive research environment.

Hazard Assessment: Understanding the Risks

Aromatic Amines: This class of compounds is associated with a range of health risks. Many aromatic amines are known to be readily absorbed through the skin and can act as skin sensitizers, leading to allergic reactions upon repeated exposure. Furthermore, some aromatic amines are recognized as known or suspected human carcinogens.

Nitroaromatic Compounds: The presence of a nitro group on an aromatic ring often confers toxic properties. These compounds can be mutagenic and carcinogenic. A significant and acute hazard associated with some nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen. This can lead to symptoms such as cyanosis (a bluish discoloration of the skin), headache, fatigue, and in severe cases, can be life-threatening. For instance, p-nitroaniline, a structurally related compound, is known to cause methemoglobinemia. Repeated exposure to certain nitroaromatic compounds may also lead to liver damage and anemia.

Given these potential hazards, this compound should be handled as a substance with the potential for:

  • Acute Toxicity: Including the risk of methemoglobinemia.

  • Skin Irritation and Sensitization.

  • Serious Eye Irritation.

  • Mutagenicity and Carcinogenicity.

  • Target Organ Damage (e.g., liver, blood) with repeated exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.

Hand Protection: A Critical Barrier

Due to the high potential for dermal absorption and skin sensitization, selecting the appropriate gloves is paramount.

Glove MaterialRecommendation for Incidental Contact (Splash Protection)Recommendation for Extended Contact or ImmersionRationale
Nitrile Double gloving with standard thickness (e.g., 5 mil) nitrile gloves.Not recommended.Nitrile gloves offer good short-term protection against a range of chemicals, but their resistance to aromatic amines can be limited.[1] Double gloving increases the time to breakthrough in the event of a splash.
Neoprene Suitable for single-glove use.Consult manufacturer's data for breakthrough times.Neoprene generally offers better resistance to a broader range of chemicals than nitrile.
Butyl Rubber Recommended.Recommended.Butyl rubber provides excellent resistance to many organic compounds.
Viton™ Recommended.Recommended.Viton™ offers superior resistance to aromatic compounds.

Operational Imperative: Always inspect gloves for any signs of degradation or perforation before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves. For extended procedures, consider changing gloves at regular intervals.

Eye and Face Protection: Shielding from Splashes and Aerosols

Given the potential for eye irritation, robust eye and face protection is mandatory.

  • Safety Glasses with Side Shields: Provide a minimum level of protection against flying particles.

  • Chemical Splash Goggles: Essential when there is a risk of splashes of solutions containing the compound.

  • Face Shield: Should be worn in conjunction with chemical splash goggles during procedures with a high potential for splashing or aerosol generation (e.g., transferring large quantities, sonicating solutions).

Respiratory Protection: Guarding Against Inhalation

Handling this compound as a powder presents a significant inhalation risk.

TaskMinimum Respiratory ProtectionRationale
Weighing and handling the solid powder A NIOSH-approved respirator with an N95, R95, or P100 particulate filter.To prevent inhalation of airborne particles.
Handling solutions with potential for aerosolization A NIOSH-approved half-mask or full-face respirator with organic vapor (OV) cartridges and P100 particulate filters.A combination cartridge is necessary to protect against both organic vapors and any generated aerosols. For the related compound nitroaniline, an organic vapor cartridge is recommended.[2]
Large-scale operations or poor ventilation A powered air-purifying respirator (PAPR) with appropriate cartridges or a supplied-air respirator.Offers a higher level of protection and is recommended for situations with a greater potential for exposure.

Respirator Program: All personnel required to wear respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA 29 CFR 1910.134.

Protective Clothing: Minimizing Skin Exposure
  • Laboratory Coat: A standard cotton lab coat should be worn at all times in the laboratory.

  • Chemical-Resistant Apron or Gown: Recommended when handling larger quantities or when there is a significant risk of splashes.

  • Full-body Protection: For large-scale operations, a disposable chemical-resistant suit (e.g., Tyvek®) may be necessary.

Operational Plan: A Step-by-Step Approach to Safety

A structured workflow for handling this compound is critical to minimizing exposure.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible.

  • Waste Containers: Have clearly labeled, dedicated hazardous waste containers for solid and liquid waste.

Step-by-Step Handling Protocol for Solid Compound
  • Don PPE: Before handling the compound, don the appropriate PPE as outlined in the PPE Selection Workflow diagram below.

  • Weighing:

    • Tare a sealed container on a balance outside the fume hood.

    • Inside the fume hood, carefully transfer the desired amount of the solid into the tared container.

    • Seal the container before removing it from the fume hood for re-weighing.

  • Dissolving:

    • Add the solvent to the sealed container within the fume hood.

    • If necessary, use gentle agitation to dissolve the solid. Avoid sonication of open vessels.

  • Post-Handling:

    • Decontaminate all surfaces and equipment with an appropriate solvent.

    • Properly dispose of all contaminated materials in the designated hazardous waste container.

    • Doff PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Specification Start Start: Assess Task Form Physical Form? Start->Form Scale Scale of Operation? Gloves Hand Protection: - Double Nitrile (incidental) - Butyl/Viton (extended) Scale->Gloves < 1g Respiratory Respiratory Protection: - N95 (powder) - OV/P100 (solution/aerosol) Scale->Respiratory > 1g or dusty Form->Scale Solid Splash Potential for Splash/Aerosol? Form->Splash Liquid Form->Gloves Eye Eye/Face Protection: - Goggles (minimum) - Goggles + Face Shield (splash risk) Splash->Eye Yes Clothing Protective Clothing: - Lab Coat - Chemical Apron (splash risk) Splash->Clothing Yes

Caption: PPE selection based on task-specific risks.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Small Spill (Solid): Carefully cover the spill with an absorbent material. Gently sweep the material into a designated hazardous waste container.

    • Small Spill (Liquid): Absorb the spill with a chemical absorbent. Place the absorbent material in a designated hazardous waste container.

    • Large Spill: Evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Unused compound, contaminated gloves, bench paper, and other solid materials should be collected in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal vendor in accordance with local, state, and federal regulations.

By adhering to these guidelines, you can significantly mitigate the risks associated with the handling of this compound, ensuring a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine
Reactant of Route 2
Reactant of Route 2
8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.